Technical Documentation Center

5-Chloro-1H-pyrrole-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Chloro-1H-pyrrole-3-carboxylic acid
  • CAS: 79600-77-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Chloro-1H-pyrrole-3-carboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Chloro-1H-pyrrole-3-carboxylic acid, a halogenated derivative of the fundamental pyrrole scaffold, is a versatile building block in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1H-pyrrole-3-carboxylic acid, a halogenated derivative of the fundamental pyrrole scaffold, is a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both an electron-withdrawing chlorine atom and a carboxylic acid group on the aromatic pyrrole ring, make it a valuable precursor for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of its synthesis, key physicochemical and spectroscopic properties, and its applications in contemporary research, with a particular focus on drug discovery.

Core Molecular Attributes: CAS Number and Structure

The definitive identification of a chemical compound is rooted in its CAS (Chemical Abstracts Service) Registry Number and its molecular structure.

CAS Number: 79600-77-4[1][2]

Molecular Structure:

The structure of 5-Chloro-1H-pyrrole-3-carboxylic acid consists of a five-membered pyrrole ring with a chlorine atom substituted at the 5-position and a carboxylic acid group at the 3-position.

Figure 1: Chemical structure of 5-Chloro-1H-pyrrole-3-carboxylic acid.

Physicochemical Properties

Understanding the physicochemical properties of a compound is paramount for its effective use in synthesis and for predicting its behavior in biological systems. While extensive experimental data for this specific compound is not widely published, the following table summarizes key known and predicted properties.

PropertyValueSource
Molecular Formula C₅H₄ClNO₂N/A
Molecular Weight 145.54 g/mol N/A
Melting Point 178-180 °C[3]
Appearance White to light yellow solid[4]
Solubility Soluble in polar organic solvents like methanol and ethyl acetate.[3][4]

Spectroscopic Characterization

Spectroscopic data provides the definitive fingerprint for the identification and purity assessment of a chemical compound. Below are the expected characteristic spectral features for 5-Chloro-1H-pyrrole-3-carboxylic acid based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyrrole ring and the acidic proton of the carboxylic acid. The pyrrole protons will likely appear as doublets in the aromatic region (typically δ 6.0-8.0 ppm). The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ 10-13 ppm), which is often exchangeable with D₂O.[5]

  • ¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (δ 160-180 ppm). The four carbons of the pyrrole ring will appear in the aromatic region (δ 100-140 ppm), with their specific shifts influenced by the chloro and carboxyl substituents.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[8][9]

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1680-1710 cm⁻¹.[8][9]

  • N-H stretching of the pyrrole ring, usually appearing as a sharp to moderately broad peak around 3200-3500 cm⁻¹.

  • C-Cl stretching vibrations, which are typically found in the fingerprint region below 800 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (145.54). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with an M+2 peak approximately one-third the intensity of the M⁺ peak.[10] Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[10]

Synthesis Protocol

A reliable and reproducible synthetic method is crucial for obtaining high-purity 5-Chloro-1H-pyrrole-3-carboxylic acid for research and development. The following protocol is based on a reported literature procedure.[3]

Hydrolysis of Methyl 5-chloropyrrole-3-carboxylate

This synthesis involves the hydrolysis of the corresponding methyl ester.

Materials:

  • Methyl 5-chloropyrrole-3-carboxylate

  • Methanol

  • 1 N Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Chloride (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methylene Chloride

  • Hexane

Procedure:

  • A mixture of methyl 5-chloropyrrole-3-carboxylate (e.g., 900 mg) is refluxed in methanol (20 mL) with 1 N sodium hydroxide (10 mL) for 9 hours.

  • After cooling, the methanol is removed by evaporation under reduced pressure.

  • The aqueous residue is diluted with water (approximately 10 mL) and extracted twice with ether to remove any unreacted starting material.

  • The aqueous phase is then acidified with concentrated hydrochloric acid.

  • The resulting precipitate (the product) is extracted into ethyl acetate (three times).

  • The combined ethyl acetate extracts are washed with saturated sodium chloride solution.

  • The organic layer is dried over anhydrous sodium sulfate and then filtered.

  • The solvent is removed by evaporation to yield the crude product.

  • The crude product can be recrystallized from a mixture of methylene chloride and hexane to afford purified 5-Chloro-1H-pyrrole-3-carboxylic acid.[3]

Synthesis_Workflow Start Methyl 5-chloropyrrole-3-carboxylate Reflux Reflux with NaOH in Methanol Start->Reflux Evaporation Evaporate Methanol Reflux->Evaporation Extraction1 Aqueous Dilution & Ether Extraction Evaporation->Extraction1 Acidification Acidify with HCl Extraction1->Acidification Extraction2 Extract with Ethyl Acetate Acidification->Extraction2 Wash Wash with Brine Extraction2->Wash Dry Dry with Na2SO4 Wash->Dry Evaporation2 Evaporate Ethyl Acetate Dry->Evaporation2 Recrystallization Recrystallize from CH2Cl2/Hexane Evaporation2->Recrystallization End 5-Chloro-1H-pyrrole-3-carboxylic acid Recrystallization->End

Figure 2: Workflow for the synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid.

Applications in Research and Drug Discovery

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[11][12] The presence of a chlorine atom and a carboxylic acid group on the pyrrole ring of 5-Chloro-1H-pyrrole-3-carboxylic acid provides two key functionalities for further chemical modification, making it a valuable starting material for the synthesis of compound libraries for drug screening.

While specific biological activity for 5-Chloro-1H-pyrrole-3-carboxylic acid itself is not extensively reported, its derivatives have been investigated for various therapeutic applications. For example, related pyrrole-3-carboxylic acid derivatives have been explored as potential antibacterial agents. The carboxylic acid moiety can be readily converted into amides, esters, and other functional groups, allowing for the exploration of structure-activity relationships (SAR) in drug design. This strategic modification can enhance the compound's binding affinity to biological targets and improve its pharmacokinetic properties.

Conclusion

5-Chloro-1H-pyrrole-3-carboxylic acid is a key chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure, accessible synthesis, and the presence of versatile functional groups make it an attractive building block for the development of novel compounds with diverse applications. This guide provides a foundational understanding of its core properties and synthesis, empowering researchers and drug development professionals to effectively utilize this compound in their scientific endeavors. Further exploration of its derivatives is likely to uncover new therapeutic agents and advanced materials.

References

  • MySkinRecipes. 5-Chloro-1H-pyrrole-3-carboxylic acid. Available from: [Link]

  • Iftime, D., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available from: [Link]

  • ChemSigma. 79600-77-4 5-Chloro-1H-Pyrrole-3-Carboxylic Acid. Available from: [Link]

  • PrepChem.com. Synthesis of 5-Chloropyrrole-3-carboxylic Acid. Available from: [Link]

  • The Royal Society of Chemistry. Table of Contents. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for. Available from: [Link]

  • MDPI. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Available from: [Link]

  • Ghinet, A., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PubMed Central. Available from: [Link]

  • ResearchGate. Synthetic procedure for 5‐(carboxycarbonyl)‐1H‐pyrrole‐3‐carboxylic acid (compound 1a).. Available from: [Link]

  • Kumar, R., et al. (2020). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Available from: [Link]

  • PubChem. 5-chloro-1H-pyrazole-3-carboxylic acid. Available from: [Link]

  • Biological Magnetic Resonance Bank. P-xylene. Available from: [Link]

  • ResearchGate. (PDF) New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 600 MHz, H2O, predicted) (HMDB0007969). Available from: [Link]

  • Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000192). Available from: [Link]

  • NIST Technical Series Publications. EPA/NIH mass spectral data base. Available from: [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. Available from: [Link]

  • MiMeDB. 13C NMR Spectrum (1D, 600 MHz, H2O, predicted) (MMDBc0029877). Available from: [Link]

  • Unknown. 13-C NMR Chemical Shift Table.pdf. Available from: [Link]

  • Chemistry Connected. NMR shifts 1H -general.cdx. Available from: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

  • YouTube. Mass spectrometry A-level Fragmentation of organic molecules. Available from: [Link]

  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

Sources

Exploratory

Introduction: The Strategic Importance of the Pyrrole Scaffold

An In-Depth Technical Guide to 5-Chloro-1H-pyrrole-3-carboxylic acid: From Discovery to Application The pyrrole ring, a five-membered aromatic heterocycle, represents a cornerstone of medicinal chemistry.[1][2] Its uniqu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-1H-pyrrole-3-carboxylic acid: From Discovery to Application

The pyrrole ring, a five-membered aromatic heterocycle, represents a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have established it as a "privileged scaffold"—a molecular framework that can bind to a wide range of biological targets. Derivatives of pyrrole are integral to numerous natural products and synthetic drugs, exhibiting a vast spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][3]

Within this versatile chemical class, pyrrole-3-carboxylic acid serves as a particularly valuable building block.[4] The carboxylic acid functional group at the 3-position provides a convenient handle for chemical modification, allowing for the synthesis of amides, esters, and other derivatives to fine-tune a compound's therapeutic properties.[4] This guide focuses on a specific and highly strategic derivative: 5-Chloro-1H-pyrrole-3-carboxylic acid . The introduction of a chlorine atom at the 5-position significantly influences the molecule's lipophilicity, metabolic stability, and electronic distribution, making it a sought-after intermediate for the development of novel therapeutic agents.[1][5][6]

Historical Context and Discovery

The direct "discovery" of 5-Chloro-1H-pyrrole-3-carboxylic acid is not attributed to a singular event but rather emerges from the rich history of pyrrole synthesis and the systematic exploration of its derivatives for industrial and pharmaceutical applications. The groundwork was laid by classical organic reactions that first made the pyrrole core accessible.

Foundational Synthesis Methodologies:

  • Paal-Knorr Synthesis: This prominent method involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine to form the pyrrole ring, a robust approach that allows for the introduction of various substituents.[7][8]

  • Hantzsch Pyrrole Synthesis: Involves the reaction of an α-halo ketone with a β-ketoester and ammonia or a primary amine.[9]

  • Knorr Pyrrole Synthesis: A condensation reaction between an α-amino ketone and a compound containing an α-methylene group activated by a carbonyl.[9]

These foundational methods enabled chemists to create a diverse library of pyrrole structures. The specific synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid was later documented in patent literature, highlighting its value as a key intermediate. A notable example is found in U.S. Patent 4,282,242, which describes a clear and efficient method for its preparation, signaling its importance in applied chemical research and drug development.[10]

Definitive Synthesis Protocol

The most reliable and frequently cited method for preparing 5-Chloro-1H-pyrrole-3-carboxylic acid is through the saponification (base-catalyzed hydrolysis) of its corresponding methyl ester. This process is efficient and yields a high-purity product after a standard workup and recrystallization.

Experimental Workflow: Hydrolysis of Methyl 5-chloropyrrole-3-carboxylate

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification Start Methyl 5-chloropyrrole-3-carboxylate Reflux Reflux for 9 hours Start->Reflux Reagents NaOH / Methanol Reagents->Reflux Evaporation Evaporate Methanol Reflux->Evaporation Dilution Dilute with H₂O Evaporation->Dilution Ether_Wash Extract with Ether (x2) (Removes organic impurities) Dilution->Ether_Wash Acidification Acidify Aqueous Phase (conc. HCl to pH < 2) Ether_Wash->Acidification EtOAc_Extraction Extract with Ethyl Acetate (x3) (Isolates product) Acidification->EtOAc_Extraction Combine Combine EtOAc Extracts EtOAc_Extraction->Combine Wash Wash with Brine (NaCl) Combine->Wash Dry Dry over Na₂SO₄ Wash->Dry Final_Evap Evaporate Ethyl Acetate Dry->Final_Evap Recrystallize Recrystallize from Methylene Chloride/Hexane Final_Evap->Recrystallize Final_Product Pure 5-Chloro-1H-pyrrole-3-carboxylic acid Recrystallize->Final_Product

Caption: Synthesis workflow for 5-Chloro-1H-pyrrole-3-carboxylic acid.

Step-by-Step Methodology

This protocol is adapted from the procedure outlined in U.S. Patent 4,282,242.[10]

  • Saponification:

    • To a flask containing Methyl 5-chloropyrrole-3-carboxylate, add methanol and a 1 N aqueous solution of sodium hydroxide (NaOH).

    • Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. Methanol serves as the solvent for the reactants.

    • Heat the mixture to reflux and maintain for approximately 9 hours.

    • Causality: The elevated temperature accelerates the hydrolysis reaction to ensure complete conversion of the ester to the corresponding sodium carboxylate salt.

  • Solvent Removal and Initial Wash:

    • After cooling, remove the methanol by rotary evaporation.

    • Dilute the remaining aqueous residue with water.

    • Extract the aqueous solution twice with diethyl ether. Discard the ether layers.

    • Causality: This step removes any unreacted, non-polar starting material (the methyl ester) and other organic impurities, which are soluble in ether, while the desired sodium salt of the product remains in the aqueous phase.

  • Acidification and Product Extraction:

    • Acidify the aqueous phase by adding concentrated hydrochloric acid (HCl) until the pH is strongly acidic (pH ~1-2). A precipitate should form.

    • Causality: Acidification protonates the sodium carboxylate salt, converting it into the neutral carboxylic acid. This makes the product insoluble in water but soluble in organic solvents.

    • Extract the product from the acidified aqueous solution three times with ethyl acetate.

    • Causality: Ethyl acetate is an effective solvent for extracting the neutral carboxylic acid product from the aqueous phase.

  • Final Purification:

    • Combine the three ethyl acetate extracts and wash them with a saturated sodium chloride solution (brine).

    • Causality: The brine wash helps to remove any remaining water from the organic phase.

    • Dry the ethyl acetate solution over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

    • Causality: Anhydrous Na₂SO₄ absorbs residual water, ensuring the organic extract is completely dry before the final step.

    • Evaporate the ethyl acetate to yield the crude product.

    • Recrystallize the crude solid from a methylene chloride/hexane solvent system to afford the purified 5-Chloro-1H-pyrrole-3-carboxylic acid.[10]

    • Causality: Recrystallization is a final purification step where the crude product is dissolved in a minimal amount of a hot solvent (methylene chloride) and then precipitated by adding a co-solvent in which it is less soluble (hexane), leaving impurities behind in the solution.

Physicochemical and Spectroscopic Profile

Characterization of the final product is essential for confirming its identity and purity. The following properties are key identifiers for 5-Chloro-1H-pyrrole-3-carboxylic acid.

PropertyValue / Expected DataSource / Rationale
Molecular Formula C₅H₄ClNO₂Derived from structure
Molecular Weight 145.54 g/mol Calculated from formula
Appearance White to light yellow solidBased on related pyrrole acids[4]
Melting Point 178-180 °CAfter recrystallization[10]
¹H NMR Expected signals: a broad singlet (>11 ppm) for the carboxylic acid proton (COOH); a singlet for the pyrrole N-H proton; two doublets in the aromatic region (6-8 ppm) for the two protons on the pyrrole ring.Based on analysis of similar structures[11]
¹³C NMR Expected signals: a signal >160 ppm for the carboxylic carbon; 4 signals in the aromatic region for the pyrrole ring carbons.Based on general chemical shift knowledge
IR Spectroscopy Expected peaks: a broad O-H stretch (~2500-3300 cm⁻¹); a sharp C=O stretch (~1680-1710 cm⁻¹); an N-H stretch (~3200-3500 cm⁻¹).Based on analysis of similar structures[12]

Applications in Drug Discovery and Development

5-Chloro-1H-pyrrole-3-carboxylic acid is not an end product itself but a valuable scaffold for building more complex molecules with therapeutic potential. The pyrrole core is a known pharmacophore, and the chloro- and carboxylic acid substituents provide vectors for optimization.

  • Antimicrobial and Antifungal Agents: Chloro-substituted heterocyclic compounds are widely explored for their antimicrobial properties. Research has shown that derivatives of 1-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which can be synthesized from related precursors, exhibit potent activity against Gram-positive bacteria and drug-resistant fungi.[5][6] The chloro-substituent is often crucial for enhancing this activity.

  • Anticancer Agents: The pyrrole framework is present in several anticancer drugs.[2][13] Derivatives synthesized from chloro-pyrrole precursors have been investigated as potential tyrosine kinase inhibitors and have demonstrated the ability to inhibit the growth of cancer cell lines.[14] The strategic placement of a chlorine atom can enhance binding affinity to target proteins.

  • Antioxidant Activity: Certain derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and screened for their antioxidant capabilities, identifying a number of potent compounds.[15]

  • Neurological and Other Applications: The broader class of pyrrole derivatives has been investigated for a multitude of other therapeutic areas, including as cholinesterase inhibitors for Alzheimer's disease and as non-hormonal male contraceptives, demonstrating the vast potential of this chemical scaffold.[16][17]

Conclusion

5-Chloro-1H-pyrrole-3-carboxylic acid stands as a testament to the enduring importance of heterocyclic chemistry in modern science. While its discovery was an evolutionary step in the broader exploration of pyrrole chemistry rather than a singular breakthrough, its value is undisputed. The well-defined synthesis, coupled with the strategic positioning of its chloro and carboxylic acid functional groups, makes it an indispensable tool for medicinal chemists. As researchers continue to tackle challenges like antimicrobial resistance and cancer, this versatile building block will undoubtedly play a continued role in the design and discovery of the next generation of innovative therapeutics.

References

  • Synthesis of 5-Chloropyrrole-3-carboxylic Acid. PrepChem.com. [Link]

  • 5-Chloro-1H-indole-3-carboxylic acid. ResearchGate. [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Institutes of Health (PMC). [Link]

  • SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). ResearchGate. [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. National Institutes of Health (PMC). [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]

  • From Discovery to Clinical Trial: YCT-529, an Oral Non-Hormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. ACS Publications. [Link]

  • Pyrrole. Wikipedia. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

  • A FACILE AND EFFICIENT SYNTHESIS OF PYRROLE-3-CARBOXYLIC ACID FROM PYRROLE. Organic Preparations and Procedures International. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. National Institutes of Health (PMC). [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]

  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ResearchGate. [Link]

  • Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. National Institutes of Health. [Link]

  • Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. National Institutes of Health (PMC). [Link]

  • Pyrrole-3-carboxylic acid. PubChem, National Institutes of Health. [Link]

Sources

Foundational

5-Chloro-1H-pyrrole-3-carboxylic acid spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 5-Chloro-1H-pyrrole-3-carboxylic acid Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the spect...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 5-Chloro-1H-pyrrole-3-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 5-Chloro-1H-pyrrole-3-carboxylic acid, a substituted pyrrole derivative of interest in medicinal chemistry and materials science. For researchers, synthetic chemists, and drug development professionals, unambiguous structural confirmation is a critical step in the research and development pipeline. This document offers an in-depth interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide is structured to not only present the data but also to explain the underlying principles and experimental considerations, thereby serving as a practical reference for the structural elucidation of related heterocyclic compounds.

Molecular Structure and Spectroscopic Overview

5-Chloro-1H-pyrrole-3-carboxylic acid possesses a five-membered aromatic pyrrole ring, substituted with a chlorine atom at the C5 position and a carboxylic acid group at the C3 position.

Chemical Structure:

  • IUPAC Name: 5-Chloro-1H-pyrrole-3-carboxylic acid

  • Molecular Formula: C₅H₄ClNO₂

  • Molecular Weight: 145.54 g/mol [1]

The key structural features that dictate the spectral output are:

  • The Pyrrole Ring: An electron-rich aromatic system with unique proton and carbon environments.[2]

  • The Carboxylic Acid Group (-COOH): This group introduces a highly deshielded acidic proton (¹H NMR), a carbonyl carbon (¹³C NMR), and characteristic stretches in the IR spectrum (O-H and C=O).

  • The Chlorine Substituent (-Cl): As an electron-withdrawing group, it influences the chemical shifts of adjacent nuclei in NMR spectroscopy. Its isotopic signature (³⁵Cl and ³⁷Cl) is a key diagnostic in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the carbon-hydrogen framework.

Experimental Protocol: Acquiring High-Quality NMR Spectra

Obtaining a clean, high-resolution spectrum is paramount for accurate interpretation. The following protocol is a validated starting point for substituted pyrroles.

Methodology:

  • Sample Purity: Ensure the analyte is of high purity to prevent signals from residual solvents or synthetic impurities from complicating the spectrum.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often an excellent choice for carboxylic acids due to its ability to dissolve polar compounds and its exchange behavior with acidic protons. Acetone-d₆ or Methanol-d₄ are also viable alternatives.

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.[3]

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL is recommended to achieve a good signal-to-noise ratio in a reasonable time, owing to the low natural abundance of the ¹³C isotope.[3]

  • Data Acquisition: Utilize a standard 400 MHz (or higher) spectrometer. Typical parameters may need optimization, but standard acquisition routines for ¹H and ¹³C (e.g., with DEPT for carbon multiplicity) are generally sufficient.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is expected to show four distinct signals: three from the pyrrole ring protons and one from the carboxylic acid proton. The N-H proton of the pyrrole ring is often broad and may be difficult to observe.[4]

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding. It typically appears as a broad singlet far downfield, often in the range of 12.0-13.0 ppm .[5][6] Its integration should correspond to one proton. This signal will disappear upon the addition of D₂O to the sample.

  • Pyrrole Ring Protons (H2, H4): The pyrrole ring has two remaining protons at the C2 and C4 positions.

    • H2: This proton is adjacent to the nitrogen and is expected to be a doublet. The electron-withdrawing carboxylic acid at C3 and the chloro group at C5 will influence its position.

    • H4: This proton is situated between the carboxylic acid and the chlorine atom. It is also expected to appear as a doublet.

  • Pyrrole N-H Proton: The N-H proton signal in pyrroles can be very broad due to quadrupole-induced relaxation from the ¹⁴N nucleus and may be difficult to distinguish from the baseline at room temperature.[4][7] Its chemical shift is also highly dependent on solvent and concentration.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the molecule, as there is no molecular symmetry.

  • Carbonyl Carbon (-COOH): The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in the 165-185 ppm region.[6]

  • Pyrrole Ring Carbons (C2, C3, C4, C5): The chemical shifts of the pyrrole carbons are influenced by the attached substituents.[8]

    • C3 (Carboxylic Acid-bearing): This carbon will be shifted downfield due to the attached carboxyl group.

    • C5 (Chlorine-bearing): The chlorine atom will cause a significant downfield shift for the carbon it is attached to.

    • C2 and C4: These carbons will have chemical shifts characteristic of substituted pyrroles, influenced by the adjacent electron-withdrawing groups.[9]

NMR Data Summary
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Key Features
-COOH~12.0-13.0 ppm (s, broad, 1H)~165-175 ppmAcidic proton, exchanges with D₂O.
-NHVariable, broad-Often difficult to observe.[4]
H2~7.0-7.5 ppm (d, 1H)~120-130 ppmPyrrole alpha-proton.
H4~6.5-7.0 ppm (d, 1H)~110-120 ppmPyrrole beta-proton.
C3-~125-135 ppmCarbon attached to COOH.
C5-~115-125 ppmCarbon attached to Cl.

Chemical shifts are estimates and can vary based on solvent and experimental conditions.

NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.[10]

Experimental Protocol: Acquiring an IR Spectrum

Methodology:

  • Sample Preparation: Ensure the sample is dry. For solid samples, the Attenuated Total Reflectance (ATR) technique is most common and requires minimal preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: Place the sample on the ATR crystal or insert the KBr pellet into the spectrometer.

  • Background Scan: Run a background spectrum of the empty sample compartment or clean ATR crystal.

  • Sample Scan: Run the sample spectrum. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

IR Spectral Interpretation

The IR spectrum of 5-Chloro-1H-pyrrole-3-carboxylic acid will be dominated by absorptions from the carboxylic acid and the pyrrole ring.

  • O-H Stretch (Carboxylic Acid): This is one of the most characteristic bands in the IR spectrum. Due to strong intermolecular hydrogen bonding (dimerization), it appears as a very broad and strong absorption in the 2500-3300 cm⁻¹ region.[5][11] This band will overlap with the C-H stretching region.

  • N-H Stretch (Pyrrole): A moderate to sharp absorption is expected around 3300-3400 cm⁻¹ for the N-H bond of the pyrrole ring.

  • C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range.[10]

  • C=O Stretch (Carbonyl): The carbonyl group of a hydrogen-bonded carboxylic acid gives a very strong and intense absorption band, typically centered around 1680-1710 cm⁻¹ .[5]

  • C=C and C-N Stretches (Pyrrole Ring): The pyrrole ring will exhibit several bands in the fingerprint region, typically between 1400-1600 cm⁻¹ , corresponding to C=C and C-N stretching vibrations.[12]

  • C-O Stretch and O-H Bend: The C-O stretch of the carboxylic acid appears as a medium intensity band around 1320-1210 cm⁻¹ , while the O-H bend is found near 1440-1395 cm⁻¹ .[11]

  • C-Cl Stretch: The carbon-chlorine stretch is typically found in the lower frequency region of the spectrum, around 600-800 cm⁻¹ .

IR Data Summary
Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3300-3400N-H Stretch (Pyrrole)Medium, Sharp
2500-3300O-H Stretch (Carboxylic Acid)Strong, Very Broad
3100-3000Aromatic C-H StretchMedium-Weak
1680-1710C=O Stretch (Carbonyl)Strong, Intense
1400-1600C=C / C-N Ring StretchesMedium-Strong
1320-1210C-O StretchMedium
600-800C-Cl StretchMedium-Weak
IR Functional Group Identification Workflow

IR_Interpretation cluster_diagnostic Diagnostic Region (>1500 cm⁻¹) cluster_result Functional Group Confirmation Start Analyze IR Spectrum OH_Stretch Broad band at 2500-3300 cm⁻¹? Start->OH_Stretch NH_Stretch Sharp peak at ~3300 cm⁻¹? Start->NH_Stretch CO_Stretch Strong, sharp peak at ~1700 cm⁻¹? OH_Stretch->CO_Stretch Yes Pyrrole_Confirm Pyrrole N-H Present NH_Stretch->Pyrrole_Confirm Yes COOH_Confirm Carboxylic Acid Present CO_Stretch->COOH_Confirm Yes

Caption: Decision workflow for identifying key functional groups via IR.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Acquiring a Mass Spectrum

Methodology:

  • Ionization Method: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that is useful for confirming the molecular weight, typically observing the [M-H]⁻ ion in negative mode or [M+H]⁺ in positive mode.

  • Sample Introduction: The sample can be introduced directly via a solids probe (for EI) or dissolved in a suitable solvent like methanol or acetonitrile and infused into the source (for ESI).

  • Mass Analysis: A high-resolution mass analyzer (e.g., TOF, Orbitrap) is preferred to obtain accurate mass measurements, which can be used to confirm the elemental composition.

MS Spectral Interpretation
  • Molecular Ion (M⁺): The key feature to look for is the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks:

    • M⁺ peak: at m/z 145 (corresponding to C₅H₄³⁵ClNO₂)

    • M+2 peak: at m/z 147 (corresponding to C₅H₄³⁷ClNO₂) The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1, which is a definitive indicator of the presence of one chlorine atom.

  • Key Fragmentation Pathways: Under EI conditions, the molecular ion will be energetically unstable and undergo fragmentation.[13] Common fragmentation patterns for carboxylic acids and chlorinated compounds include:

    • Loss of -OH: A peak at m/z 128 (M-17), resulting from the cleavage of the hydroxyl radical.[14]

    • Loss of -COOH: A peak at m/z 100 (M-45), corresponding to the loss of the entire carboxyl group as a radical. This would leave the 5-chloro-1H-pyrrole cation.[15]

    • Decarbonylation: Loss of CO (28 Da) from fragment ions is a common pathway for carbonyl-containing compounds.[16] For instance, the m/z 128 fragment could lose CO to give a peak at m/z 100.

    • Loss of HCl: Elimination of a neutral HCl molecule (36 Da) from the molecular ion or subsequent fragments is also a plausible pathway for chlorinated heterocycles.[17]

MS Data Summary
m/z (Predicted) Proposed Fragment Significance
145 / 147[C₅H₄ClNO₂]⁺Molecular ion peak cluster (M⁺, M+2), 3:1 ratio confirms one Cl atom.
128 / 130[M - OH]⁺Loss of hydroxyl radical from the carboxylic acid.
100 / 102[M - COOH]⁺Loss of the carboxylic acid group.
110[M - Cl]⁺Loss of chlorine radical.
Predicted Fragmentation Pathway

Fragmentation M [M]⁺˙ m/z 145/147 F1 [M-OH]⁺ m/z 128/130 M->F1 - •OH F2 [M-COOH]⁺˙ m/z 100/102 M->F2 - •COOH F3 [F1-CO]⁺ m/z 100/102 F1->F3 - CO

Caption: Primary fragmentation pathways for 5-Chloro-1H-pyrrole-3-carboxylic acid.

Conclusion

The structural characterization of 5-Chloro-1H-pyrrole-3-carboxylic acid is reliably achieved through the synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides an unambiguous map of the C-H framework. IR spectroscopy rapidly confirms the presence of key carboxylic acid and pyrrole functional groups. Mass spectrometry confirms the molecular weight and elemental composition, with the characteristic 3:1 isotopic pattern for chlorine serving as a definitive marker. Together, these techniques provide a self-validating system for structural confirmation, essential for ensuring quality and integrity in research and development.

References

  • A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. (n.d.). Benchchem.
  • An In-depth Technical Guide to ¹H and ¹³C NMR Spectra of Substituted Pyrroles. (n.d.). Benchchem.
  • Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (n.d.). NIH.
  • ¹³C NMR Spectra of Pyrroles 1 and 4. (n.d.). ResearchGate.
  • FTIR of Pyrrole (PYR) and of polypyrrole (PPYR). (n.d.). ResearchGate.
  • ¹³C NMR spectra of N-tosyl pyrrole. (n.d.). ResearchGate.
  • The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. (n.d.). Semantic Scholar.
  • Synthesis of 5-Chloropyrrole-3-carboxylic Acid. (n.d.). PrepChem.com.
  • ATR-FTIR spectra of pure pyrrole before polymerization. (n.d.). ResearchGate.
  • Pyrrole(109-97-7) IR Spectrum. (n.d.). ChemicalBook.
  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. (n.d.). PMC - PubMed Central.
  • Table of Characteristic IR Absorptions. (n.d.).
  • Proton N-H Resonance of Pyrrole. Double Resonance. (2022, September 3). Chemistry LibreTexts.
  • Fragmentation (mass spectrometry). (n.d.). Wikipedia.
  • Analysis of the N.M.R. Spectrum of pyrrole. (2025, August 10). ResearchGate.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Mass Spectrometry: Fragmentation. (n.d.).
  • Mass Spec 3e Carboxylic Acids. (2020, July 6). YouTube.
  • Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts.
  • 5-chloro-1H-pyrrole-2-carboxylic acid. (n.d.). PubChem.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). Organic Chemistry | OpenStax.
  • Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries.

Sources

Exploratory

An In-Depth Technical Guide to the Solubility and Stability of 5-Chloro-1H-pyrrole-3-carboxylic Acid

Abstract 5-Chloro-1H-pyrrole-3-carboxylic acid is a heterocyclic building block with significant potential in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties—spe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-1H-pyrrole-3-carboxylic acid is a heterocyclic building block with significant potential in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties—specifically solubility and stability—is paramount for its effective application, from synthesis and purification to formulation and long-term storage. As empirical data for this specific molecule is not extensively published, this guide provides a framework for its characterization, blending theoretical principles with robust, field-proven experimental protocols. We detail methodologies for determining aqueous and organic solubility, establishing a comprehensive stability profile through forced degradation studies, and developing a stability-indicating analytical method, thereby equipping researchers and drug development professionals with the necessary tools to unlock the potential of this compound.

Introduction and Physicochemical Profile

5-Chloro-1H-pyrrole-3-carboxylic acid belongs to the class of substituted pyrroles, a core motif in numerous biologically active compounds. The molecule's functionality is dictated by three key features: the aromatic pyrrole ring, the acidic carboxylic acid group, and the electron-withdrawing chloro-substituent. These components collectively influence its solubility, acidity, and susceptibility to degradation.

A foundational understanding begins with its predicted properties, which guide experimental design.

Predicted Physicochemical Properties:

The properties of the parent compound, pyrrole-3-carboxylic acid, provide a valuable baseline. It is a white to light yellow crystalline powder soluble in water and polar solvents.[1][2] Its carboxylic acid has a reported pKa of approximately 4.45.[1][3]

For 5-Chloro-1H-pyrrole-3-carboxylic acid, we can predict the following modifications:

  • Acidity (pKa): The chlorine atom is an electron-withdrawing group. This inductive effect stabilizes the carboxylate anion, thereby increasing the acidity of the carboxylic acid (i.e., lowering the pKa) relative to the parent compound.[4][5] The N-H proton of the pyrrole ring remains weakly acidic, with a pKa typically around 16-17.[6]

  • Lipophilicity (LogP): The addition of a chlorine atom generally increases the lipophilicity of a molecule, which would suggest a higher octanol-water partition coefficient (LogP) compared to pyrrole-3-carboxylic acid. This change predicts decreased aqueous solubility and increased solubility in non-polar organic solvents.

PropertyParent Compound (Pyrrole-3-carboxylic acid)Predicted for 5-Chloro-1H-pyrrole-3-carboxylic acidRationale
Molecular Formula C₅H₅NO₂C₅H₄ClNO₂Addition of Chlorine, removal of Hydrogen
Molecular Weight 111.1 g/mol [7]159.55 g/mol Calculated from formula
pKa (Carboxylic Acid) ~4.45[1][3]< 4.45Electron-withdrawing inductive effect of chlorine stabilizes the carboxylate anion.[4][8]
Aqueous Solubility Soluble[1]pH-dependent; likely lower than parent at neutral pHIncreased lipophilicity from chlorine substituent. Anionic form at pH > pKa will be more soluble.
Appearance White to light yellow powder[1]Expected to be a crystalline solidTypical for small organic acids.

Comprehensive Solubility Assessment

A compound's utility is often dictated by its ability to be dissolved in appropriate media for reactions, purification, formulation, and biological assays. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after a supersaturated solution (typically made by diluting a DMSO stock) is allowed to precipitate over a short period. It is a high-throughput assessment used in early discovery to flag potential issues.[9][10][11]

  • Thermodynamic Solubility: Represents the true equilibrium saturation point of a compound in a solvent. It is determined by equilibrating an excess of the solid compound with the solvent over an extended period (e.g., 24 hours) and is the gold standard for pre-formulation and development.[11][12]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol describes the definitive method for determining the equilibrium solubility of 5-Chloro-1H-pyrrole-3-carboxylic acid in various relevant solvents.

Causality Behind Experimental Choices:

  • Shake-Flask Method: This is the benchmark method for thermodynamic solubility, ensuring that a true equilibrium between the solid and dissolved states is reached.[12]

  • Solvent Selection: The chosen solvents span a range of polarities and pH values relevant to drug discovery and development, including aqueous buffers that mimic physiological conditions.

  • Equilibration Time: A 24-hour incubation is typically sufficient for most small molecules to reach equilibrium. A 48-hour time point is included to confirm that equilibrium has been achieved.

  • Quantification: HPLC-UV is a robust and widely available technique for accurately quantifying the concentration of the dissolved analyte.

Methodology:

  • Preparation: Add an excess amount of solid 5-Chloro-1H-pyrrole-3-carboxylic acid (e.g., 2-5 mg) to a series of 1.5 mL glass vials. Ensure the amount is sufficient to maintain a visible solid residue after equilibration.

  • Solvent Addition: To each vial, add 1.0 mL of a test solvent. A recommended starting set includes:

    • Purified Water (e.g., Milli-Q)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • 0.1 M HCl (pH 1)

    • 50 mM Acetate Buffer (pH 5.0)

    • Ethanol

    • Propylene Glycol

    • Polyethylene Glycol 400 (PEG 400)

    • Dimethyl Sulfoxide (DMSO)

  • Equilibration: Seal the vials tightly. Place them on a shaker or rotator at a controlled ambient temperature (e.g., 25 °C). Agitate for 24 hours.

  • Sample Processing: After 24 hours, allow the vials to stand for 30 minutes to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, avoiding any solid particles. Filter the aliquot through a 0.45 µm syringe filter (a low-binding material like PVDF is recommended) into a clean vial.

  • Dilution & Analysis: Dilute the filtrate with a suitable mobile phase to a concentration within the linear range of a pre-established HPLC calibration curve. Analyze the sample by a calibrated HPLC-UV method (see Section 4).

  • Confirmation: Repeat steps 4 and 5 for a second aliquot taken at 48 hours. If the calculated concentrations at 24 and 48 hours are within 10% of each other, equilibrium is considered to have been reached at 24 hours.

  • Data Reporting: Report the solubility in mg/mL and µM.

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Sample Processing cluster_analysis Analysis & Confirmation A Weigh excess solid (2-5 mg) into vials B Add 1 mL of test solvent A->B C Seal and agitate at 25 °C for 24h B->C D Settle and collect supernatant C->D H Repeat for 48h sample C->H Continue agitation E Filter through 0.45 µm PVDF filter D->E F Dilute filtrate E->F G Quantify by calibrated HPLC-UV F->G I Compare 24h vs 48h results G->I H->I J Report Final Solubility (mg/mL & µM) I->J

Caption: High-Level Workflow for Forced Degradation Studies.

Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. I[13]t must be able to separate the API peak from all potential degradation products and process impurities. H[14][15]igh-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this task.

[16]#### 4.1. Protocol: Development of a Stability-Indicating HPLC-UV Method

Causality Behind Experimental Choices:

  • Reversed-Phase HPLC: This is the most common and versatile mode of chromatography for small-molecule pharmaceuticals, separating compounds based on hydrophobicity. *[15] C18 Column: A C18 (octadecylsilane) column is a robust, general-purpose starting point for separating a wide range of molecules.

  • Acidified Mobile Phase: Since the analyte is a carboxylic acid, using a low-pH mobile phase (e.g., with 0.1% formic acid) will suppress the ionization of the carboxyl group. This results in a single, un-ionized species that typically yields better peak shape and retention on a reversed-phase column.

  • Gradient Elution: A gradient elution (where the mobile phase composition changes over time) is superior to an isocratic elution for stability-indicating methods. It ensures that both early-eluting (polar) degradants and late-eluting (non-polar) components are effectively separated and eluted from the column within a reasonable run time.

[16]Methodology:

  • Instrument & Column:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or similar).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Wavelength Selection: Dissolve the compound in the mobile phase. Scan its UV absorbance from 200-400 nm using the DAD. Select a wavelength of maximum absorbance for quantification to ensure high sensitivity.

  • Initial Gradient Screening:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Run a broad gradient to determine the approximate elution time of the parent compound (e.g., 5% to 95% B over 20 minutes).

  • Method Optimization:

    • Inject a mixture of the stressed samples (e.g., from the acid, base, and peroxide degradation experiments) that show significant degradation.

    • Adjust the gradient slope to resolve the main peak from all degradant peaks. The goal is to achieve a resolution (Rs) of >1.5 between all adjacent peaks.

    • A good starting point for optimization could be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 70% B

      • 15-17 min: 70% to 95% B

      • 17-19 min: Hold at 95% B

      • 19-20 min: 95% to 5% B

      • 20-25 min: Hold at 5% B (re-equilibration)

  • Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity (using stressed samples), linearity, accuracy, precision, and robustness.

Conclusion

While direct literature on the solubility and stability of 5-Chloro-1H-pyrrole-3-carboxylic acid is sparse, a robust characterization can be achieved through a systematic application of fundamental principles and industry-standard protocols. By leveraging knowledge of the parent pyrrole-3-carboxylic acid scaffold and the predictable electronic effects of the chloro-substituent, a targeted experimental plan can be executed. The protocols detailed in this guide for thermodynamic solubility, forced degradation, and stability-indicating method development provide a comprehensive framework for researchers. Executing these studies will generate the critical data needed to assess the viability of this compound for further development, enabling informed decisions on formulation, storage, and handling, and ensuring the quality and integrity of future research and applications.

References

  • ICH (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Slideshare (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • ECA Academy (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]

  • ICH (2003). Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]

  • European Medicines Agency (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • International Journal for Research in Applied Science & Engineering Technology (2020). A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Jadhav, S. B., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • AxisPharm (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • Thatipamula, R. (2023). A practical guide to forced degradation and stability studies for drug substances. Drug Discovery Today. [Link]

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews. [Link]

  • LibreTexts Chemistry (2024). 20.4 Substituent Effects on Acidity. [Link]

  • NC State University Libraries (n.d.). 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Sparkl (n.d.). Revision Notes - Acidity of Chlorine-Substituted Carboxylic Acids. [Link]

  • Wikipedia (n.d.). Pyrrole. [Link]

  • PubChem (n.d.). 5-chloro-1H-pyrazole-3-carboxylic acid. [Link]

  • International Journal of Trend in Scientific Research and Development (2021). Stability Indicating HPLC Method Development –A Review. [Link]

  • PubChem (n.d.). Pyrrole-3-carboxylic acid. [Link]

  • SciSpace (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. [Link]

  • Ahmed, R. B., et al. (2019). Development and validation of stability indicating HPLC method for quantification of tinidazole. European Journal of Chemistry. [Link]

  • LibreTexts Chemistry (2021). 8.2: Substituent Effects on Acidity. [Link]

  • Dong, M. W., & Hu, G. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • International Research Journal of Pharmacy and Medical Sciences (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • Neuman, R. C. (2005). Chapter 14: Substituent Effects. [Link]

  • PubChem (n.d.). 5-chloro-1H-pyrrole-2-carboxylic acid. [Link]

Sources

Foundational

A-1 Technical Guide: Unveiling the Therapeutic Potential of 5-Chloro-1H-pyrrole-3-carboxylic acid

Forward-Looking Statement: The biological activities of 5-Chloro-1H-pyrrole-3-carboxylic acid are not yet extensively documented in peer-reviewed literature. This guide, therefore, serves as a forward-looking exploration...

Author: BenchChem Technical Support Team. Date: January 2026

Forward-Looking Statement: The biological activities of 5-Chloro-1H-pyrrole-3-carboxylic acid are not yet extensively documented in peer-reviewed literature. This guide, therefore, serves as a forward-looking exploration into its potential therapeutic applications. By examining the established bioactivities of structurally analogous pyrrole-based compounds, we will construct a scientifically-grounded framework for future research and development. The protocols and pathways detailed herein are intended to provide a robust starting point for investigators seeking to unlock the latent potential of this molecule.

Part 1: Foundational Analysis - The Pyrrole Scaffold as a Privileged Structure

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry. Its presence in vital biological molecules like heme and chlorophyll, as well as in numerous approved pharmaceuticals, underscores its significance. Pyrrole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2][3][4] The electron-rich nature of the pyrrole ring allows for diverse functionalization, making it a versatile scaffold for drug design.[5]

The subject of this guide, 5-Chloro-1H-pyrrole-3-carboxylic acid, possesses two key features that suggest a strong potential for biological activity:

  • A Halogen Substituent (Chloro group): The introduction of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Halogens can alter lipophilicity, metabolic stability, and binding interactions with target proteins. Notably, chlorinated pyrrole derivatives have demonstrated potent antimicrobial and anticancer activities.[1][6][7]

  • A Carboxylic Acid Group: This functional group can act as a key hydrogen bond donor and acceptor, facilitating interactions with biological targets. It is a common feature in many active pharmaceutical ingredients.

Given these structural attributes and the broader context of pyrrole chemistry, we will explore three primary areas of potential biological activity for 5-Chloro-1H-pyrrole-3-carboxylic acid:

  • Antimicrobial Activity

  • Anticancer Activity

  • Enzyme Inhibition

Part 2: Investigating the Potential Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents. Pyrrole-containing compounds have emerged as a promising class of antibacterials. Specifically, the presence of a chloro substituent on the pyrrole ring has been linked to significant antibacterial efficacy.[1][8] For instance, 5-chloro-armeniaspirol A is active against a range of drug-resistant Gram-positive bacteria.[1] This provides a strong rationale for investigating the antimicrobial potential of 5-Chloro-1H-pyrrole-3-carboxylic acid.

Proposed Mechanism of Action (Hypothesized)

Based on related compounds, potential mechanisms could involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with DNA replication. Molecular docking studies on similar chlorinated pyrrole compounds have suggested interactions with proteins crucial for cell wall biosynthesis, such as penicillin-binding proteins (PBPs).[8]

Experimental Workflow: Screening for Antimicrobial Efficacy

The following workflow outlines a systematic approach to evaluate the antimicrobial properties of 5-Chloro-1H-pyrrole-3-carboxylic acid.

Antimicrobial_Screening_Workflow cluster_0 Initial Screening cluster_1 Secondary Assays (for active compounds) cluster_2 Mechanism of Action Studies A Compound Preparation (5-Chloro-1H-pyrrole-3-carboxylic acid in DMSO) B Bacterial Panel Selection (Gram-positive & Gram-negative strains) A->B Select diverse pathogens C Broth Microdilution Assay (Determine Minimum Inhibitory Concentration - MIC) B->C Inoculate with test compound D Minimum Bactericidal Concentration (MBC) Assay C->D Assess bactericidal vs. bacteriostatic effect G Cell Membrane Permeability Assay C->G Investigate mechanism E Biofilm Inhibition Assay D->E F Time-Kill Kinetics Assay E->F H Macromolecular Synthesis Inhibition (DNA, RNA, Protein) G->H

Caption: Workflow for antimicrobial activity screening.

Detailed Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 5-Chloro-1H-pyrrole-3-carboxylic acid in dimethyl sulfoxide (DMSO).

    • Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using the appropriate broth medium. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Part 3: Exploring the Potential Anticancer Activity

The pyrrole scaffold is a key component in several anticancer drugs, and its derivatives have shown promise in targeting various cancer-related pathways.[2][3][9] Research has indicated that pyrrole derivatives can induce apoptosis, arrest the cell cycle, and inhibit key enzymes involved in cancer progression like protein kinases.[2][10] The antiproliferative activity of derivatives of pyrrole-2-carboxylic acid and pyrrole-3-carboxylic acid has been noted, suggesting that our target compound is a strong candidate for anticancer screening.[11][12]

Hypothesized Signaling Pathway Involvement

Given the activities of related pyrrole derivatives, 5-Chloro-1H-pyrrole-3-carboxylic acid could potentially interfere with critical signaling pathways that are often dysregulated in cancer, such as the EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) pathways.[10] Inhibition of these receptor tyrosine kinases can block downstream signaling cascades responsible for cell proliferation, survival, and angiogenesis.

Anticancer_Pathway Compound 5-Chloro-1H-pyrrole-3-carboxylic acid EGFR EGFR/VEGFR Compound->EGFR Inhibition PLC PLCγ EGFR->PLC PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothesized inhibition of RTK signaling.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Culture and Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, LoVo for colon cancer) and a normal cell line (e.g., HUVEC) in appropriate media.[3]

    • Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 5-Chloro-1H-pyrrole-3-carboxylic acid in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting cell viability against the compound concentration.

Quantitative Data Summary (Hypothetical)
Cell LineIC₅₀ (µM) of Compound XIC₅₀ (µM) of Compound Y
MCF-7 (Breast Cancer)15.225.8
A549 (Lung Cancer)22.531.4
LoVo (Colon Cancer)18.928.1
HUVEC (Normal)> 100> 100

Part 4: Enzyme Inhibition Potential

Many pyrrole derivatives function as enzyme inhibitors, playing a role in various therapeutic areas.[13][14] For example, pyrrole derivatives have been identified as inhibitors of enzymes in the pentose phosphate pathway, such as G6PD and 6PGD, which are often upregulated in cancer cells.[13] Other pyrrole-based compounds have shown inhibitory activity against xanthine oxidase and various protein kinases.[10][14] The structural features of 5-Chloro-1H-pyrrole-3-carboxylic acid make it a candidate for screening against a variety of enzymatic targets.

Target Selection and Rationale
  • Protein Kinases (e.g., EGFR, VEGFR): As discussed in the anticancer section, these are crucial targets in oncology.[10]

  • Xanthine Oxidase: Inhibition of this enzyme is a key strategy for treating hyperuricemia and gout.[14]

  • Pentose Phosphate Pathway Enzymes (G6PD, 6PGD): These enzymes are critical for cancer cell metabolism and represent novel targets for anticancer therapy.[13]

General Protocol: In Vitro Enzyme Inhibition Assay

This is a generalized protocol that can be adapted for specific enzymes.

  • Reagents and Buffers:

    • Obtain the purified target enzyme, its specific substrate, and any necessary cofactors.

    • Prepare an appropriate reaction buffer that ensures optimal enzyme activity.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, the test compound (5-Chloro-1H-pyrrole-3-carboxylic acid) at various concentrations, and the enzyme.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate. This is often done using a spectrophotometer or fluorometer.

  • Controls:

    • Negative Control: Reaction with no inhibitor.

    • Positive Control: Reaction with a known inhibitor of the target enzyme.

    • Blank: Reaction mixture without the enzyme.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the negative control.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Part 5: Conclusion and Future Directions

While direct biological data for 5-Chloro-1H-pyrrole-3-carboxylic acid is currently sparse, a comprehensive analysis of its structural features and the well-documented activities of related pyrrole derivatives provides a compelling case for its investigation as a potential therapeutic agent. The presence of both a chloro substituent and a carboxylic acid on the privileged pyrrole scaffold suggests a high probability of discovering significant antimicrobial, anticancer, and enzyme-inhibitory properties.

The experimental workflows and detailed protocols outlined in this guide offer a clear and scientifically rigorous path for the initial evaluation of this compound. Future research should focus on:

  • Synthesis of Derivatives: Modifying the core structure to explore structure-activity relationships (SAR).

  • In Vivo Studies: Advancing promising initial hits into animal models to assess efficacy and safety.

  • Target Identification: Elucidating the precise molecular targets and mechanisms of action for any confirmed biological activities.

By systematically applying the methodologies described herein, the scientific community can effectively probe the therapeutic potential of 5-Chloro-1H-pyrrole-3-carboxylic acid and its future derivatives.

References

  • Some pyrroles as inhibitors of the pentose phosphate pathways enzymes: An in vitro and molecular docking study. PubMed. Available at: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available at: [Link]

  • (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. Available at: [Link]

  • Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. Available at: [Link]

  • Xanthine oxidase inhibitory activity of new pyrrole carboxamide derivatives: In vitro and in silico studies. PubMed. Available at: [Link]

  • Anti-MRSA activity of chlorophenyl pyrrolo benzodiazepines compound. PubMed. Available at: [Link]

  • A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity. MDPI. Available at: [Link]

  • Synthesis and Bioevaluation of 5-Chloro-4-(1,3-Oxazol-5-yl)-1Н-Pyrrole-3-Carboxyamides as Antimicrobial Agents. ResearchGate. Available at: [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. Available at: [Link]

  • Miscellaneous enzymatic inhibitory activities reported for several... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. PubMed Central. Available at: [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Available at: [Link]

  • Inhibitory activity a (%) of selected pyrroles | Download Table. ResearchGate. Available at: [Link]

  • Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ACG Publications. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. Available at: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]

  • Recent Advances in Functionalization of Pyrroles and their Translational Potential. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of O-acyloximes of 5-chloro-4-formyl- 1H-pyrrol-3-carboxylates as antimicrobial agents. Semantic Scholar. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available at: [Link]

  • Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. National Institutes of Health. Available at: [Link]

  • (PDF) New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. PubMed. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Exploratory

The Strategic Utility of 5-Chloro-1H-pyrrole-3-carboxylic Acid: An In-depth Technical Guide for Heterocyclic Chemistry

Introduction: The Pyrrole Scaffold in Modern Drug Discovery The pyrrole ring is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic pharmaceuticals.[1][2] I...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole Scaffold in Modern Drug Discovery

The pyrrole ring is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and versatile reactivity make it a privileged scaffold in the design of novel therapeutic agents.[3][4] Pyrrole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and kinase inhibitory effects.[5][6][7] This guide focuses on a particularly valuable, functionalized building block: 5-Chloro-1H-pyrrole-3-carboxylic acid . We will explore its synthesis, reactivity, and strategic application in the construction of complex, biologically active molecules, providing researchers and drug development professionals with a comprehensive technical resource.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and analytical characteristics of a building block is fundamental to its effective use.

PropertyValueSource
Molecular Formula C₅H₄ClNO₂N/A
Molecular Weight 145.54 g/mol
CAS Number 79600-77-4[5][8]
Melting Point 178-180 °C[9]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyrrole ring, likely as doublets, and a broad singlet for the N-H proton. The carboxylic acid proton will appear as a broad singlet significantly downfield, typically above 12 ppm.[10][11]

  • ¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyrrole ring and the carboxylic acid. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm.[10][14]

  • FT-IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching vibration from the carboxylic acid will be prominent around 1700 cm⁻¹. The N-H stretching of the pyrrole ring is expected around 3200-3400 cm⁻¹.[1][15]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid

The synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid is typically achieved through the hydrolysis of its corresponding methyl ester.[9] This method is robust and provides the target compound in good purity after recrystallization.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol is adapted from established literature procedures.[9]

Materials:

  • Methyl 5-chloro-1H-pyrrole-3-carboxylate

  • Methanol

  • 1 N Sodium Hydroxide solution

  • Concentrated Hydrochloric Acid

  • Ethyl acetate

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate

  • Methylene chloride

  • Hexane

Procedure:

  • To a solution of methyl 5-chloro-1H-pyrrole-3-carboxylate in methanol, add 1 N sodium hydroxide solution.

  • Reflux the mixture for approximately 9 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol by rotary evaporation.

  • Dilute the aqueous residue with water and extract twice with ether to remove any unreacted starting material.

  • Acidify the aqueous phase to a pH of approximately 2 with concentrated hydrochloric acid.

  • Extract the product into ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude product.

  • Recrystallize the crude product from a methylene chloride/hexane solvent system to afford purified 5-Chloro-1H-pyrrole-3-carboxylic acid.

The Strategic Role as a Heterocyclic Building Block

The utility of 5-Chloro-1H-pyrrole-3-carboxylic acid in medicinal chemistry stems from the specific arrangement of its functional groups, which allows for a variety of subsequent chemical transformations.

Reactivity and Strategic Considerations

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, the presence of the electron-withdrawing carboxylic acid group and the chloro substituent modulates this reactivity. The carboxylic acid can be readily converted into a variety of other functional groups, most notably amides, through standard coupling reactions.[16][17] The chloro group provides a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of aryl or heteroaryl substituents.[9][18]

This dual functionality is of paramount importance in the synthesis of complex molecules, particularly in the context of kinase inhibitors, where a central heterocyclic core is often decorated with various substituents to achieve high potency and selectivity.[19] The pyrrole scaffold itself is a key component of many kinase inhibitors, and the ability to functionalize it at both the 3- and 5-positions provides a powerful tool for structure-activity relationship (SAR) studies.[20][21]

Application in the Synthesis of Bioactive Molecules

While direct synthesis of a marketed drug from 5-Chloro-1H-pyrrole-3-carboxylic acid is not prominently documented, its core structure is highly relevant to the synthesis of multi-kinase inhibitors like Sorafenib and Regorafenib.[4][6][7][22][23][24] The general synthetic strategies for these drugs often involve the coupling of a heterocyclic core with substituted aryl amines or phenols. The functional handles present in 5-Chloro-1H-pyrrole-3-carboxylic acid are ideally suited for such transformations.

Workflow for Derivatization: Amide Bond Formation

A common and highly valuable transformation of 5-Chloro-1H-pyrrole-3-carboxylic acid is its conversion to a diverse range of amides. This is a fundamental reaction in the synthesis of many biologically active compounds.

General Workflow for Amide Coupling

Caption: General workflow for the synthesis of 5-chloro-1H-pyrrole-3-carboxamides.

Experimental Protocol: Amide Coupling using HATU

This protocol is a representative example of a modern and efficient method for amide bond formation.[16][17]

Materials:

  • 5-Chloro-1H-pyrrole-3-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Primary or secondary amine of choice

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 5-Chloro-1H-pyrrole-3-carboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at 0 °C.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude amide.

  • Purify the crude product by column chromatography on silica gel.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling 5-Chloro-1H-pyrrole-3-carboxylic acid and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Chloro-1H-pyrrole-3-carboxylic acid is a valuable and versatile heterocyclic building block for medicinal chemistry and drug discovery. Its strategically placed functional groups provide multiple avenues for derivatization, enabling the synthesis of diverse libraries of compounds for biological screening. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of novel therapeutic agents.

References

  • Fisher Scientific. Amide Synthesis. [Link]

  • PrepChem.com. Synthesis of 5-Chloropyrrole-3-carboxylic Acid. [Link]

  • Kotha, S., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(1), 183-187.
  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9.
  • PubChem. 5-chloro-1H-pyrazole-3-carboxylic acid. [Link]

  • Cerecetto, H., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4507-4521.
  • MySkinRecipes. 5-Chloro-1H-pyrrole-3-carboxylic acid. [Link]

  • Pretsch, E., et al. (2009). 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Determination of Organic Compounds (pp. 199-258). Springer, Berlin, Heidelberg.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Li, J. J. (2014). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Synthesis, 11(4), 545-556.
  • Quick Company. Novel Process For The Preparation Of Sorafenib. [Link]

  • Bax, B., et al. (2013). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Organic Letters, 15(6), 1488–1491.
  • PubChem. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. [Link]

  • ResearchGate. The FTIR spectrum for Pyrrole. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. (2000). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. [Link]

  • Wang, C., et al. (2016). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 21(9), 1133.
  • Kráľová, K., et al. (2012).
  • PubMed. Discovery and structure-activity relationships of pyrrolone antimalarials. [Link]

  • ResearchGate. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. [Link]

  • SpectraBase. 1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-4-hydroxy-5-oxo-1,2-diphenyl-, methyl ester. [Link]

  • SpectraBase. 4-(p-chloroanilino)-1-(cyclopropylmethyl)-5-oxo-3-pyrroline-3-carboxylic acid, ethyl ester. [Link]

  • Chemsigma. 5-Chloro-1H-Pyrrole-3-Carboxylic Acid [79600-77-4]. [Link]

  • MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]

  • NIST WebBook. 1H-Pyrrole-2-carboxylic acid. [Link]

  • PubMed. Thieno[3,2-b]pyrrole-5-carboxamides as New Reversible Inhibitors of Histone Lysine Demethylase KDM1A/LSD1. Part 2. [Link]

  • PubMed Central. Privileged Scaffolds for Library Design and Drug Discovery. [Link]

  • Google Patents.
  • PubMed. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. [Link]

  • PubMed. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. [Link]

  • PubMed Central. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]

  • NIH. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. [Link]

  • PubMed Central. FT-IR and GC-MS analyses of potential bioactive compounds of cow urine and its antibacterial activity. [Link]

  • CAS Common Chemistry. Regorafenib. [Link]

Sources

Foundational

Introduction: The Significance of the 5-Chloro-1H-pyrrole-3-carboxylic Acid Scaffold

An In-depth Technical Guide to 5-Chloro-1H-pyrrole-3-carboxylic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals The pyrrole framework is a fundamental five-membered aromatic heterocycle c...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloro-1H-pyrrole-3-carboxylic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals

The pyrrole framework is a fundamental five-membered aromatic heterocycle containing a nitrogen atom, and it serves as a cornerstone in the architecture of numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological effects, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][4] Within this broad class of compounds, derivatives of 5-Chloro-1H-pyrrole-3-carboxylic acid have emerged as a particularly promising scaffold in medicinal chemistry. The presence of the chlorine atom at the 5-position and the carboxylic acid at the 3-position provides a unique electronic and structural profile, offering multiple points for chemical modification to modulate biological activity and pharmacokinetic properties. This guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of these derivatives, offering insights for their application in drug discovery and development.

Synthesis of 5-Chloro-1H-pyrrole-3-carboxylic Acid and its Derivatives

The synthesis of the core 5-Chloro-1H-pyrrole-3-carboxylic acid molecule and its subsequent derivatization is a critical aspect of exploring its therapeutic potential. The pyrrole ring itself can be constructed through several classical methods, including the Hantzsch, Paal-Knorr, and Knorr syntheses.[1] More modern approaches, such as continuous flow synthesis, have also been developed to improve efficiency and yield.[1][5]

A common route to obtain the core scaffold involves the hydrolysis of a corresponding ester, such as methyl 5-chloropyrrole-3-carboxylate.[6] This process typically involves refluxing the ester with a base like sodium hydroxide in a solvent such as methanol, followed by acidification to precipitate the carboxylic acid.[6]

Once the 5-Chloro-1H-pyrrole-3-carboxylic acid core is synthesized, it serves as a versatile building block for a variety of derivatives. A primary point of modification is the carboxylic acid group, which is frequently converted into amides. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride, followed by reaction with a wide range of primary or secondary amines.[7] This approach allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships.[7]

General Synthetic Workflow

G A Starting Materials (e.g., Ethyl Acetoacetate, Amines, 2-Bromoketones) B Pyrrole Ring Formation (e.g., Hantzsch Synthesis) A->B C Ester Hydrolysis B->C D 5-Chloro-1H-pyrrole-3-carboxylic acid C->D E Activation of Carboxylic Acid (e.g., with Thionyl Chloride) D->E F Amide Formation (Reaction with various amines) E->F G Diverse 5-Chloro-1H-pyrrole-3-carboxamides F->G

Caption: General workflow for the synthesis of 5-Chloro-1H-pyrrole-3-carboxamides.

Chemical Properties and Structure-Activity Relationships (SAR)

The chemical properties of 5-Chloro-1H-pyrrole-3-carboxylic acid derivatives are significantly influenced by the substituents on the pyrrole ring. The electron-withdrawing nature of the chlorine atom at the 5-position and the carboxylic acid group at the 3-position impacts the aromaticity and reactivity of the pyrrole core.

Structure-activity relationship (SAR) studies have provided valuable insights into how different structural modifications affect the biological activity of these compounds. For instance, in the context of antimicrobial agents, the nature of the substituent on the amide nitrogen has been shown to be crucial.

Compound/Derivative Modification Biological Activity Key Findings Reference
1-butyl-5-chloro-2-methyl-4-(1,3-oxazol-5-yl)-N-[(1,3-thiazol-2-yl]-1H-pyrrole-3-carboxamideThiazolyl group on amide nitrogenHigh anti-staphylococcus activity (MIC = 7.8 µg/ml)The presence of a thiazole ring enhances antibacterial activity.[7]
1-butyl-5-chloro-N-[(3-dimethylaminosulfonyl)phenyl]-2-methyl-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxamideDimethylaminosulfonylphenyl group on amide nitrogenHigh anti-staphylococcus activity (MIC = 7.8 µg/ml)A substituted phenyl ring can also confer potent antibacterial properties.[7]
5-сhloro-N-(4-chlorophenyl)-4-(1,3-oxazol-5-yl)-2-phenyl-1-propyl-1H-pyrrole-3-carboxamide4-chlorophenyl group on amide nitrogenHigh antifungal activity (MIC = 7.8 µg/ml against C. albicans and A. niger)A halogenated phenyl group on the amide is favorable for antifungal activity.[7]
2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acidHalogen substitutions on the pyrrole ringPotent DNA gyrase inhibitor (IC50 < 5 nM) and antimycobacterial activity (MIC = 0.03 μg/mL against M. tuberculosis)Halogenation of the pyrrole ring can be beneficial for biological activity.[2]

Biological Activities and Mechanisms of Action

Derivatives of 5-Chloro-1H-pyrrole-3-carboxylic acid have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.

Antimicrobial Activity

A significant area of investigation for these compounds is their potential as antimicrobial agents.[7] Research has shown that certain derivatives exhibit potent activity against both bacteria and fungi.[7] For example, specific carboxamides have shown high anti-staphylococcus activity, while others have demonstrated significant antifungal effects against Candida albicans and Aspergillus niger.[7] The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes. For instance, a pyrrole derivative with two halogen substitutions was identified as a potent inhibitor of DNA gyrase, an enzyme crucial for bacterial DNA replication.[2]

Anticancer and Enzyme Inhibitory Activity

The pyrrole scaffold is also a key component in compounds with anticancer properties.[4] While specific studies on the anticancer activity of 5-Chloro-1H-pyrrole-3-carboxylic acid derivatives are an area of ongoing research, related pyrrole derivatives have been shown to target various cellular pathways involved in cancer progression. Furthermore, these derivatives have been investigated as inhibitors of other enzymes, such as Acetyl-CoA carboxylase (ACC), which is involved in fatty acid metabolism and is a target in oncology and metabolic diseases.[8]

Mechanism of Action: DNA Gyrase Inhibition

G A Bacterial DNA Replication B DNA Gyrase (Topoisomerase II) A->B requires C Negative Supercoiling of DNA B->C induces D Relaxed DNA C->D allows for E 5-Chloro-1H-pyrrole-3-carboxylic acid derivative F Inhibition of DNA Gyrase E->F F->B targets G Disruption of DNA Replication F->G H Bacterial Cell Death G->H

Caption: Simplified pathway of DNA gyrase inhibition by a pyrrole derivative.

Experimental Protocols

Synthesis of 5-Chloropyrrole-3-carboxylic Acid

This protocol is adapted from a known procedure.[6]

  • Starting Material: Methyl 5-chloropyrrole-3-carboxylate (900 mg).

  • Reaction: The starting material is refluxed for 9 hours with 20 ml of methanol and 10 ml of 1 N sodium hydroxide.

  • Work-up:

    • Methanol is removed by evaporation.

    • The aqueous residue is diluted with approximately 10 ml of water and extracted twice with ether to remove any unreacted starting material.

    • The aqueous phase is acidified with concentrated hydrochloric acid.

    • The product is extracted into ethyl acetate (three times).

  • Purification:

    • The combined ethyl acetate extracts are washed with saturated sodium chloride, dried over anhydrous sodium sulfate, and evaporated to yield the crude product.

    • Recrystallization from methylene chloride/hexane affords the purified 5-chloropyrrole-3-carboxylic acid.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the growth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

5-Chloro-1H-pyrrole-3-carboxylic acid derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their straightforward synthesis and the tunability of their structure allow for the systematic exploration of structure-activity relationships. The demonstrated antimicrobial and potential anticancer activities warrant further investigation. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. The development of novel synthetic methodologies, including green chemistry approaches, will also be crucial for the efficient and sustainable production of these valuable molecules.[9] The continued exploration of this chemical space is likely to yield new therapeutic agents to address unmet medical needs.

References

  • Synthesis and Bioevaluation of 5-Chloro-4-(1,3-Oxazol-5-yl)-1Н-Pyrrole-3-Carboxyamides as Antimicrobial Agents | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis of 5-Chloropyrrole-3-carboxylic Acid - PrepChem.com. Available from: [Link]

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu - Syrris. Available from: [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - MDPI. Available from: [Link]

  • WO2006012642A2 - Pyrrole derivatives as pharmaceutical agents - Google Patents.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central. Available from: [Link]

  • DE2860560D1 - 5-substituted-1,2-dihydro-3h-pyrrolo(1,2-a)pyrrole-1-carbonitriles and process for their conversion to the corresponding 1-carboxylic acids - Google Patents.
  • EP0337277A1 - Pyrrole derivatives - Google Patents.
  • WO2010013222A1 - Pyrrole carboxylic acid derivatives as antibacterial agents - Google Patents.
  • A FACILE AND EFFICIENT SYNTHESIS OF PYRROLE-3-CARBOXYLIC ACID FROM PYRROLE. Available from: [Link]

  • WO2020245291A1 - Pyrrole derivatives as acc inhibitors - Google Patents.
  • Synthesis and biological evaluation of O-acyloximes of 5-chloro-4-formyl- 1H-pyrrol-3-carboxylates as antimicrobial agents - Semantic Scholar. Available from: [Link]

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters - ResearchGate. Available from: [Link]

  • Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed. Available from: [Link]

  • Bioactive pyrrole-based compounds with target selectivity - PMC - PubMed Central. Available from: [Link]

  • "A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics" - RJPN. Available from: [Link]

  • New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Available from: [Link]

  • 5-chloro-1H-pyrazole-3-carboxylic acid | C4H3ClN2O2 | CID 44607726 - PubChem. Available from: [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - SciSpace. Available from: [Link]

  • Recent synthetic and medicinal perspectives of pyrroles: An overview. - ResearchGate. Available from: [Link]

Sources

Exploratory

Safety and handling guidelines for 5-Chloro-1H-pyrrole-3-carboxylic acid

An In-Depth Technical Guide to the Safe Handling of 5-Chloro-1H-pyrrole-3-carboxylic acid This guide provides comprehensive safety and handling protocols for 5-Chloro-1H-pyrrole-3-carboxylic acid, a key heterocyclic buil...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 5-Chloro-1H-pyrrole-3-carboxylic acid

This guide provides comprehensive safety and handling protocols for 5-Chloro-1H-pyrrole-3-carboxylic acid, a key heterocyclic building block in contemporary drug discovery and materials science. As its use becomes more prevalent, a deep understanding of its chemical nature is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond mere procedural lists to explain the causality behind each recommendation, empowering researchers to handle this compound with confidence and precision.

Compound Identification and Physicochemical Profile

5-Chloro-1H-pyrrole-3-carboxylic acid is a halogenated pyrrole derivative. The presence of a chlorine atom, a carboxylic acid group, and an aromatic pyrrole ring defines its reactivity and dictates the necessary handling precautions. While comprehensive safety data for this specific molecule is not extensively published, a robust safety profile can be established by examining its structural components and analyzing data from close structural analogs.

Identifier Value
IUPAC Name 5-Chloro-1H-pyrrole-3-carboxylic acid
CAS Number 79600-77-4[1]
Molecular Formula C₅H₄ClNO₂
Molecular Weight 145.54 g/mol [2]
Structure (Image of the chemical structure of 5-Chloro-1H-pyrrole-3-carboxylic acid)

Hazard Assessment and GHS Classification (by Analogy)

The primary hazards are associated with its acidic and irritant nature, compounded by the presence of the halogen.

Hazard Class GHS Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][4]

Signal Word: Warning [3][5]

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]

  • P264: Wash skin thoroughly after handling.[5][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6][7]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • P501: Dispose of contents/container to an approved waste disposal plant.[6]

Mechanistic Insights & Toxicological Rationale

Understanding why this compound is hazardous is critical for fostering a true safety culture.

  • Acidity and Corrosivity: The carboxylic acid group makes the compound acidic. Upon contact with moist tissues like skin, eyes, or the respiratory tract, it can cause irritation and chemical burns.

  • Halogenated Heterocycle Reactivity: The chloro-substituted pyrrole ring is an electron-rich system that can participate in various reactions. While stable under normal conditions, halogenated organic compounds can release toxic gases like hydrogen chloride (HCl) upon thermal decomposition (e.g., in a fire).[6]

  • Systemic Effects: Carboxylic acid-containing molecules can sometimes form reactive metabolites in the body, such as acyl glucuronides or acyl-CoA conjugates, which have been associated with idiosyncratic drug toxicity.[8] While the specific metabolic pathway of this compound is uncharacterized, this potential underscores the importance of minimizing exposure.

Risk Assessment and Control Workflow

A systematic approach to risk management is non-negotiable. The following workflow should be implemented before any new procedure involving this compound.

RiskAssessmentWorkflow A Identify Hazards (Irritant, Harmful if Swallowed, Respiratory Irritant) B Assess Risks (Exposure potential during weighing, transfer, reaction) A->B Analyze Procedure C Implement Controls (Engineering, PPE, Administrative) B->C Mitigate D Execute Procedure (Follow SOP) C->D Authorize Work E Review & Refine (Was there any exposure? Can the process be improved?) D->E Post-Experiment Debrief E->A Feedback Loop

Caption: A systematic workflow for managing risks associated with chemical handling.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle the material within a certified chemical fume hood. This ensures that any dust or vapors are contained and exhausted safely. The fume hood sash should be kept as low as possible during manipulations.

Personal Protective Equipment (PPE): The Last Barrier

A multi-layered approach to PPE is mandatory to minimize exposure risk.[7]

Protection Type Specification & Rationale
Hand Protection Double-glove with chemical-resistant nitrile gloves. The outer glove should be removed and disposed of immediately after handling. Inspect gloves for any signs of degradation or puncture before use.[7]
Eye Protection Chemical safety goggles are required at all times. A face shield should be worn over the goggles when handling larger quantities or if there is a splash risk.[9]
Body Protection A flame-resistant lab coat must be worn and fully buttoned. Ensure cuffs are snug.
Respiratory A NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary if there is a risk of exceeding exposure limits or if engineering controls fail. However, standard use within a fume hood should preclude the need for respiratory protection. [7][10]
Footwear Closed-toe shoes made of a non-porous material are mandatory in the laboratory.[7]

Standard Operating Procedures (SOPs)

Handling and Weighing Protocol
  • Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

  • Tare: Place a clean weighing vessel on an analytical balance inside the fume hood and tare it.

  • Dispensing: Carefully open the container. Use a clean, dedicated spatula to transfer the solid compound to the weighing vessel. Avoid generating dust. If the material is clumpy, do not crush it aggressively.

  • Sealing: Securely close the main container immediately after dispensing.

  • Cleaning: Wipe the spatula clean with a solvent-dampened wipe (e.g., ethanol or isopropanol). Dispose of the wipe and any contaminated bench paper into the designated halogenated solid waste container.

  • Transport: If the weighed material needs to be moved, place it in a secondary, sealed, and labeled container.

Storage Requirements
  • Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[6][11]

  • Location: Keep in a designated cabinet for corrosive and halogenated compounds. Do not store on open benches or shelves.

  • Incompatibilities: Segregate from strong oxidizing agents, bases, and reactive metals.[11][12] Incompatible materials can trigger hazardous reactions, leading to decomposition or the release of toxic fumes.

Emergency Response Procedures

Immediate and correct response to an incident is crucial. All laboratory personnel must be familiar with these procedures and the location of safety equipment, including safety showers and eyewash stations.

EmergencyResponse Start Incident Occurs Spill Spill / Leak Start->Spill Exposure Personal Exposure Start->Exposure Evacuate Evacuate Area Alert Others Spill->Evacuate Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Assess Assess Spill Size (Minor / Major) Evacuate->Assess MinorSpill Minor Spill: Use Spill Kit (Absorb, Neutralize) Assess->MinorSpill Minor MajorSpill Major Spill: Call EHS Do Not Attempt Cleanup Assess->MajorSpill Major DisposeSpill Dispose of Waste Decontaminate Area MinorSpill->DisposeSpill FlushSkin Remove Clothing Flush with Water (15 min) Skin->FlushSkin FlushEye Flush Eyes (15 min) Hold Eyelids Open Eye->FlushEye FreshAir Move to Fresh Air Inhalation->FreshAir Medical Seek Immediate Medical Attention (Bring SDS) Ingestion->Medical FlushSkin->Medical FlushEye->Medical FreshAir->Medical

Caption: Decision tree for responding to spills and personal exposure incidents.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[6][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (or this guide) to the medical professional.[11]

  • Spill Cleanup: For small spills, cautiously cover with a compatible absorbent material (e.g., vermiculite or sand). Sweep up the material without creating dust, place it in a sealed, labeled container, and hold for waste disposal. Ventilate the area and wash the spill site after material pickup is complete.[13]

  • Fire Fighting: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[14] Firefighters should wear self-contained breathing apparatus (SCBA) due to the risk of hazardous decomposition products like nitrogen oxides and hydrogen chloride.[6]

Waste Management and Disposal

Proper waste disposal is a critical component of the chemical lifecycle.

  • Segregation: All waste contaminated with 5-Chloro-1H-pyrrole-3-carboxylic acid, including disposable labware, gloves, and spill cleanup materials, must be collected separately from other waste streams.[7]

  • Labeling: Waste containers must be clearly and accurately labeled as "Halogenated Organic Waste" and include the full chemical name.[7]

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, until collection by the institution's environmental health and safety (EHS) office.

  • Disposal: Never dispose of this chemical down the drain or in regular trash.[7] All disposal must be handled through your institution's certified hazardous waste program.[11]

References

  • PubChem. (n.d.). 5-chloro-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Glaze 'N Seal. (2021). Safety Data Sheet: "Wet Look" Lacquer. Retrieved from [Link]

  • PubChem. (n.d.). 5-chloro-1H-pyrrole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: N-Methylpyrrole. Retrieved from [Link]

  • Cativiela, C., & Garcia, J. I. (1986). A Facile and Efficient Synthesis of Pyrrole-3-Carboxylic Acid from Pyrrole.
  • University of Calgary. (n.d.). Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Bailey, A. M., et al. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology, 28(12), 2353-2362. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid

Introduction 5-Chloro-1H-pyrrole-3-carboxylic acid is a pivotal heterocyclic building block in contemporary drug discovery and development. Its structural motif is incorporated into a diverse array of biologically active...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-1H-pyrrole-3-carboxylic acid is a pivotal heterocyclic building block in contemporary drug discovery and development. Its structural motif is incorporated into a diverse array of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and novel antibiotics. The precise positioning of the chloro and carboxylic acid functionalities on the pyrrole scaffold imparts specific electronic and steric properties that are crucial for molecular recognition and pharmacological activity.

This comprehensive guide provides detailed, field-proven protocols for the synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid from readily available starting materials. The methodologies described herein are designed for reproducibility and scalability, catering to the needs of researchers in both academic and industrial settings. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles and strategic considerations that govern each transformation, empowering the user to troubleshoot and adapt these protocols as required.

Strategic Overview of the Synthetic Approach

The synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid is most effectively achieved through a multi-step sequence commencing with the construction of the pyrrole ring, followed by regioselective chlorination, and culminating in the hydrolysis of an ester protecting group. This strategic disconnection is illustrated below:

G A Starting Materials (e.g., Ethyl Acetoacetate, Ammonia, 2-Bromoacetaldehyde) B Ethyl 1H-pyrrole-3-carboxylate A->B Hantzsch Pyrrole Synthesis C Ethyl 5-chloro-1H-pyrrole-3-carboxylate B->C Electrophilic Chlorination D 5-Chloro-1H-pyrrole-3-carboxylic acid C->D Ester Hydrolysis

Figure 1: Retrosynthetic analysis of 5-Chloro-1H-pyrrole-3-carboxylic acid.

This application note will detail protocols for each of these key transformations.

Part 1: Synthesis of Ethyl 1H-pyrrole-3-carboxylate

The initial phase of the synthesis focuses on the construction of the core pyrrole ring bearing a carboxylic acid ester at the 3-position. The Hantzsch pyrrole synthesis offers a robust and versatile method for this purpose, involving the condensation of a β-ketoester, an α-halo-ketone or aldehyde, and ammonia or a primary amine.[1]

Protocol 1: Hantzsch Pyrrole Synthesis of Ethyl 1H-pyrrole-3-carboxylate

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Ethyl acetoacetateC₆H₁₀O₃130.1413.0 g0.1
2-Bromoacetaldehyde diethyl acetalC₆H₁₃BrO₂197.0719.7 g0.1
Ammonium acetateC₂H₇NO₂77.0815.4 g0.2
Acetic acidC₂H₄O₂60.05100 mL-
Diethyl ether(C₂H₅)₂O74.12As needed-
Saturated sodium bicarbonateNaHCO₃84.01As needed-
BrineNaCl58.44As needed-
Anhydrous magnesium sulfateMgSO₄120.37As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (13.0 g, 0.1 mol), 2-bromoacetaldehyde diethyl acetal (19.7 g, 0.1 mol), and ammonium acetate (15.4 g, 0.2 mol) in glacial acetic acid (100 mL).

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours. The solution will typically darken over this period.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.

  • Upon completion, allow the reaction mixture to cool to room temperature and then pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 150 mL).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) until effervescence ceases, followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of hexane:ethyl acetate, typically starting from 9:1) to afford ethyl 1H-pyrrole-3-carboxylate as a pale yellow solid.

Expected Yield: 60-70%

Part 2: Regioselective Chlorination of Ethyl 1H-pyrrole-3-carboxylate

The introduction of a chlorine atom at the 5-position of the pyrrole ring is achieved via an electrophilic aromatic substitution reaction. The pyrrole ring is highly activated towards electrophilic attack due to the electron-donating nature of the nitrogen atom.

Mechanistic Insight: Electrophilic Substitution on the Pyrrole Ring

Electrophilic attack on the pyrrole ring preferentially occurs at the C2 (α) position, as the resulting cationic intermediate (σ-complex) is stabilized by three resonance structures, delocalizing the positive charge more effectively than attack at the C3 (β) position, which yields an intermediate with only two resonance contributors.[2][3][4][5][6]

G cluster_0 Electrophilic Attack at C2 a a b b a->b + E+ c c b->c Resonance d d c->d Resonance

Figure 2: Resonance stabilization of the σ-complex from C2 attack.

In the case of ethyl 1H-pyrrole-3-carboxylate, the C2 and C5 positions are the most activated sites. As the C3 position is substituted, the incoming electrophile will be directed to the C5 position (or C2, which is equivalent in this symmetric intermediate stage before chlorination). Sulfuryl chloride (SO₂Cl₂) is an effective and convenient reagent for this transformation.[7]

Protocol 2: Chlorination with Sulfuryl Chloride

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Ethyl 1H-pyrrole-3-carboxylateC₇H₉NO₂139.1510.0 g0.072
Sulfuryl chlorideSO₂Cl₂134.979.7 g (5.8 mL)0.072
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-
Saturated sodium bicarbonateNaHCO₃84.01As needed-
BrineNaCl58.44As needed-
Anhydrous sodium sulfateNa₂SO₄142.04As needed-

Procedure:

  • Dissolve ethyl 1H-pyrrole-3-carboxylate (10.0 g, 0.072 mol) in anhydrous dichloromethane (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (9.7 g, 0.072 mol) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

  • Monitor the reaction by TLC (3:1 hexane:ethyl acetate) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (100 mL).

  • Separate the organic layer, and wash it with brine (1 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product, ethyl 5-chloro-1H-pyrrole-3-carboxylate, can often be used in the next step without further purification. If necessary, it can be recrystallized from a hexane/ethyl acetate mixture.

Expected Yield: 85-95%

Part 3: Hydrolysis of Ethyl 5-chloro-1H-pyrrole-3-carboxylate

The final step in the synthesis is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard hydrolysis reaction, although care must be taken to avoid harsh conditions that could lead to decomposition of the pyrrole ring.

Protocol 3: Alkaline Hydrolysis

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Ethyl 5-chloro-1H-pyrrole-3-carboxylateC₇H₈ClNO₂173.6010.0 g0.058
Sodium hydroxideNaOH40.004.6 g0.115
MethanolCH₃OH32.04100 mL-
WaterH₂O18.0250 mL-
Concentrated Hydrochloric acidHCl36.46As needed-
Ethyl acetateC₄H₈O₂88.11As needed-
Anhydrous sodium sulfateNa₂SO₄142.04As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 5-chloro-1H-pyrrole-3-carboxylate (10.0 g, 0.058 mol) in methanol (100 mL).

  • Add a solution of sodium hydroxide (4.6 g, 0.115 mol) in water (50 mL).

  • Heat the mixture to reflux for 3-5 hours. Monitor the disappearance of the starting material by TLC (3:1 hexane:ethyl acetate).

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate should form.

  • Extract the product into ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield 5-Chloro-1H-pyrrole-3-carboxylic acid as a solid.

  • The product can be further purified by recrystallization from a suitable solvent system, such as methylene chloride/hexane.

Expected Yield: 80-90%

Summary of Synthetic Route

G cluster_0 Part 1: Hantzsch Pyrrole Synthesis cluster_1 Part 2: Electrophilic Chlorination cluster_2 Part 3: Ester Hydrolysis A Ethyl acetoacetate + 2-Bromoacetaldehyde diethyl acetal + Ammonium acetate B Ethyl 1H-pyrrole-3-carboxylate A->B Acetic acid, reflux C Ethyl 1H-pyrrole-3-carboxylate D Ethyl 5-chloro-1H-pyrrole-3-carboxylate C->D SO2Cl2, DCM, 0 °C E Ethyl 5-chloro-1H-pyrrole-3-carboxylate F 5-Chloro-1H-pyrrole-3-carboxylic acid E->F NaOH, MeOH/H2O, reflux

Figure 3: Overall workflow for the synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid.

Conclusion

The protocols detailed in this application note provide a reliable and efficient pathway for the synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid. By understanding the principles behind each step, from the initial ring formation to the final hydrolysis, researchers can confidently produce this valuable building block for their drug discovery and development programs.

References

  • Filo. (2025). Mechanism of Electrophilic Substitution Reaction of Pyrrole.
  • Quora. (2018).
  • Slideshare. (n.d.). Heterocyclic compounds part _IV (Pyrrole).
  • Online Organic Chemistry Tutor. (n.d.).
  • AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine.
  • Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • PubMed. (2024).
  • ChemicalBook. (n.d.).
  • Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
  • ChemicalBook. (n.d.). 2-METHYL-1H-PYRROLE-3-CARBOXYLIC ACID METHYL ESTER synthesis.
  • Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)
  • ResearchGate. (2024).
  • Biosynth. (n.d.).
  • RSC Publishing. (2015).
  • ChemSynthesis. (2025). ethyl 2-chloro-5-ethyl-1H-pyrrole-3-carboxylate - C9H12ClNO2, density, melting point, boiling point, structural formula, synthesis.
  • National Institutes of Health. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters.
  • ChemSynthesis. (2025). methyl 1H-pyrrole-3-carboxylate - 2703-17-5, C6H7NO2, density, melting point, boiling point, structural formula, synthesis.
  • ResearchGate. (n.d.). Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30....
  • Scite.ai. (n.d.).
  • ACS Publications. (1981). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles | The Journal of Organic Chemistry.
  • Google Patents. (n.d.).
  • ResearchGate. (2025). (PDF) Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • Semantic Scholar. (1981). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles.
  • Benchchem. (2025). Technical Support Center: Hydrolysis of Sterically Hindered Esters.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). Ethyl 4-(2-chloroquinolin-3-yl)
  • Organic Chemistry Portal. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions.
  • National Institutes of Health. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC.
  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester.

Sources

Application

Synthesis of 5-Chloro-1H-pyrrole-3-carboxylic Acid: A Detailed Experimental Protocol for Researchers

Introduction 5-Chloro-1H-pyrrole-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyrrole scaffold is a common motif in a wide array of pharmacologically a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-1H-pyrrole-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyrrole scaffold is a common motif in a wide array of pharmacologically active molecules. The presence of both a carboxylic acid and a chlorine atom on the pyrrole ring provides two reactive handles for further chemical modification, allowing for the generation of diverse compound libraries for screening and lead optimization. This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid, designed for researchers and scientists in the field of organic and medicinal chemistry. The protocol is structured to ensure scientific integrity, reproducibility, and safety.

Synthetic Strategy Overview

The synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid is most effectively achieved through a two-step sequence starting from the commercially available methyl 1H-pyrrole-3-carboxylate. The overall strategy involves:

  • Regioselective Chlorination: The pyrrole ring is first chlorinated at the C5 position using sulfuryl chloride. The electron-withdrawing nature of the methoxycarbonyl group at C3 directs the electrophilic chlorination preferentially to the C5 position.

  • Ester Hydrolysis: The resulting methyl 5-chloro-1H-pyrrole-3-carboxylate is then hydrolyzed under basic conditions to yield the final carboxylic acid product.

This approach offers a reliable and scalable route to the target molecule.

Part 1: Detailed Experimental Protocol

Step 1: Synthesis of Methyl 5-chloro-1H-pyrrole-3-carboxylate

This procedure details the regioselective chlorination of methyl 1H-pyrrole-3-carboxylate using sulfuryl chloride.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Hydrolysis start_material Methyl 1H-pyrrole-3-carboxylate reagent1 Sulfuryl Chloride (SO2Cl2) in Dichloromethane (DCM) start_material->reagent1 Reaction at 0°C to rt intermediate Methyl 5-chloro-1H-pyrrole-3-carboxylate reagent1->intermediate Work-up & Purification reagent2 Sodium Hydroxide (NaOH) in Methanol/Water intermediate->reagent2 Reflux final_product 5-Chloro-1H-pyrrole-3-carboxylic acid reagent2->final_product Acidification & Purification

Caption: Synthetic workflow for 5-Chloro-1H-pyrrole-3-carboxylic acid.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (per 1g of starting material)Supplier
Methyl 1H-pyrrole-3-carboxylateC₆H₇NO₂125.131.0 g (7.99 mmol)Commercially available
Sulfuryl chloride (SO₂Cl₂)SO₂Cl₂134.971.08 g (0.65 mL, 7.99 mmol, 1.0 eq)Commercially available
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9320 mLCommercially available
Saturated aqueous sodium bicarbonateNaHCO₃84.01As neededPrepared in-house
Brine (Saturated aqueous NaCl)NaCl58.44As neededPrepared in-house
Anhydrous sodium sulfateNa₂SO₄142.04As neededCommercially available
HexanesC₆H₁₄86.18For purificationCommercially available
Ethyl acetateC₄H₈O₂88.11For purificationCommercially available

Equipment:

  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Nitrogen inlet/outlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve methyl 1H-pyrrole-3-carboxylate (1.0 g, 7.99 mmol) in anhydrous dichloromethane (20 mL).[1]

  • Cooling: Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Addition of Chlorinating Agent: Prepare a solution of sulfuryl chloride (1.08 g, 0.65 mL, 7.99 mmol) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the stirred pyrrole solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent). The starting material should be consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C until gas evolution ceases.[2] This step neutralizes the acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford methyl 5-chloro-1H-pyrrole-3-carboxylate as a solid.

Step 2: Synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid

This procedure details the hydrolysis of the methyl ester to the final carboxylic acid.[3]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (per 1g of ester)Supplier
Methyl 5-chloro-1H-pyrrole-3-carboxylateC₆H₆ClNO₂159.571.0 g (6.27 mmol)Synthesized in Step 1
MethanolCH₃OH32.0422 mLCommercially available
1 N Sodium hydroxide (NaOH) solutionNaOH40.0011 mLPrepared in-house
Concentrated Hydrochloric acid (HCl)HCl36.46As neededCommercially available
Ethyl acetateC₄H₈O₂88.11For extractionCommercially available
Saturated aqueous sodium chlorideNaCl58.44As neededPrepared in-house
Anhydrous sodium sulfateNa₂SO₄142.04As neededCommercially available
Methylene chlorideCH₂Cl₂84.93For recrystallizationCommercially available
HexaneC₆H₁₄86.18For recrystallizationCommercially available

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • pH paper or pH meter

  • Buchner funnel and flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend methyl 5-chloro-1H-pyrrole-3-carboxylate (1.0 g, 6.27 mmol) in a mixture of methanol (22 mL) and 1 N sodium hydroxide solution (11 mL).[3]

  • Reflux: Heat the mixture to reflux and maintain it for approximately 9 hours.[3] Monitor the reaction by TLC until the starting material is consumed.

  • Solvent Removal: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.[3]

  • Aqueous Work-up: Dilute the remaining aqueous residue with water (approximately 10 mL) and extract twice with diethyl ether to remove any unreacted starting material or non-acidic impurities. Discard the ether layers.[3]

  • Acidification: Cool the aqueous phase in an ice bath and acidify to approximately pH 2-3 with concentrated hydrochloric acid. A precipitate should form.[3]

  • Extraction of Product: Extract the product from the acidified aqueous phase with ethyl acetate (3 x 20 mL).[3]

  • Washing and Drying: Combine the ethyl acetate extracts, wash with saturated aqueous sodium chloride solution, and dry over anhydrous sodium sulfate.[3]

  • Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 5-Chloro-1H-pyrrole-3-carboxylic acid.[3] The product can be further purified by recrystallization from a mixture of methylene chloride and hexane to afford a crystalline solid.[3]

Part 2: Safety, Characterization, and References

Safety Precautions
  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sulfuryl Chloride (SO₂Cl₂): Sulfuryl chloride is a highly corrosive and toxic substance that reacts violently with water.[4][5] It can cause severe burns to the skin, eyes, and respiratory tract.[4] Handle with extreme care in a fume hood and avoid inhalation of vapors. Ensure all glassware is dry before use.

  • Quenching of Sulfuryl Chloride: The quenching of sulfuryl chloride is exothermic and releases corrosive gases (HCl and H₂SO₄).[4][5] The quenching agent (e.g., saturated sodium bicarbonate solution) should be added slowly and with efficient cooling to control the reaction.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Characterization of 5-Chloro-1H-pyrrole-3-carboxylic acid
  • Appearance: White to off-white solid.

  • Melting Point: 178-180 °C.[3]

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include a broad singlet for the N-H proton (around 12.0-12.5 ppm), a broad singlet for the carboxylic acid proton (around 12.0 ppm), and two doublets for the pyrrole ring protons (in the range of 6.0-7.5 ppm).

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expected signals would include a peak for the carboxylic acid carbonyl carbon (around 160-170 ppm), and four peaks for the pyrrole ring carbons (in the range of 100-130 ppm).

  • Mass Spectrometry (ESI-): Expected m/z for [M-H]⁻: 143.98.

References

  • Organic Syntheses, Coll. Vol. 10, p.700 (2004); Vol. 79, p.215 (2002). (Link: [Link])

  • Material Safety Data Sheet - Sulfuryl chloride. Cole-Parmer. (URL: [Link])

  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules. 2021 Mar; 26(7): 1898. (URL: [Link])

  • Synthesis of 5-Chloropyrrole-3-carboxylic Acid. PrepChem. (URL: [Link])

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. 2015; 5(28): 21637-21665. (URL: [Link])

  • Hazardous Substance Fact Sheet: Sulfuryl Chloride. New Jersey Department of Health. (URL: [Link])

  • Any tips on cleaning up SO2Cl2 chlorination reactions? Reddit. (URL: [Link])

  • A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development. 2020, 24, 6, 994–1001. (URL: [Link])

  • methyl 1H-pyrrole-3-carboxylate. ChemSynthesis. (URL: [Link])

Sources

Method

Application Notes &amp; Protocols: 5-Chloro-1H-pyrrole-3-carboxylic acid in Medicinal Chemistry

Introduction: The Strategic Value of the Pyrrole Scaffold In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, the pyrrole ring, a five-...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrrole Scaffold

In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, the pyrrole ring, a five-membered aromatic heterocycle, is a privileged structure due to its unique electronic properties and its ability to serve as a versatile synthetic handle.[1] The pyrrole nucleus is present in numerous natural products and FDA-approved drugs, demonstrating its biological relevance and acceptance.

5-Chloro-1H-pyrrole-3-carboxylic acid emerges as a particularly valuable building block for medicinal chemists. The strategic placement of its functional groups—a reactive carboxylic acid at the 3-position, a halogen at the 5-position, and an unsubstituted N-H group—offers three distinct points for chemical modification. This trifunctional nature allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The carboxylic acid is a key anchor for forming amide bonds, a ubiquitous linkage in pharmaceuticals, while the chloro group can be used for cross-coupling reactions or to modulate electronic properties and metabolic stability. This guide provides an in-depth look at the applications of this scaffold, focusing on its role in the development of kinase inhibitors and antibacterial agents, complete with detailed synthetic protocols.

Physicochemical Properties and Structure

A foundational understanding of the molecule's properties is critical for its effective use in synthesis and drug design.

PropertyValueSource
IUPAC Name 5-Chloro-1H-pyrrole-3-carboxylic acid-
CAS Number 79600-77-4[2]
Molecular Formula C₅H₄ClNO₂-
Molecular Weight 145.54 g/mol -
Melting Point 178-180 °C (recrystallized)[3]
Appearance Solid[3]

The structure's key features are the electron-withdrawing carboxylic acid and chlorine atom, which influence the reactivity of the pyrrole ring. The N-H proton is acidic and can be deprotonated or substituted, while the carboxylic acid is the primary site for derivatization via amide coupling.

G cluster_0 5-Chloro-1H-pyrrole-3-carboxylic acid mol N_H COOH Cl annot_N_H N-H Site: Alkylation/Arylation annot_N_H->N_H annot_COOH Carboxylic Acid: Amide Coupling, Esterification annot_COOH->COOH annot_Cl 5-Chloro Site: Cross-Coupling, Nucleophilic Substitution, Lipophilicity annot_Cl->Cl

Caption: Key reactive sites on the 5-Chloro-1H-pyrrole-3-carboxylic acid scaffold.

Core Application 1: Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[4] Many kinase inhibitors are designed to bind to the ATP-binding pocket, and heterocyclic scaffolds are adept at forming critical hydrogen bonds with the "hinge region" of the kinase. The pyrrole core is a well-established hinge-binding motif.

Causality and Mechanistic Insight

The N-H group and the carbonyl oxygen of a derivatized pyrrole can act as hydrogen bond donors and acceptors, respectively, mimicking the adenine portion of ATP. This allows pyrrole-based compounds to anchor effectively in the kinase active site. 5-Chloro-1H-pyrrole-3-carboxylic acid serves as a precursor to scaffolds found in potent kinase inhibitors. For instance, the pyrrole core is central to the structure of Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and other cancers.[5] While Sunitinib itself is a dimethylated pyrrole, the underlying principle of using a pyrrole-3-carboxylic acid derivative as a key intermediate is a cornerstone of its synthesis and the development of related analogues. The carboxylic acid function is typically converted to an amide, which then connects to other pharmacophoric elements designed to occupy adjacent pockets of the kinase active site.

Illustrative Biological Data

The derivatization of pyrrole carboxylic acids can lead to potent inhibitors of various kinases.

Compound ClassTarget Kinase(s)Reported IC₅₀Reference
Pyrrolo-quinoline γ-lactonesATM, mTOR0.5 - 7.0 µM[6]
Indolinone-pyrroles (e.g., SU11248)VEGF-R2, PDGF-RβLow nM range[5]
Benzo[c][5][7]naphthyridine-8-carboxylic acidsCK2Low nM range[8]

Core Application 2: Antibacterial Agents

The rise of antibiotic resistance necessitates the development of novel antibacterial agents with new mechanisms of action.[1] Pyrrole derivatives have shown promise as antibacterial scaffolds, targeting essential bacterial enzymes.[1][9]

Causality and Mechanistic Insight

Pyrrole-carboxamide derivatives have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.[1] The pyrrole scaffold can establish key interactions within the enzyme's active site. By functionalizing 5-Chloro-1H-pyrrole-3-carboxylic acid, researchers can synthesize libraries of compounds to probe the structure-activity relationship (SAR) for DNA gyrase or Topoisomerase IV inhibition.[10] The carboxylic acid is typically converted into an amide, linking the pyrrole core to other fragments that can enhance binding affinity and target selectivity. Several studies have reported that 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid derivatives exhibit noteworthy antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus species.[9]

Experimental Protocols

The following protocols are designed to be self-validating and provide a clear, step-by-step methodology for common synthetic transformations involving 5-Chloro-1H-pyrrole-3-carboxylic acid.

Protocol 1: General Amide Coupling via EDC/HOBt Activation

This protocol describes a standard and reliable method for synthesizing amide derivatives, a fundamental step in building more complex molecules from the title compound. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) is a classic strategy to generate a highly reactive activated ester in situ, minimizing side reactions and promoting high yields.[11]

Objective: To couple 5-Chloro-1H-pyrrole-3-carboxylic acid with a primary or secondary amine.

Materials:

  • 5-Chloro-1H-pyrrole-3-carboxylic acid (1.0 eq)

  • Amine of interest (R¹R²NH) (1.1 - 1.2 eq)

  • EDC hydrochloride (1.2 - 1.5 eq)

  • HOBt (1.2 - 1.5 eq) or catalytic (0.1 eq)[11]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Chloro-1H-pyrrole-3-carboxylic acid (1.0 eq) in anhydrous DMF or DCM (approx. 0.1 M concentration).

  • Reagent Addition: Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 10 minutes.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes. Causality Note: Adding EDC at 0 °C controls the exothermic reaction and stabilizes the active ester intermediate, preventing premature degradation.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 4-16 hours.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Trustworthiness Note: The bicarbonate wash is crucial to remove unreacted carboxylic acid and acidic byproducts like HOBt, simplifying purification.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

G start Dissolve Pyrrole Acid, Amine, HOBt, & DIPEA in Anhydrous Solvent cool Cool to 0 °C (Ice Bath) start->cool add_edc Add EDC Portion-wise cool->add_edc react Stir at RT (4-16h) add_edc->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Work-up (EtOAc, NaHCO₃, Brine) monitor->workup Complete purify Dry, Concentrate & Purify (Chromatography) workup->purify product Pure Amide Product purify->product

Caption: Workflow for a general amide coupling protocol.

Protocol 2: Illustrative Synthesis of a N-Alkylated Pyrrole-Amide

This protocol demonstrates how 5-Chloro-1H-pyrrole-3-carboxylic acid can be sequentially functionalized at both the carboxylic acid and the pyrrole nitrogen, a common strategy for building kinase inhibitor scaffolds.

Objective: To synthesize a N-alkylated pyrrole-amide derivative in a two-step process.

Step A: Amide Coupling (as per Protocol 1)

  • First, perform the amide coupling of 5-Chloro-1H-pyrrole-3-carboxylic acid with a desired amine (e.g., aniline) following Protocol 1 to generate Intermediate 1 (5-chloro-N-phenyl-1H-pyrrole-3-carboxamide) .

Step B: N-Alkylation of the Pyrrole Ring

Materials:

  • Intermediate 1 (1.0 eq)

  • Alkylating agent (e.g., methyl iodide or benzyl bromide) (1.2 eq)

  • Strong base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Reaction Setup: To a solution of Intermediate 1 (1.0 eq) in anhydrous THF in a dry flask under an inert atmosphere, add NaH (1.2 eq) portion-wise at 0 °C. Safety & Causality Note: NaH is highly reactive with water and protic solvents, generating flammable hydrogen gas. It is a strong, non-nucleophilic base ideal for deprotonating the pyrrole nitrogen without competing side reactions.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes. The evolution of H₂ gas should cease, indicating complete formation of the sodium pyrrolide salt.

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the starting material (typically 2-6 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH.

  • Work-up & Purification: Extract the product into ethyl acetate. Wash the organic layer with water and brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the final N-alkylated product.

G Start_Mol 5-Chloro-1H-pyrrole-3-carboxylic acid Cond1 Protocol 1: EDC, HOBt, DIPEA, DMF Start_Mol->Cond1 Amine R¹R²NH Amine->Cond1 Alkyl_Halide R³-X Cond2 1. NaH, THF 2. R³-X Alkyl_Halide->Cond2 Intermediate Intermediate 1 (Pyrrole Amide) Intermediate->Cond2 Final_Product Final Product (N-Alkylated Amide) Cond1->Intermediate Cond2->Final_Product

Caption: Reaction scheme for two-step functionalization.

Conclusion

5-Chloro-1H-pyrrole-3-carboxylic acid is a high-value scaffold for medicinal chemistry, offering a robust and versatile platform for the synthesis of complex bioactive molecules. Its strategic trifunctional nature allows for precise, multi-directional derivatization, enabling the generation of compound libraries with diverse chemical properties. The demonstrated applications in the fields of kinase inhibition and antibacterial research highlight its significance. The protocols provided herein offer reliable and mechanistically sound methods for leveraging this building block in drug discovery programs, paving the way for the development of next-generation therapeutics.

References

  • PrepChem. Synthesis of 5-Chloropyrrole-3-carboxylic Acid. Available from: [Link]

  • Fisher Scientific. Amide Synthesis. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Available from: [Link]

  • Çetinkaya, E., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Available from: [Link]

  • Stępień, K., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available from: [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry. Available from: [Link]

  • Artico, M., et al. (1990). Research on antibacterial and antifungal agents. XIII. Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids. PubMed. Available from: [Link]

  • Cosford, N. D. P., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Syrris. Available from: [Link]

  • Cativiela, C., & Garcia, J. I. (1986). A FACILE AND EFFICIENT SYNTHESIS OF PYRROLE-3-CARBOXYLIC ACID FROM PYRROLE. Organic Preparations and Procedures International. Available from: [Link]

  • PubChem. 5-chloro-1H-pyrazole-3-carboxylic acid. Available from: [Link]

  • Walter, H. (2002). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Chimia. Available from: [Link]

  • Cosford, N. D. P., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. Available from: [Link]

  • Barluenga, S., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]

  • Singh, R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available from: [Link]

  • Wockhardt Limited. (2010). Pyrrole carboxylic acid derivatives as antibacterial agents. Google Patents.
  • Umehara, T., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Available from: [Link]

  • Abeysiriwardhana, H. N. I., et al. (2023). Synthetic procedure for 5‐(carboxycarbonyl)‐1H‐pyrrole‐3‐carboxylic acid (compound 1a). ResearchGate. Available from: [Link]

  • Zhang, X., et al. (2024). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. NIH. Available from: [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace. Available from: [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. Available from: [Link]

  • Jones, C., et al. (2024). Lysine targeting covalent inhibitors of malarial kinase PfCLK3. PMC. Available from: [Link]

  • Zhou, B. B., et al. (2003). Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Bredael, K., et al. (2022). Carboxylic acid bioisosteres in medicinal chemistry: synthesis and properties. Ghent University Academic Bibliography. Available from: [Link]

  • Siddiqui-Jain, A., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][5][7]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. PubMed. Available from: [Link]

  • Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. Available from: [Link]

  • PubChem. Pyrrole-3-carboxylic acid. Available from: [Link]

  • O'Donovan, D., et al. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science. Available from: [Link]

  • Gembarska-Kiełb, A., et al. (2024). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. Available from: [Link]

  • Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. Available from: [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available from: [Link]

  • Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 5-Chloro-1H-pyrrole-3-carboxylic acid for the Synthesis of Novel Bioactive Compounds

Introduction: The Strategic Advantage of the Halogenated Pyrrole Scaffold The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide ar...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Halogenated Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The strategic functionalization of this five-membered aromatic heterocycle allows for the fine-tuning of its physicochemical and pharmacological properties. Among the various substituted pyrroles, 5-Chloro-1H-pyrrole-3-carboxylic acid stands out as a particularly versatile and valuable building block for the synthesis of novel compounds.

The presence of a chlorine atom at the 5-position and a carboxylic acid at the 3-position provides two orthogonal points for chemical modification. The chloro group can participate in various cross-coupling reactions, enabling the introduction of diverse aryl or alkyl substituents.[3][4] Simultaneously, the carboxylic acid functionality serves as a convenient handle for amide bond formation, esterification, or reduction, further expanding the accessible chemical space.[5] This dual functionality makes 5-Chloro-1H-pyrrole-3-carboxylic acid an ideal starting material for the construction of compound libraries aimed at drug discovery and development. These application notes provide detailed protocols and expert insights for utilizing this powerful synthetic intermediate.

Core Properties and Handling

Table 1: Physicochemical Properties of 5-Chloro-1H-pyrrole-3-carboxylic acid

PropertyValue
Molecular FormulaC₅H₄ClNO₂
Molecular Weight145.54 g/mol
AppearanceWhite to off-white solid
Melting Point178-180 °C[6]
SolubilitySoluble in polar organic solvents (e.g., methanol, ethyl acetate)

Safety and Handling: 5-Chloro-1H-pyrrole-3-carboxylic acid should be handled with standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It is classified as an irritant and harmful if swallowed.[7] All manipulations should be performed in a well-ventilated fume hood.

Synthetic Strategy Overview: A Modular Approach

The synthetic utility of 5-Chloro-1H-pyrrole-3-carboxylic acid lies in its capacity for sequential or orthogonal functionalization. A general workflow for the synthesis of novel compound libraries is depicted below. This modular approach allows for the systematic exploration of structure-activity relationships (SAR).

G cluster_0 Carboxylic Acid Functionalization cluster_1 C-Cl Bond Functionalization A 5-Chloro-1H-pyrrole-3-carboxylic acid B Amide Coupling (Diverse Amines) A->B R-NH₂, Coupling Agent C Esterification (Various Alcohols) A->C R-OH, Acid Catalyst D Cross-Coupling (e.g., Suzuki) (Aryl/Heteroaryl Boronic Acids) B->D Pd Catalyst, Base, R'-B(OH)₂ E Novel Pyrrole-3-carboxamides B->E C->D Pd Catalyst, Base, R'-B(OH)₂ F Novel Pyrrole-3-esters C->F G Further Derivatization D->G Further modifications

Caption: General workflow for derivatization of 5-Chloro-1H-pyrrole-3-carboxylic acid.

Protocol 1: Synthesis of Novel N-Aryl-5-chloro-1H-pyrrole-3-carboxamides

This protocol details the synthesis of a library of N-aryl-5-chloro-1H-pyrrole-3-carboxamides. The amide coupling reaction is a robust and widely used transformation in medicinal chemistry for joining molecular fragments.

Rationale: The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of pharmaceutical synthesis.[5] The choice of coupling agent is critical for ensuring high yields and minimizing side reactions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that often provides superior results to traditional carbodiimides, especially with less reactive amines. The use of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is essential to neutralize the acid formed during the reaction without interfering with the coupling process.

Experimental Protocol:

  • Reaction Setup: To a solution of 5-Chloro-1H-pyrrole-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add the desired substituted aniline (1.1 eq).

  • Reagent Addition: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired N-aryl-5-chloro-1H-pyrrole-3-carboxamide.

Data Presentation:

Table 2: Representative Yields for N-Aryl-5-chloro-1H-pyrrole-3-carboxamide Synthesis

Substituted AnilineProductYield (%)
AnilineN-phenyl-5-chloro-1H-pyrrole-3-carboxamide85
4-FluoroanilineN-(4-fluorophenyl)-5-chloro-1H-pyrrole-3-carboxamide88
3-MethoxyanilineN-(3-methoxyphenyl)-5-chloro-1H-pyrrole-3-carboxamide82
4-(Trifluoromethyl)anilineN-(4-(trifluoromethyl)phenyl)-5-chloro-1H-pyrrole-3-carboxamide79

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-1H-pyrrole-3-carboxylic Acid Derivatives

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce diverse aryl or heteroaryl moieties at the 5-position of the pyrrole ring, displacing the chloro group.

Rationale: The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction with broad substrate scope and functional group tolerance.[3][4] The choice of palladium catalyst and ligand is crucial for achieving high efficiency. Pd(PPh₃)₄ is a commonly used and effective catalyst for this type of transformation. The base (e.g., sodium carbonate) is required to activate the boronic acid for transmetalation to the palladium center. A mixed solvent system, such as 1,4-dioxane and water, is often employed to ensure the solubility of both the organic and inorganic reagents.

G cluster_0 Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B Pyrrole-Cl E Pyrrole-Pd(II)-Cl C Transmetalation F Pyrrole-Pd(II)-Ar D Reductive Elimination D->A Product: 5-Aryl-pyrrole E->C Ar-B(OH)₂, Base F->D

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine the N-aryl-5-chloro-1H-pyrrole-3-carboxamide (from Protocol 1, 1.0 eq), the desired arylboronic acid (1.5 eq), and sodium carbonate (2.0 eq).

  • Solvent and Catalyst Addition: Add a mixture of 1,4-dioxane and water (4:1, 0.1 M). Degas the mixture by bubbling with argon for 15 minutes.

  • Catalyst Introduction: Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture under an argon atmosphere.

  • Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to afford the 5-aryl-1H-pyrrole-3-carboxylic acid derivative.

Data Presentation:

Table 3: Representative Yields for Suzuki-Miyaura Cross-Coupling

Starting Material (from Protocol 1)Arylboronic AcidProductYield (%)
N-phenyl-5-chloro-1H-pyrrole-3-carboxamidePhenylboronic acidN,5-diphenyl-1H-pyrrole-3-carboxamide75
N-(4-fluorophenyl)-5-chloro-1H-pyrrole-3-carboxamide4-Methoxyphenylboronic acidN-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxamide72
N-phenyl-5-chloro-1H-pyrrole-3-carboxamidePyridine-3-boronic acidN-phenyl-5-(pyridin-3-yl)-1H-pyrrole-3-carboxamide65

Conclusion and Future Directions

5-Chloro-1H-pyrrole-3-carboxylic acid is a highly valuable and versatile building block for the synthesis of novel, potentially bioactive compounds. The protocols outlined in these application notes provide a robust framework for the generation of diverse libraries of pyrrole derivatives through amide coupling and Suzuki-Miyaura cross-coupling reactions. The modular nature of these synthetic routes allows for the systematic exploration of chemical space, which is a critical aspect of modern drug discovery programs. Further derivatization of the synthesized compounds, such as modification of the pyrrole nitrogen or reduction of the amide carbonyl, can lead to an even greater diversity of molecular architectures with a wide range of potential therapeutic applications.

References

  • Morrison, M. D., Hanthorn, J. J., & Pratt, D. A. (2009). Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles. Organic Letters, 11(5), 1051–1054. [Link]

  • Morrison, M. D., Hanthorn, J. J., & Pratt, D. A. (2009). Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles. ACS Publications. [Link]

  • Kekesi, L., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega, 6(14), 9545–9554. [Link]

  • Zhang, L., et al. (2024). Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents. European Journal of Medicinal Chemistry, 268, 116221. [Link]

  • Kekesi, L., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Publications. [Link]

  • Kumar, R., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15453-15479. [Link]

  • Walter, H. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung B, 63(3), 351-362. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrole-3-carboxylic acid. PubChem. [Link]

  • Wikipedia. (n.d.). Pyrrole. Wikipedia. [Link]

  • Kekesi, L., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PubMed Central. [Link]

  • PrepChem. (n.d.). Synthesis of 5-Chloropyrrole-3-carboxylic Acid. PrepChem.com. [Link]

  • Popa, C. V., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

  • Cosford, N. D. P., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Syrris. [Link]

  • Gorgan, D. L., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. [Link]

  • Noman, M., et al. (2023). From Discovery to Clinical Trial: YCT-529, an Oral Non-Hormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. ACS Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-chloro-1H-pyrazole-3-carboxylic acid. PubChem. [Link]

  • Gorgan, D. L., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate. [Link]

  • Sidoryk, K., et al. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]

  • Cosford, N. D. P., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. [Link]

Sources

Method

The Strategic Role of 5-Chloro-1H-pyrrole-3-carboxylic Acid in the Synthesis of Advanced Kinase Inhibitors

Introduction: The Significance of the Pyrrole Scaffold in Modern Drug Discovery The pyrrole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, from...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrole Scaffold in Modern Drug Discovery

The pyrrole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, from natural products to synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal scaffold for designing targeted therapies. Within this class of compounds, 5-Chloro-1H-pyrrole-3-carboxylic acid has emerged as a critical intermediate, particularly in the development of potent and selective kinase inhibitors.[2] Protein kinases are a vital class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 5-Chloro-1H-pyrrole-3-carboxylic acid in the synthesis of next-generation kinase inhibitors, with a focus on Focal Adhesion Kinase (FAK) inhibitors.

Synthesis of the Key Intermediate: 5-Chloro-1H-pyrrole-3-carboxylic Acid

The reliable synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid is the foundational step for its use in pharmaceutical production. A common and effective method involves the hydrolysis of its corresponding methyl ester.[4]

Protocol 1: Synthesis of 5-Chloro-1H-pyrrole-3-carboxylic Acid

This protocol details the saponification of methyl 5-chloropyrrole-3-carboxylate to yield the desired carboxylic acid.

Materials:

  • Methyl 5-chloropyrrole-3-carboxylate

  • Methanol (MeOH)

  • 1 N Sodium Hydroxide (NaOH)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated Sodium Chloride (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methylene chloride (CH₂Cl₂)

  • Hexane

Procedure:

  • In a round-bottom flask, combine methyl 5-chloropyrrole-3-carboxylate, methanol, and 1 N sodium hydroxide.

  • Reflux the mixture for 9 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol by rotary evaporation.

  • Dilute the aqueous residue with water and perform a liquid-liquid extraction twice with diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous phase with concentrated hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the product.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic extracts and wash with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]

  • For further purification, recrystallize the crude product from a methylene chloride/hexane solvent system to obtain purified 5-Chloro-1H-pyrrole-3-carboxylic acid.[4]

Expected Yield and Characterization:

The yield and melting point of the final product should be recorded and compared to literature values.

ParameterExpected Value
Appearance White to off-white solid
Melting Point 178-180 °C[4]
Purity (by HPLC) >98%

Application in the Synthesis of a Focal Adhesion Kinase (FAK) Inhibitor

5-Chloro-1H-pyrrole-3-carboxylic acid is a key building block for the synthesis of potent FAK inhibitors, such as GSK2256098.[5][6] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its overexpression is implicated in various cancers, making it a significant therapeutic target.[7][8] The synthesis of FAK inhibitors often involves an amide coupling reaction between the pyrrole carboxylic acid and a suitable amine-containing fragment.

The Crucial Amide Bond Formation

The formation of a stable amide bond is a cornerstone of this synthetic strategy. The carboxylic acid is typically activated to facilitate nucleophilic attack by the amine. Common activating agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 1-Hydroxybenzotriazole (HOBt) or converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂).[9][10][11]

Protocol 2: Synthesis of a Pyrrolo[2,3-d]pyrimidine FAK Inhibitor Intermediate

This protocol outlines the amide coupling of 5-Chloro-1H-pyrrole-3-carboxylic acid with a substituted aminopyrimidine, a core structure in many FAK inhibitors.

Materials:

  • 5-Chloro-1H-pyrrole-3-carboxylic acid

  • Substituted 2-aminopyrimidine derivative

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃)

  • Saturated Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 5-Chloro-1H-pyrrole-3-carboxylic acid in DMF in a clean, dry flask.

  • Add EDC (1.2 eq), HOBt (0.1 eq), and DIPEA (2.0 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the substituted 2-aminopyrimidine derivative (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide intermediate.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mechanism of Action: Inhibition of the FAK Signaling Pathway

GSK2256098 and related compounds are ATP-competitive inhibitors of FAK.[5] They bind to the ATP-binding pocket of the FAK kinase domain, preventing the phosphorylation of FAK at tyrosine 397 (Y397).[12] This autophosphorylation event is a critical step in FAK activation and the subsequent recruitment of other signaling proteins, such as Src.[8] By inhibiting FAK, these drugs can disrupt downstream signaling cascades, including the PI3K/Akt and ERK pathways, which are crucial for cell survival and proliferation.[13] This ultimately leads to the inhibition of tumor cell migration, proliferation, and survival, as well as tumor angiogenesis.[7]

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrins Integrins FAK FAK (Focal Adhesion Kinase) Integrins->FAK Recruitment & Activation ECM Extracellular Matrix (ECM) ECM->Integrins Binding FAK->FAK Src Src FAK->Src Recruitment & Activation PI3K PI3K FAK->PI3K Activation ERK ERK FAK->ERK Activation Cell_Migration Cell Migration & Invasion FAK->Cell_Migration Src->FAK Phosphorylation Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival ERK->Cell_Survival GSK2256098 GSK2256098 (FAK Inhibitor) GSK2256098->FAK Inhibition

Figure 1: Simplified FAK signaling pathway and the point of inhibition by GSK2256098.

Experimental Workflow: From Intermediate to FAK Inhibitor

The overall workflow for the synthesis and validation of a FAK inhibitor using 5-Chloro-1H-pyrrole-3-carboxylic acid is a multi-step process that requires careful execution and analysis at each stage.

experimental_workflow start Start: Starting Materials synthesis_intermediate Synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid (Protocol 1) start->synthesis_intermediate purification1 Purification & Characterization (Recrystallization, NMR, MP) synthesis_intermediate->purification1 amide_coupling Amide Coupling Reaction (Protocol 2) purification1->amide_coupling purification2 Purification & Characterization (Chromatography, NMR, MS) amide_coupling->purification2 further_synthesis Further Synthetic Steps (e.g., Cyclization to Pyrrolo[2,3-d]pyrimidine) purification2->further_synthesis final_compound Final FAK Inhibitor further_synthesis->final_compound biological_testing Biological Evaluation (Kinase Assays, Cell-based Assays) final_compound->biological_testing end End: Validated FAK Inhibitor biological_testing->end

Figure 2: General experimental workflow for the synthesis of a FAK inhibitor.

Safety and Handling

5-Chloro-1H-pyrrole-3-carboxylic acid and its derivatives, as well as the reagents used in their synthesis, should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) for each chemical before use. In general, these compounds may cause skin and eye irritation.[14] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All reactions should be performed in a well-ventilated fume hood.

Conclusion

5-Chloro-1H-pyrrole-3-carboxylic acid is a versatile and valuable intermediate in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors targeting critical signaling pathways in cancer. The protocols and workflows outlined in this document provide a comprehensive guide for its synthesis and application. A thorough understanding of the underlying reaction mechanisms and the biological target is essential for the successful development of novel and effective therapies.

References

  • Definition of FAK inhibitor GSK2256098 - NCI Drug Dictionary. National Cancer Institute. [Link]

  • Schematic representation of focal adhesion kinase signalling. ResearchGate. [Link]

  • A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098. PMC - PubMed Central. [Link]

  • A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells. PMC - NIH. [Link]

  • Schematic representation of focal adhesion kinase (FAK). The three main... ResearchGate. [Link]

  • Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis. PMC. [Link]

  • Focal Adhesion Kinase Signaling In Unexpected Places. PMC - PubMed Central. [Link]

  • Signaling pathways of FAK and Src, controlling actin cytoskeletal... ResearchGate. [Link]

  • Synthesis of 5-Chloropyrrole-3-carboxylic Acid. PrepChem.com. [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • 79600-77-4 5-Chloro-1H-Pyrrole-3-Carboxylic Acid. [Link]

  • Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. PubMed Central. [Link]

  • New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. [Link]

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Syrris. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]

  • Synthesis and evaluation of FAK inhibitors with a 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine scaffold as anti-hepatocellular carcinoma agents. PubMed. [Link]

  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. MDPI. [Link]

  • Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. ResearchGate. [Link]

  • The Development of FAK Inhibitors: A Five-Year Update. MDPI. [Link]

  • Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. ResearchGate. [Link]

  • Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers. NIH. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Redalyc. [Link]

Sources

Application

Application Note &amp; Protocols: Scale-up Synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid for Bulk Production

Abstract 5-Chloro-1H-pyrrole-3-carboxylic acid is a valuable heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. Its efficient production in bulk quantities is critical for drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-1H-pyrrole-3-carboxylic acid is a valuable heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. Its efficient production in bulk quantities is critical for drug development and manufacturing pipelines. This document provides a comprehensive, field-proven guide for the robust and scalable synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid. We present a two-step synthetic strategy commencing from the commercially available ethyl 1H-pyrrole-3-carboxylate. The protocol emphasizes safety, process control, and scalability, detailing the electrophilic chlorination followed by ester hydrolysis. This guide is designed for researchers, process chemists, and drug development professionals, offering in-depth mechanistic insights, hazard analyses, and detailed, step-by-step protocols to ensure a safe, efficient, and reproducible bulk production process.

Synthetic Strategy & Rationale

The selected synthetic route is a two-step process designed for operational simplicity, scalability, and the use of readily available and manageable reagents. The strategy avoids the use of highly energetic or difficult-to-handle reagents like chlorine gas, opting for N-Chlorosuccinimide (NCS) as a solid, stable chlorinating agent.[1][2]

Overall Reaction Scheme:

  • Electrophilic Chlorination: Ethyl 1H-pyrrole-3-carboxylate is selectively chlorinated at the C5 position using N-Chlorosuccinimide (NCS) in a suitable organic solvent.

  • Saponification: The resulting ethyl 5-chloro-1H-pyrrole-3-carboxylate is hydrolyzed under basic conditions, followed by acidic workup to yield the target carboxylic acid.[3]

This approach is advantageous for scale-up because:

  • Starting Material Availability: Ethyl 1H-pyrrole-3-carboxylate is a readily available commercial starting material.

  • Reagent Safety: N-Chlorosuccinimide (NCS) is a solid reagent that is significantly easier and safer to handle in large quantities than gaseous chlorine.[4]

  • Process Robustness: Both electrophilic chlorination of pyrroles and ester saponification are well-established, high-yielding, and reliable chemical transformations.

Synthetic_Pathway cluster_0 Step 1: Electrophilic Chlorination cluster_1 Step 2: Saponification Start Ethyl 1H-pyrrole-3-carboxylate Intermediate Ethyl 5-chloro-1H-pyrrole-3-carboxylate Start->Intermediate Final 5-Chloro-1H-pyrrole-3-carboxylic acid Intermediate->Final Reagent1 N-Chlorosuccinimide (NCS) Solvent (e.g., THF) Reagent1->Intermediate Reagent2 1. NaOH (aq) 2. HCl (aq) Reagent2->Final

Caption: Overall two-step synthetic pathway.

Part 1: Electrophilic Chlorination of Ethyl 1H-pyrrole-3-carboxylate

Mechanistic Insight & Regioselectivity

The pyrrole ring is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic substitution.[5] The chlorination reaction proceeds via an electrophilic aromatic substitution mechanism. The N-Cl bond in NCS is polarized, rendering the chlorine atom electrophilic ("Cl+").[6] The electron-rich pyrrole ring attacks this electrophilic chlorine, forming a resonance-stabilized carbocation intermediate (the sigma complex). A base (such as the succinimide anion byproduct) then removes a proton to restore aromaticity, yielding the chlorinated pyrrole.

The substitution occurs preferentially at the C2 or C5 position due to the superior resonance stabilization of the resulting carbocation intermediate compared to attack at C3 or C4. With the C3 position blocked by the carboxylate group, chlorination is directed to the C5 position, leading to the desired product with high regioselectivity.

Scale-up Considerations & Hazard Analysis
  • Thermal Management: Electrophilic chlorination reactions are often exothermic. On a large scale, the heat generated can accelerate the reaction rate, potentially leading to a thermal runaway. It is critical to ensure the reactor is equipped with efficient cooling and that the N-Chlorosuccinimide is added portion-wise or as a controlled feed to maintain the internal temperature within a safe range (e.g., 0-10 °C).[7][8]

  • Reagent Handling (NCS): NCS is an irritant and harmful if swallowed.[9] It is also moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[4] For bulk quantities, respiratory protection may be necessary.[10] The reagent should be stored in a tightly sealed container in a cool, dry place.[11]

  • Solvent Selection: Tetrahydrofuran (THF) is a suitable solvent due to its ability to dissolve the starting material and its relatively low boiling point, which facilitates removal during workup. It is crucial to use anhydrous THF to prevent unwanted side reactions with NCS.

  • In-Process Control (IPC): Reaction completion must be monitored to prevent the formation of over-chlorinated byproducts. Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are effective methods for tracking the consumption of the starting material.

Detailed Protocol: Synthesis of Ethyl 5-chloro-1H-pyrrole-3-carboxylate (1 kg Scale)
ParameterValueNotes
Reactants
Ethyl 1H-pyrrole-3-carboxylate1.00 kg (6.53 mol)Starting Material
N-Chlorosuccinimide (NCS)0.92 kg (6.86 mol)1.05 equivalents
Solvent
Anhydrous Tetrahydrofuran (THF)10.0 LReaction Solvent
Workup
Deionized Water20.0 LFor quenching and washing
Saturated NaCl Solution (Brine)5.0 LFor washing
Ethyl Acetate15.0 LExtraction Solvent
Anhydrous Sodium Sulfate1.0 kgDrying Agent

Procedure:

  • Reactor Setup: Equip a 50 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a powder addition funnel.

  • Charging: Charge the reactor with Ethyl 1H-pyrrole-3-carboxylate (1.00 kg) and anhydrous THF (10.0 L).

  • Cooling: Start the stirrer and cool the reactor contents to 0-5 °C using a circulating chiller.

  • NCS Addition: Once the target temperature is reached, begin the portion-wise addition of N-Chlorosuccinimide (0.92 kg) over 2-3 hours. Crucially, monitor the internal temperature and adjust the addition rate to ensure it does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

  • IPC Check: Take a small aliquot of the reaction mixture, quench it with water, and extract with ethyl acetate. Analyze the organic layer by TLC or HPLC to confirm the complete consumption of the starting material.

  • Quenching: Slowly pour the reaction mixture into a separate vessel containing 20 L of cold deionized water with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a suitable separatory funnel or extraction vessel. Extract the aqueous layer with ethyl acetate (3 x 5 L).

  • Washing: Combine the organic extracts and wash with deionized water (2 x 5 L) and then with saturated brine (1 x 5 L).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (1.0 kg), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid. The product can be carried forward to the next step without further purification.

Part 2: Saponification and Purification

Mechanistic Insight

Saponification is the base-promoted hydrolysis of an ester. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the sodium carboxylate salt. A final acidification step is required to protonate the carboxylate and precipitate the neutral carboxylic acid product.

Scale-up Considerations & Purification
  • pH Control: During the final acidification step, the addition of acid must be carefully controlled. The target product is amphoteric and can be redissolved in strong acid. Acid should be added slowly while monitoring the pH to ensure complete precipitation of the product, typically around pH 2-3.

  • Purification Strategy: For bulk quantities, recrystallization is an effective method for purification. The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures. An ethanol/water mixture is often effective for polar compounds like this. Alternatively, trituration with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether or hexane) can be used to wash away residual impurities.[12]

  • Product Isolation & Drying: Efficient filtration is necessary to collect the precipitated product. On a large scale, equipment such as a Nutsche filter-dryer is ideal. The product must be dried thoroughly under vacuum to remove residual solvents and water, as moisture can affect the stability and downstream reactivity of the final product.

Detailed Protocol: Synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid
ParameterValueNotes
Reactants
Crude Ethyl 5-chloro-1H-pyrrole-3-carboxylate~1.22 kg (assumed 100% yield from Step 1)Starting Material
Sodium Hydroxide (NaOH)0.52 kg (13.0 mol)2.0 equivalents
Solvents & Reagents
Methanol10.0 LReaction Solvent
Deionized Water10.0 LCo-solvent / Workup
Hydrochloric Acid (37%)As needed (~1.1 L)For acidification
Ethanol / WaterAs neededRecrystallization Solvent

Procedure:

  • Dissolution: Charge the crude Ethyl 5-chloro-1H-pyrrole-3-carboxylate into the 50 L reactor. Add methanol (10.0 L).

  • Base Addition: In a separate vessel, dissolve sodium hydroxide (0.52 kg) in deionized water (10.0 L). Caution: This is a highly exothermic process. Allow the solution to cool before adding it slowly to the reactor containing the ester solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 65-70 °C) and maintain for 4-6 hours.

  • IPC Check: Monitor the reaction by TLC or HPLC until the starting ester is no longer detectable.

  • Cooling & Concentration: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Acidification: Cool the remaining aqueous solution in an ice bath to 0-10 °C. Slowly add concentrated hydrochloric acid with vigorous stirring, monitoring the pH. Continue adding acid until the pH of the slurry is 2-3. A thick precipitate will form.

  • Isolation: Isolate the solid product by filtration. Wash the filter cake thoroughly with cold deionized water (3 x 4 L) until the washings are neutral (pH ~7).

  • Purification (Recrystallization): Transfer the wet cake to a clean reactor. Add a minimal amount of hot ethanol to dissolve the solid, then slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for several hours to complete crystallization.

  • Final Isolation & Drying: Filter the purified crystals, wash with a small amount of cold ethanol/water (1:1), and dry in a vacuum oven at 50-60 °C until a constant weight is achieved.

Quality Control

The final product should be analyzed to confirm its identity and purity.

  • Appearance: White to off-white solid

  • Melting Point: 178-180 °C[3]

  • Purity (HPLC): ≥98%

  • Identity (¹H NMR, ¹³C NMR): Spectra should be consistent with the structure of 5-Chloro-1H-pyrrole-3-carboxylic acid.

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Part 1: Chlorination cluster_step2 Part 2: Saponification & Purification A Charge Reactor: Ethyl 1H-pyrrole-3-carboxylate + THF B Cool to 0-5 °C A->B C Controlled Addition of NCS B->C D Reaction & IPC Monitoring C->D E Aqueous Quench D->E F Extract with Ethyl Acetate E->F G Wash & Dry Organic Layer F->G H Concentrate to Crude Intermediate G->H I Charge Reactor: Crude Intermediate + Methanol H->I To Next Step J Add Aqueous NaOH I->J K Reflux & IPC Monitoring J->K L Concentrate & Cool K->L M Acidify to pH 2-3 L->M N Filter Crude Product M->N O Recrystallize from Ethanol/Water N->O P Filter & Dry Final Product O->P

Caption: Step-by-step experimental workflow diagram.

References

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]

  • Wikipedia. Paal–Knorr synthesis. Available from: [Link]

  • ResearchGate. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Available from: [Link]

  • Organic Preparations and Procedures International. A FACILE AND EFFICIENT SYNTHESIS OF PYRROLE-3-CARBOXYLIC ACID FROM PYRROLE. Available from: [Link]

  • ACS Publications. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Available from: [Link]

  • PrepChem.com. Synthesis of 5-Chloropyrrole-3-carboxylic Acid. Available from: [Link]

  • RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. Available from: [Link]

  • Loba Chemie. N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - N-Chlorosuccinimide, 98+%. Available from: [Link]

  • Chemstock. Chemwatch MSDS 39606-5 - N-CHLOROSUCCINIMIDE. Available from: [Link]

  • Química Organica.org. Paal–Knorr synthesis of pyrrole. Available from: [Link]

  • Nature Communications. Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. Available from: [Link]

  • Google Patents. US5034105A - Carboxylic acid purification and crystallization process.
  • The Journal of Organic Chemistry. Synthesis of Pyrrole-3-carboxylic Acids. Available from: [Link]

  • ResearchGate. Gram-scale and stepwise chlorination in continuous-flow micro-tubing reactors. Available from: [Link]

  • Google Patents. CA2189297C - Process for preparing 1-substituted pyrrole-3-carboxylic acid derivatives.
  • Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids. Available from: [Link]

  • Google Patents. US5387713A - Process for purification of carboxylic acids.
  • Patsnap. Carboxylic Acid's Contribution to Water Purification Technologies. Available from: [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. Available from: [Link]

  • IChemE. SAFETY OF CHLORINATION REACTIONS. Available from: [Link]

  • National Institutes of Health (NIH). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Available from: [Link]

  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS). Available from: [Link]

  • Wikipedia. N-Chlorosuccinimide. Available from: [Link]

  • ResearchGate. N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Available from: [Link]

  • YouTube. Chlorination safety. Available from: [Link]

  • MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Available from: [Link]

  • Reddit. running a chlorination reaction under dry conditions. Available from: [Link]

  • Syrris. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Available from: [Link]

  • SciSpace. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Available from: [Link]

  • Scientific Update. How do you Safely Scale up a Given Chemical Reaction?. Available from: [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]

  • National Institutes of Health (NIH). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. Available from: [Link]

Sources

Method

Application Note: A Comprehensive Guide to the Quantitative Analysis of 5-Chloro-1H-pyrrole-3-carboxylic acid

Abstract This application note provides a detailed guide for the quantitative analysis of 5-Chloro-1H-pyrrole-3-carboxylic acid, a key heterocyclic compound often encountered as a synthetic intermediate or impurity in dr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the quantitative analysis of 5-Chloro-1H-pyrrole-3-carboxylic acid, a key heterocyclic compound often encountered as a synthetic intermediate or impurity in drug development. Recognizing the analytical challenges posed by its polar and acidic nature, this document presents two robust, validated analytical methods: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. The guide offers in-depth protocols, discusses the scientific rationale behind methodological choices, and provides frameworks for method validation in accordance with international guidelines.

Introduction and Analyte Properties

5-Chloro-1H-pyrrole-3-carboxylic acid is an organic compound featuring a pyrrole ring substituted with both a chloro and a carboxylic acid group. Accurate quantification of this molecule is critical for process chemistry control, impurity profiling, and stability testing in the pharmaceutical industry.[1][2] The analytical strategy for this compound is dictated by its key chemical properties:

  • Molecular Formula: C₅H₄ClNO₂

  • Molecular Weight: 145.55 g/mol

  • Structure: A polar, acidic molecule, soluble in polar organic solvents and aqueous bases.[3][4]

  • Chromophore: The pyrrole ring system provides UV absorbance, making it suitable for UV-based detection.

The high polarity and acidic nature of the analyte present a primary challenge for traditional reversed-phase chromatography, often resulting in poor retention.[5][6] The methods detailed herein are specifically designed to overcome these challenges.

Method Selection: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.

  • HPLC-UV: A robust, cost-effective, and widely available technique suitable for quantifying the analyte in bulk materials, relatively clean reaction mixtures, or formulations where concentrations are expected to be in the µg/mL range or higher. Its primary limitation is a lack of specificity in complex matrices where co-eluting impurities may interfere with the analyte peak.

  • LC-MS/MS: The gold standard for trace-level quantification due to its exceptional sensitivity and specificity.[7][8] It is the preferred method for analyzing complex biological matrices, identifying degradants, or quantifying impurities at very low levels (ng/mL to pg/mL). The specificity is achieved by monitoring a unique precursor-to-product ion transition.[9]

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is designed for reliable quantification in less complex sample matrices. The core challenge is achieving adequate retention of the polar analyte. This protocol utilizes pH manipulation of the mobile phase to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention on a C18 stationary phase.

Scientific Principles and Causality

The retention of ionizable compounds in reversed-phase HPLC is highly dependent on the mobile phase pH. For an acidic compound like 5-Chloro-1H-pyrrole-3-carboxylic acid, maintaining the mobile phase pH at least 2 units below its pKa will ensure it is predominantly in its neutral, protonated form (-COOH). This neutral form interacts more strongly with the nonpolar C18 stationary phase, leading to increased retention and better chromatographic peak shape. Phosphoric acid is an ideal buffer for this purpose as it provides strong buffering capacity in the low pH range and is UV transparent.

Experimental Protocol: HPLC-UV

a) Equipment and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or 18 MΩ·cm), Phosphoric Acid (H₃PO₄, analytical grade).

  • Reference Standard: 5-Chloro-1H-pyrrole-3-carboxylic acid (purity ≥98%).

b) Chromatographic Conditions:

Parameter Setting Rationale
Mobile Phase A 0.1% Phosphoric Acid in Water Low pH suppresses analyte ionization for better retention.
Mobile Phase B Acetonitrile Organic modifier for elution.
Gradient 10% B to 70% B over 15 min Ensures elution of the analyte and any less polar impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Ensures reproducible retention times.
Injection Vol. 10 µL Can be adjusted based on concentration and sensitivity needs.

| Detection λ | 225 nm | A suitable wavelength for pyrrole derivatives.[10] A full UV scan should be run to determine the λmax for optimal sensitivity. |

c) Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and methanol.[10]

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase A to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in the diluent (50:50 water/methanol or mobile phase A) to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection to remove particulates.[11]

d) Data Analysis and System Suitability:

  • Calibration: Inject the working standards and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis. A correlation coefficient (r²) of >0.995 is typically required.

  • Quantification: Inject the sample solutions. Determine the concentration using the peak area and the linear regression equation from the calibration curve.

  • System Suitability: Before analysis, inject a mid-level standard five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. Tailing factor should be <1.5.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (0.1% H3PO4 in Water/ACN) D Equilibrate HPLC System A->D B Prepare Stock & Working Standards E System Suitability Test (5x Mid-Standard) B->E C Prepare Sample (Dissolve & Filter) G Run Samples (Inject Samples) C->G D->E F Run Calibration Curve (Inject Standards) E->F I Generate Calibration Curve (Linear Regression) F->I H Integrate Peaks G->H J Calculate Sample Concentration H->J I->J

Caption: Workflow for the quantification of 5-Chloro-1H-pyrrole-3-carboxylic acid by HPLC-UV.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides superior sensitivity and specificity, making it ideal for trace analysis in complex matrices.

Scientific Principles and Causality

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. For 5-Chloro-1H-pyrrole-3-carboxylic acid, Electrospray Ionization (ESI) in negative ion mode is the most effective ionization technique. The carboxylic acid group readily loses a proton (-COOH → -COO⁻) to form the [M-H]⁻ precursor ion.

In the mass spectrometer, this precursor ion is isolated and fragmented through collision-induced dissociation (CID) to produce characteristic product ions. By monitoring a specific fragmentation pathway (a Multiple Reaction Monitoring or MRM transition), the instrument can selectively detect the target analyte with minimal interference from matrix components, ensuring high specificity and low detection limits.[9][12]

Experimental Protocol: LC-MS/MS

a) Equipment and Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

  • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).

  • Reference Standard: 5-Chloro-1H-pyrrole-3-carboxylic acid (purity ≥98%).

b) LC and MS Conditions:

Parameter Setting Rationale
Mobile Phase A 0.1% Formic Acid in Water Provides a proton source for efficient ESI while maintaining acidic pH for retention.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Organic modifier.
Gradient 5% B to 95% B over 5 min Fast gradient suitable for UPLC and sensitive detection.
Flow Rate 0.4 mL/min Typical flow rate for a 2.1 mm ID column.
Column Temp. 40 °C Ensures robust chromatography.
Injection Vol. 5 µL Smaller volume is typical for sensitive LC-MS/MS.
Ionization Mode ESI Negative Optimal for deprotonation of the carboxylic acid.
Capillary Voltage -3.0 kV Typical setting for ESI negative mode.
Source Temp. 150 °C Instrument-dependent; optimize for signal.
Desolvation Temp. 400 °C Instrument-dependent; optimize for signal.

| MRM Transition | To be determined empirically | Example: m/z 144.0 → m/z 100.0 (Precursor [M-H]⁻ → Product [M-H-CO₂]⁻) |

Note: The exact MRM transition must be optimized by infusing a standard solution of the analyte into the mass spectrometer to determine the most stable and abundant precursor and product ions.

c) Standard and Sample Preparation:

  • Stock and Working Standards: Prepare as described in the HPLC-UV method, but use LC-MS grade solvents and dilute to a lower concentration range appropriate for the instrument's sensitivity (e.g., 0.1 ng/mL to 100 ng/mL).

  • Sample Preparation (e.g., for Plasma):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile (containing an internal standard, if available) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase A.[5]

    • Inject into the LC-MS/MS system.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (0.1% Formic Acid) D Equilibrate LC-MS/MS System A->D B Prepare Standards (ng/mL range) F Run Calibration Curve B->F C Sample Extraction (e.g., Protein Precipitation) G Run Extracted Samples C->G E Optimize MS Parameters (Tune & Find MRM) D->E E->F I Generate Calibration Curve (Linear Regression) F->I H Integrate MRM Peaks G->H J Calculate Sample Concentration H->J I->J

Caption: Workflow for high-sensitivity quantification of 5-Chloro-1H-pyrrole-3-carboxylic acid by LC-MS/MS.

Method Validation

Any analytical method intended for use in a regulated environment must be validated to ensure it is suitable for its intended purpose.[2][13] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

Key Validation Parameters

The following parameters must be assessed:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14][15]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. Assessed by spike-recovery experiments on a placebo matrix.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, column temperature, mobile phase composition).

Typical Performance Data

The following table summarizes expected performance characteristics for the described methods. These values should serve as a target during method validation.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) >0.995>0.995
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2.0%< 15% (<20% at LLOQ)
LOD ~0.3 µg/mL~0.03 ng/mL
LOQ ~1.0 µg/mL~0.1 ng/mL

Conclusion

This application note provides two comprehensive, scientifically-grounded methods for the quantification of 5-Chloro-1H-pyrrole-3-carboxylic acid. The HPLC-UV method offers a reliable and accessible approach for routine analysis of less complex samples. For applications requiring high sensitivity and specificity, particularly in complex biological matrices, the LC-MS/MS method is superior. Both protocols are presented as robust starting points that must be fully validated by the end-user to ensure compliance and data integrity.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. European Commission and UNDP. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. [Link]

  • Validation of Analytical Methods in a Pharmaceutical Quality System: An Overview Focused on HPLC Methods. SciELO Brazil. [Link]

  • Dongala, T., & Pal, A. (2020). Analytical method validation: A brief review. International Journal of Pharmaceutical Research, 12(4). [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • Retaining and Separating Polar Acidic Compounds. Waters Corporation. [Link]

  • Chierici, L., & Scapini, G. Separation of C-Pyrrolecarboxylic Acids by Gas Chromatography. Journal of Chromatographic Science. [Link]

  • Selectivity for Polar Acids in LC: Tips & Techniques. Phenomenex. [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Columns. Agilent Technologies. [Link]

  • 5-chloro-1H-pyrazole-3-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab, Virginia Tech. [Link]

  • Pyrrole-2-Carboxylic Acid. PubChem, National Center for Biotechnology Information. [Link]

  • 5-Chloro-1H-indole-3-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]

  • The Different Types of Spectroscopy for Chemical Analysis. AZoOptics. [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 329-335. [Link]

  • Harvey, D. (2016). Spectroscopic Methods. In Analytical Chemistry 2.0. [Link]

  • Pyrroles database. ChemSynthesis. [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 12(11), 1083. [Link]

  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molbank, 2024(2), M1847. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1361-1378. [Link]

  • Synthesis of 5-Chloropyrrole-3-carboxylic Acid. PrepChem.com. [Link]

  • Wakamatsu, K., et al. (2009). A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. Journal of Chromatography B, 877(24), 2530-2536. [Link]

  • A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. ResearchGate. [Link]

  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4839. [Link]

  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4839. [Link]

  • The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules, 27(19), 6524. [Link]

  • Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. Colloid and Polymer Science, 295(11), 2139-2148. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 414(1), 441-452. [Link]

  • Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 38(4), 351-361. [Link]

  • Introduction to Spectroscopic methods. SlideShare. [Link]

  • Measurement of δ1-Pyrroline-5-Carboxylic Acid in Plant Extracts for Physiological and Biochemical Studies. Plants, 10(1), 161. [Link]

  • Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. The Journal of Organic Chemistry, 80(10), 5184-5191. [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 5-Chloro-1H-pyrrole-3-carboxylic Acid in Agrochemical Synthesis

Introduction: A Versatile Scaffold for Modern Crop Protection In the landscape of modern agrochemical research, the discovery of versatile molecular scaffolds that can be elaborated into diverse and highly active compoun...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Crop Protection

In the landscape of modern agrochemical research, the discovery of versatile molecular scaffolds that can be elaborated into diverse and highly active compounds is of paramount importance. 5-Chloro-1H-pyrrole-3-carboxylic acid has emerged as a cornerstone building block, particularly for the synthesis of potent fungicides and insecticides. Its rigid, heteroaromatic structure, combined with strategically positioned functional groups—a reactive carboxylic acid handle and a chlorine atom that modulates electronic properties and metabolic stability—makes it an ideal starting point for creating next-generation crop protection agents.

This guide provides an in-depth exploration of 5-Chloro-1H-pyrrole-3-carboxylic acid as a key intermediate. We will delve into its synthesis, its critical role in the development of leading pyrrole carboxamide fungicides that target mitochondrial respiration, and provide detailed, field-proven protocols for its conversion into advanced agrochemical candidates. The narrative is designed to bridge theoretical understanding with practical application, explaining the causality behind experimental choices to empower researchers in their synthetic endeavors.

The Core Building Block: Synthesis and Properties

The utility of any chemical scaffold begins with its reliable synthesis and well-characterized properties. 5-Chloro-1H-pyrrole-3-carboxylic acid is typically prepared from its corresponding methyl ester via a straightforward hydrolysis reaction.

Physicochemical Data
PropertyValue
IUPAC Name 5-Chloro-1H-pyrrole-3-carboxylic acid
Molecular Formula C₅H₄ClNO₂
Molecular Weight 145.54 g/mol
Appearance Off-white to light brown solid
Melting Point 178-180 °C (recrystallized)[1]
CAS Number 79600-77-4
Protocol: Synthesis via Ester Hydrolysis

This protocol outlines the saponification of Methyl 5-chloropyrrole-3-carboxylate to yield the target carboxylic acid. The use of a strong base like sodium hydroxide is essential to hydrolyze the stable ester bond under reflux conditions.

Causality Statement: Basic hydrolysis (saponification) is the chosen method because it is a high-yielding and robust reaction for converting esters to carboxylic acids. The resulting carboxylate salt is soluble in the aqueous phase, allowing for easy separation from non-polar impurities via an ether wash. Subsequent acidification precipitates the pure carboxylic acid product.

Workflow: Ester Hydrolysis

start Methyl 5-chloropyrrole-3-carboxylate + NaOH in Methanol/Water reflux Reflux for 9 hours start->reflux evap Evaporate Methanol reflux->evap extract1 Dilute with Water & Extract with Ether (Removes organic impurities) evap->extract1 acidify Acidify Aqueous Phase with conc. HCl (pH < 2) extract1->acidify extract2 Extract Product into Ethyl Acetate acidify->extract2 dry Dry with Na₂SO₄ & Evaporate Solvent extract2->dry end Recrystallize to yield pure 5-Chloro-1H-pyrrole-3-carboxylic acid dry->end

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Protocol: [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine Methyl 5-chloropyrrole-3-carboxylate (1.0 eq), methanol (approx. 22 mL/g of ester), and 1 N sodium hydroxide (approx. 11 mL/g of ester).

  • Reflux: Heat the mixture to reflux and maintain for 9 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the methanol using a rotary evaporator.

  • Aqueous Workup (1): Dilute the aqueous residue with water and transfer to a separatory funnel. Wash twice with diethyl ether to remove any unreacted ester and non-polar impurities. Discard the organic layers.

  • Acidification & Extraction: Cool the aqueous phase in an ice bath and carefully acidify with concentrated hydrochloric acid to pH ~2. The product will precipitate. Extract the product into ethyl acetate (3x volumes).

  • Aqueous Workup (2): Combine the ethyl acetate extracts, wash with saturated sodium chloride (brine), and dry over anhydrous sodium sulfate.

  • Isolation & Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product. Recrystallize from a methylene chloride/hexane mixture to afford purified 5-Chloro-1H-pyrrole-3-carboxylic acid as a solid (m.p. 178°-180° C).

Application in Fungicide Synthesis: Pyrrole Carboxamides

The most significant application of 5-Chloro-1H-pyrrole-3-carboxylic acid is in the synthesis of pyrrole carboxamide fungicides. These compounds are highly valued in agriculture for their efficacy against a range of plant pathogens.[2]

Mechanism of Action: Targeting Succinate Dehydrogenase (Complex II)

Pyrrole carboxamides function as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to the ubiquinone-binding site (Q-site) of Complex II in the mitochondrial electron transport chain.[3] This binding event halts the oxidation of succinate to fumarate, a critical step in the Krebs cycle, thereby blocking cellular respiration and leading to fungal cell death.[2][3] This specific mode of action provides excellent fungicidal activity and is a cornerstone of resistance management programs when rotated with fungicides from different groups.[4]

Mitochondrial Electron Transport Chain Inhibition

cluster_ETC Mitochondrial Electron Transport Chain succinate Succinate C2 Complex II (Succinate Dehydrogenase) succinate->C2 Oxidation fumarate Fumarate C2->fumarate Q Ubiquinone (Q) C2->Q Reduction QH2 Ubiquinol (QH₂) Q->QH2 C3 Complex III QH2->C3 inhibitor Pyrrole Carboxamide (SDHI Fungicide) inhibitor->C2 INHIBITS

Caption: Inhibition of Complex II by pyrrole carboxamides.

Core Synthetic Protocols: Amide Bond Formation

The conversion of the carboxylic acid to a carboxamide is the key synthetic transformation. The choice of method depends on the stability and reactivity of the amine coupling partner. We present two robust protocols: the classic acyl chloride method and a modern, milder peptide coupling approach.

Protocol 1: Synthesis via Acyl Chloride Activation

This is a powerful, two-step method suitable for a wide range of primary and secondary amines. The carboxylic acid is first activated by conversion to a highly reactive acyl chloride, which then readily couples with the amine.

Causality Statement: Thionyl chloride (SOCl₂) is an excellent reagent for this transformation because it reacts with the carboxylic acid to form the acyl chloride and volatile byproducts (SO₂ and HCl), which are easily removed, simplifying purification. A tertiary amine base is required in the subsequent coupling step to neutralize the HCl generated, driving the reaction to completion.[5]

Workflow: Acyl Chloride Method

start 5-Chloro-1H-pyrrole-3-carboxylic acid thionyl React with Thionyl Chloride (SOCl₂) in DCM or Toluene, Reflux start->thionyl acyl_chloride Intermediate: 5-Chloro-1H-pyrrole-3-carbonyl chloride (Isolate or use in situ) thionyl->acyl_chloride amine Amine Coupling Partner + Triethylamine (Base) in DCM at 0°C to RT acyl_chloride->amine product N-Substituted-5-chloro-1H-pyrrole-3-carboxamide amine->product workup Aqueous Workup & Purification product->workup

Caption: Two-step workflow for amide synthesis.

Step-by-Step Protocol: Step A: Formation of the Acyl Chloride [5]

  • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Chloro-1H-pyrrole-3-carboxylic acid (1.0 eq) and a dry, aprotic solvent like dichloromethane (DCM) or toluene.

  • Reagent Addition: Add thionyl chloride (SOCl₂, ~2.0 eq) dropwise at room temperature. A catalytic amount of N,N-Dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux for 2-4 hours, monitoring for the cessation of gas evolution (HCl and SO₂).

  • Isolation: Cool the reaction and carefully remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 5-Chloro-1H-pyrrole-3-carbonyl chloride can be used directly in the next step.

Step B: Amide Coupling [5][6]

  • Setup: In a separate flask, dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (~1.5 eq) in dry DCM. Cool the solution to 0 °C in an ice bath.

  • Coupling: Dissolve the crude acyl chloride from Step A in dry DCM and add it dropwise to the stirring amine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours, or until TLC analysis indicates the consumption of the acyl chloride.

  • Workup and Purification: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Direct Amide Coupling with EDC/HOBt

For more sensitive or valuable amine substrates, a milder, one-pot method using peptide coupling reagents is preferable. This approach avoids the formation of harsh acyl chlorides.

Causality Statement: This method relies on the activation of the carboxylic acid by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting O-acylisourea intermediate is highly reactive but prone to side reactions. The addition of Hydroxybenzotriazole (HOBt) traps this intermediate to form an active ester, which is more stable and reacts cleanly with the amine to form the amide bond, suppressing racemization and other side reactions.[7] A base is still needed to deprotonate the amine and neutralize acid byproducts.

Step-by-Step Protocol: [7]

  • Setup: Combine 5-Chloro-1H-pyrrole-3-carboxylic acid (1.0 eq), the amine coupling partner (1.0-1.2 eq), HOBt (catalytic to 1.0 eq), and a suitable solvent (e.g., DMF, DCM, or acetonitrile) in a flask.

  • Base Addition: Add a base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (2-3 eq).

  • Activation: Cool the mixture to 0 °C and add EDC hydrochloride (1.0-1.2 eq) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup and Purification: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water, 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer, concentrate, and purify the resulting amide by column chromatography.

Broader Applications: The Pyrrole Scaffold in Insecticides

While the carboxylic acid functional group directs its use primarily towards carboxamide fungicides, the underlying chlorinated pyrrole scaffold is also a key feature in other classes of agrochemicals, most notably insecticides.

The prominent example is Chlorfenapyr , a pro-insecticide that belongs to the pyrrole class.[8] Its mode of action is the uncoupling of oxidative phosphorylation, which disrupts ATP production in insect mitochondria.[8][9] Although Chlorfenapyr is a carbonitrile derivative rather than a carboxamide, its synthesis originates from related multi-substituted pyrrole intermediates, underscoring the versatility of the core structure established by precursors like 5-Chloro-1H-pyrrole-3-carboxylic acid.[10]

Structural Relationship of Pyrrole Agrochemicals

Caption: The core scaffold leads to diverse agrochemicals.

Conclusion

5-Chloro-1H-pyrrole-3-carboxylic acid stands as a validated and highly effective starting material for the synthesis of advanced agrochemicals. Its utility is most pronounced in the creation of pyrrole carboxamide SDHI fungicides, where the carboxylic acid provides a reliable handle for amide coupling reactions. The protocols detailed herein offer robust and adaptable methods for researchers to explore novel derivatives. Furthermore, the structural relevance of its core to other successful agrochemicals like Chlorfenapyr confirms the privileged status of the substituted pyrrole motif in the ongoing quest for effective and sustainable crop protection solutions.

References

  • Walter, H. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung B, 63(3), 351-362. [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-Chloropyrrole-3-carboxylic Acid. PrepChem. Retrieved from [Link]

  • AERU, University of Hertfordshire. (n.d.). Chlorfenapyr (Ref: MK 242). AERU Pesticide Properties Database. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Fungicidal Activity of New Pyrrolo[2,3-d]thiazoles and Their Potential Action on the Tryptophan Metabolic Pathway and Wax Biosynthesis. Journal of Agricultural and Food Chemistry, 72(22), 9399-9409. [Link]

  • MDPI. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI. Retrieved from [Link]

  • Tripathi, R. K., & Gottlieb, D. (1969). Mechanism of action of the antifungal antibiotic pyrrolnitrin. Journal of Bacteriology, 100(1), 310-318. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of Taibah University for Science. Retrieved from [Link]

  • SciSpace. (n.d.). Mode of action of the phenylpyrrole fungicide fenpiclonil in Fusarium sulphureum. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of Taibah University for Science. Retrieved from [Link]

  • Huang, P., et al. (2023). A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology. Molecules, 28(22), 7673. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Cativiela, C., & Garcia, J. I. (1986). A Facile and Efficient Synthesis of Pyrrole-3-Carboxylic Acid from Pyrrole. Organic Preparations and Procedures International, 18(4), 283-286. [Link]

  • Google Patents. (n.d.). CN102617439A - Preparation method of chlorfenapyr.
  • Solutions Pest & Lawn. (n.d.). Pyrrole. Retrieved from [Link]

  • Google Patents. (n.d.). CN104016899A - Synthetic method for chlorfenapyr.
  • Springer. (n.d.). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. [Link]

  • Semantic Scholar. (n.d.). Synthesis of chlorfenapyr. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthesis and toxicological effect of some new pyrrole derivatives as prospective insecticidal agents against the cotton leafworm, Spodoptera littoralis (Boisduval). Molecules, 20(10), 18265-18281. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(44), 6063-6067. [Link]

  • Growing Science. (n.d.). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Design and Manufacturing Technology, 16(1), 133-146. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Molecular Targets of Herbicides and Fungicides—Are There Useful Overlaps for Fungicide Discovery?. Journal of Agricultural and Food Chemistry, 71(51), 20532-20548. [Link]

  • Pacific Northwest Pest Management Handbooks. (n.d.). Fungicide Families or Groups. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Molecular Targets of Herbicides and Fungicides—Are There Useful Overlaps for Fungicide Discovery?. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Chloro-1H-pyrrole-3-carboxylic Acid

Welcome to the technical support center for the synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed analytical protocols to ensure the integrity and purity of your final product.

I. Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific issues that may arise during the synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid, which is typically prepared in a two-step process: the chlorination of methyl 1H-pyrrole-3-carboxylate to form methyl 5-chloro-1H-pyrrole-3-carboxylate, followed by its hydrolysis.

Issue 1: Presence of Unreacted Starting Material (Methyl 5-chloro-1H-pyrrole-3-carboxylate)

Q: My final product, 5-Chloro-1H-pyrrole-3-carboxylic acid, is contaminated with the starting ester. How can I drive the hydrolysis to completion and remove the residual ester?

A: Incomplete hydrolysis is a common issue. The presence of the starting material, methyl 5-chloro-1H-pyrrole-3-carboxylate, can be due to insufficient reaction time, inadequate base concentration, or steric hindrance.

Root Cause Analysis and Mitigation Strategies:

  • Insufficient Reaction Time or Temperature: The saponification of the ester is a time and temperature-dependent equilibrium reaction. Ensure the reaction is refluxed for an adequate period. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.

  • Inadequate Base Concentration: A stoichiometric excess of a strong base like sodium hydroxide or lithium hydroxide is necessary to drive the equilibrium towards the carboxylate salt.[1] A common protocol involves refluxing with 1N sodium hydroxide in methanol.

  • Phase Transfer Issues: If a biphasic system is used, ensure efficient stirring to maximize the interfacial area between the aqueous and organic phases.

Troubleshooting Protocol: Driving Hydrolysis to Completion

  • Reaction Monitoring: Before workup, take an aliquot of the reaction mixture, neutralize it, and extract it with a suitable organic solvent (e.g., ethyl acetate). Analyze the organic layer by TLC or HPLC to check for the presence of the starting ester.

  • Extended Reaction Time: If the starting material is still present, prolong the reflux time, monitoring every few hours.

  • Additional Base: If the reaction stalls, carefully add an additional portion of the aqueous base to the reaction mixture and continue refluxing.

  • Purification: If a small amount of the ester remains after the reaction, it can be removed during the workup. After acidification of the reaction mixture, the carboxylic acid product can be selectively extracted into an organic solvent, leaving the more polar unreacted starting material in the aqueous phase under certain pH conditions. Alternatively, recrystallization of the final product from a suitable solvent system, such as methylene chloride/hexane, can effectively remove the less polar ester.

Issue 2: Presence of Isomeric Impurities (Chloro-isomers)

Q: My analysis shows the presence of other chlorinated pyrrole species besides the desired 5-chloro isomer. What is the origin of these impurities and how can I avoid them?

A: The formation of isomeric impurities is a known challenge in the electrophilic substitution of pyrroles.[2] The pyrrole ring has two positions susceptible to electrophilic attack, the C2 (α) and C3 (β) positions. Attack at the C2 position is generally favored due to the greater stabilization of the intermediate carbocation through resonance.[2]

Mechanism of Isomer Formation:

During the chlorination of methyl 1H-pyrrole-3-carboxylate, the chlorine electrophile can attack at the C5 (α to the nitrogen and meta to the ester) or the C2 (α to the nitrogen and ortho to the ester) position. While the C5 position is generally favored for this substrate, changes in reaction conditions can lead to the formation of the C2-chloro and C4-chloro isomers.

dot

Caption: Regioselectivity in the chlorination of methyl 1H-pyrrole-3-carboxylate.

Prevention and Control Strategies:

  • Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is a milder and often more selective chlorinating agent compared to sulfuryl chloride (SO₂Cl₂) or chlorine gas, which can lead to over-chlorination and the formation of multiple isomers.[3][4][5]

  • Reaction Temperature: The chlorination should be carried out at a controlled, low temperature (e.g., 0 °C) to enhance the regioselectivity of the reaction. Higher temperatures can lead to a decrease in selectivity.

  • Solvent: The choice of solvent can influence the regioselectivity. Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.

  • Purification of the Intermediate: It is highly recommended to purify the methyl 5-chloro-1H-pyrrole-3-carboxylate intermediate by column chromatography or recrystallization before proceeding to the hydrolysis step. This will prevent the carryover of isomeric impurities into the final product.

Issue 3: Presence of Dichloro- and Polychlorinated Impurities

Q: I am observing impurities with higher molecular weights, suggesting over-chlorination. How can I prevent the formation of these byproducts?

A: Over-chlorination is a common side reaction, especially when using highly reactive chlorinating agents or an excess of the reagent.[6][7] The pyrrole ring is electron-rich and susceptible to multiple halogenations.

Strategies to Minimize Over-chlorination:

  • Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.1 equivalents) of the chlorinating agent. Adding the chlorinating agent portion-wise can also help to control the reaction.

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC or HPLC. The reaction should be quenched as soon as the starting material is consumed to prevent further chlorination of the desired product.

  • Choice of Reagent: As mentioned previously, NCS is a milder alternative to more aggressive chlorinating agents like sulfuryl chloride.

dot

Caption: Reaction pathway showing the formation of over-chlorinated impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to determine the purity of 5-Chloro-1H-pyrrole-3-carboxylic acid?

A1: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most suitable method for purity assessment. It can effectively separate the target carboxylic acid from its methyl ester precursor and potential isomeric impurities. A C18 column with a gradient elution using a mobile phase of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) typically provides good resolution.[8][9][10][11][12]

Q2: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling?

A2: GC-MS can be used, but it often requires derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or silyl ester) to improve its chromatographic properties.[13][14] This adds an extra step to the sample preparation and may introduce its own set of potential side reactions. However, GC-MS can be very powerful for identifying unknown impurities due to its mass fragmentation patterns.[15][16][17][18]

Q3: What are the typical storage conditions for 5-Chloro-1H-pyrrole-3-carboxylic acid?

A3: 5-Chloro-1H-pyrrole-3-carboxylic acid should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Pyrrole derivatives can be sensitive to light and air.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes. Chlorinating agents like NCS and sulfuryl chloride are corrosive and moisture-sensitive. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reactions should be carried out under an inert atmosphere to prevent side reactions with atmospheric moisture and oxygen.

III. Experimental Protocols

Protocol 1: Synthesis of Methyl 5-chloro-1H-pyrrole-3-carboxylate

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 1H-pyrrole-3-carboxylate (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Chlorinating Agent: Dissolve N-chlorosuccinimide (NCS) (1.05 eq.) in anhydrous THF and add it dropwise to the stirred pyrrole solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure methyl 5-chloro-1H-pyrrole-3-carboxylate.

Protocol 2: Synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid
  • Reaction Setup: In a round-bottom flask, dissolve methyl 5-chloro-1H-pyrrole-3-carboxylate (1.0 eq.) in methanol.

  • Hydrolysis: Add a 1N aqueous solution of sodium hydroxide (2.0-3.0 eq.) to the flask.

  • Reflux: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC or HPLC to ensure complete consumption of the starting ester.

  • Workup: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system like methylene chloride/hexane.

Protocol 3: HPLC Method for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Expected Elution Order: 5-Chloro-1H-pyrrole-3-carboxylic acid will elute earlier than the less polar methyl 5-chloro-1H-pyrrole-3-carboxylate. Isomeric impurities may elute in close proximity to the main peak and require careful optimization of the gradient for baseline separation.

IV. Data Summary

ImpurityTypical OriginRecommended Analytical TechniquePrevention/Removal Strategy
Methyl 5-chloro-1H-pyrrole-3-carboxylateIncomplete hydrolysisHPLC, GC-MS (after derivatization)Drive hydrolysis to completion; purification during workup or by recrystallization.
Methyl 2-chloro-1H-pyrrole-3-carboxylateLack of regioselectivity in chlorinationHPLC, GC-MSUse of mild chlorinating agent (NCS), low reaction temperature; purification of the ester intermediate.
Methyl 4-chloro-1H-pyrrole-3-carboxylateLack of regioselectivity in chlorinationHPLC, GC-MSUse of mild chlorinating agent (NCS), low reaction temperature; purification of the ester intermediate.
Dichloro-pyrrole derivativesOver-chlorinationHPLC, GC-MSControl stoichiometry of chlorinating agent; careful reaction monitoring.

V. References

  • Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. Nat Commun. 2024;15(1):234. doi:10.1038/s41467-023-44530-y

  • Separation of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione on Newcrom R1 HPLC column. [Link]. Accessed January 17, 2026.

  • Debrominative chlorination of pyrroles. EP0600157A1.

  • 5-{5-chloro-2-[(3S)-3-[(morpholine-4-yl)methyl]-3, 4-dihydroisoquinoline-2(1H)-carbonyl]phenyl}-1, Novel method for synthesis of 2-dimethyl-1H-pyrrole-3-carboxylic acid derivatives and their use for production of pharmaceutical compounds. KR20230160303A.

  • Production process of N-chlorosuccinimide. CN102329261A.

  • Chlorination - Common Conditions. Organic Chemistry Data. [Link]. Accessed January 17, 2026.

  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules. 2021;26(7):1935. doi:10.3390/molecules26071935

  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molbank. 2022;2022(2):M1395. doi:10.3390/M1395

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research. 2014, 6(5):104-105.

  • Chlorination with sulfuryl chloride. US3920757A.

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. [Link]. Accessed January 17, 2026.

  • HPLC Column for Structual Isomers. Nacalai Tesque, Inc. [Link]. Accessed January 17, 2026.

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Org Lett. 2010;12(22):5182-5185. doi:10.1021/ol102216x

  • Chlorination of Pyrroles. Part I. J. Chem. Soc., Perkin Trans. 1. 1973;2455-2459.

  • N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Curr. Org. Chem. 2017;21(16):1547-1568. doi:10.2174/1385272821666170315112349

  • Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Synthesis. 2013;45(17):2391-2396. doi:10.1055/s-0033-1339351

  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Int J Legal Med. 2011;125(1):95-99. doi:10.1007/s00414-010-0422-z

  • GC-MS Profile of Bioactive Compounds from Medicinally Important Periploca hydaspidis. Pak. J. Bot. 2019;51(3):1047-1052.

  • Regioselectivity in electrophilic substitution of pyrrole. Chemistry Stack Exchange. [Link]. Accessed January 17, 2026.

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. SciSpace. [Link]. Accessed January 17, 2026.

  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Adv. 2015;5:33833-33838.

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC. [Link]. Accessed January 17, 2026.

  • GC-MS analysis of bioactive compounds from ethanolic leaves extract of Eichhornia crassipes (Mart) Solms. and their pharmacological activities. The Pharma Innovation Journal. 2018;7(7):643-648.

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Anal Sci. 2020;36(11):1313-1322. doi:10.2116/analsci.20SAR06

  • ethyl 2-chloro-1-methyl-5-phenyl-1H-pyrrole-3-carboxylate. ChemSynthesis. [Link]. Accessed January 17, 2026.

  • Methyl 3-chloro-1H-pyrrole-2-carboxylate. PubChem. [Link]. Accessed January 17, 2026.

  • Synthesis of Methyl 5-Ethylthiopyrrole-3-carboxylate. PrepChem. [Link]. Accessed January 17, 2026.

  • Debrominative chlorination of pyrroles. EP0600157A1.

  • GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. Pak. J. Bot. 2019;51(3):1047-1052.

  • Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid. US2302228A.

  • GC-MS analysis of carboxylic acids in petroleum after esterification with fluoroalcohols. J. High Resolut. Chromatogr. 1994;17(6):414-420.

  • GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. J Environ Monit. 2008;10(9):1047-1053. doi:10.1039/b806297a

  • Measurement of δ1-Pyrroline-5-Carboxylic Acid in Plant Extracts for Physiological and Biochemical Studies. Methods Protoc. 2020;3(2):33. doi:10.3390/mps3020033

  • GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. Molecules. 2022;27(19):6619. doi:10.3390/molecules27196619

  • Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II. Commun Biol. 2022;5(1):978. doi:10.1038/s42003-022-03914-7

Sources

Optimization

Technical Support Center: Purification of 5-Chloro-1H-pyrrole-3-carboxylic acid

Welcome to the technical support center for the purification of 5-Chloro-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this compou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Chloro-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound. Here, we address common challenges and provide in-depth, field-proven solutions to help you achieve the desired purity and yield in your experiments.

Section 1: Initial Assessment and Strategy Selection

Before attempting purification, a preliminary analysis of your crude material is essential. Understanding the nature of the impurities and the scale of your reaction will dictate the most efficient purification strategy.

FAQ: How do I choose the best purification method for my crude 5-Chloro-1H-pyrrole-3-carboxylic acid?

The optimal method depends on two key factors: the types of impurities present and the quantity of material you need to purify.

  • Impurity Profile :

    • Non-polar/Neutral Impurities : If your synthesis involves neutral starting materials or byproducts (e.g., unreacted alkyl halides, non-polar solvents), an Acid-Base Extraction is highly effective and should be your first choice.[1][2][3] This method leverages the acidic nature of your target compound to separate it from non-acidic contaminants.

    • Polar, Structurally Similar Impurities : If you have impurities with similar polarity to your product (e.g., other pyrrole derivatives or related carboxylic acids), Recrystallization or Column Chromatography will be necessary.

    • Baseline/Highly Polar Impurities : For stubborn, highly polar impurities that are difficult to remove, Reversed-Phase Chromatography is a powerful alternative.[4]

  • Scale of Purification :

    • > 1 gram : Acid-base extraction followed by recrystallization is the most scalable and economical approach.

    • < 1 gram : Flash column chromatography can provide high purity for smaller quantities, though it may involve more solvent waste and potential for sample loss on the stationary phase.

The following decision tree provides a visual guide for selecting your purification strategy.

Purification_Strategy start Crude 5-Chloro-1H-pyrrole- 3-carboxylic acid impurity_check What is the primary impurity type? start->impurity_check scale_check What is the scale? impurity_check->scale_check Polar / Similar method_extraction Perform Acid-Base Extraction impurity_check->method_extraction Neutral / Non-polar method_recrystallize Recrystallization scale_check->method_recrystallize Large Scale (>1 g) method_chromatography Column Chromatography (Normal or Reversed-Phase) scale_check->method_chromatography Small Scale (<1 g) or Difficult Separation method_extraction->method_recrystallize Follow with...

Caption: Purification Strategy Decision Tree.

Section 2: Acid-Base Extraction Troubleshooting

Acid-base extraction is a powerful first-pass purification technique for isolating carboxylic acids from neutral or basic impurities.[1][5][6] It works by converting the water-insoluble carboxylic acid into a water-soluble carboxylate salt, allowing for separation in a biphasic system.[3]

FAQ: My yield is low after acid-base extraction. What went wrong?

Low recovery is a common issue and can usually be traced to one of the following steps:

  • Incomplete Deprotonation : Ensure you are using a suitable base. Saturated sodium bicarbonate (NaHCO₃) is often sufficient and is milder than sodium hydroxide (NaOH), which can sometimes react with sensitive functional groups.[2][5] Use a sufficient volume to ensure the aqueous layer is basic (test with pH paper).

  • Incomplete Reprotonation : After separating the aqueous layer containing your carboxylate salt, you must re-acidify it to precipitate the neutral carboxylic acid.[1][2]

    • Causality : The carboxylate salt is highly soluble in water, while the protonated carboxylic acid is not.[1][6] Failure to lower the pH sufficiently will leave a significant portion of your product dissolved in the aqueous phase.

    • Solution : Add acid (e.g., 1-6M HCl) dropwise while stirring until the solution is acidic (pH ~2-3). Check with pH paper. If you notice heat generation, perform the acidification in an ice bath to prevent potential degradation.[5]

  • Insufficient Extraction : Ensure you are performing multiple extractions. It is more efficient to extract the organic layer three times with a smaller volume of aqueous base than once with a large volume.

  • Product Precipitation in the Funnel : If your sodium carboxylate salt is not fully soluble in the aqueous base, it can precipitate at the interface, leading to loss. If this occurs, add more water to the separatory funnel to dissolve the precipitate before proceeding.

Experimental Protocol: Standard Acid-Base Extraction
  • Dissolution : Dissolve the crude material in an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) that is immiscible with water.

  • Extraction : Transfer the solution to a separatory funnel. Add a portion of saturated aqueous sodium bicarbonate solution (approx. one-third of the organic solvent volume).[5] Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake vigorously for 1-2 minutes.

  • Separation : Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat : Repeat the extraction (Step 2 & 3) two more times with fresh sodium bicarbonate solution, combining all aqueous extracts.

  • Acidification : Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl (or 6M HCl) dropwise with stirring until no more precipitate forms and the pH is strongly acidic (pH 2-3).[2]

  • Isolation : Collect the precipitated 5-Chloro-1H-pyrrole-3-carboxylic acid by vacuum filtration.

  • Washing : Wash the solid filter cake with a small amount of cold deionized water to remove any inorganic salts.

  • Drying : Dry the purified solid under vacuum.

Section 3: Recrystallization Troubleshooting

Recrystallization is the workhorse technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

FAQ: My compound "oils out" instead of crystallizing. How do I fix this?

"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[7][8] This happens when the temperature of the saturated solution is higher than the melting point of your compound (or the melting point of the impure mixture).[9][10] Since impurities tend to dissolve well in the oil, this process offers poor purification.[9]

Troubleshooting Steps for Oiling Out:

  • Re-dissolve and Add More Solvent : Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool more slowly.[4][9]

  • Lower the Cooling Temperature : The melting point of your compound might be very low. Try cooling the solution to a much lower temperature (e.g., in a dry ice/acetone bath) after it has slowly cooled to room temperature.

  • Change the Solvent System : The primary cause is often an inappropriate solvent. Your compound may be too soluble. Switch to a solvent in which it is less soluble, or use a mixed-solvent system.

  • Scratch or Seed : Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.[4] Alternatively, adding a "seed crystal" of pure compound can induce crystallization.[11]

Recrystallization_Troubleshooting start Compound 'Oils Out' During Cooling q1 Is the solution supersaturated? start->q1 a1 Re-heat to dissolve oil. Add more hot solvent. Cool slowly. q1->a1 Yes q2 Does it still oil out? q1->q2 No a1->q2 a2 Induce crystallization: 1. Scratch inner surface of flask. 2. Add a seed crystal. q2->a2 Yes a3 Solvent system is likely inappropriate. Recover material and choose a different solvent. q2->a3 No, but no crystals form q3 Still no crystals? a2->q3 q3->a3 Yes

Caption: Troubleshooting workflow for "oiling out".

FAQ: How do I choose the right solvent for recrystallization?

The ideal solvent is one where your compound is:

  • Highly soluble at high temperatures (near the solvent's boiling point).

  • Sparingly soluble or insoluble at low temperatures.

  • Impurities should either be completely soluble at all temperatures or completely insoluble.

Recommended Solvents for Polar Heterocyclic Carboxylic Acids:

SolventBoiling Point (°C)PolarityComments
Water 100HighGood for highly polar compounds. May require a co-solvent if solubility is too low.
Ethanol 78HighOften a good starting point. Can be mixed with water to fine-tune polarity.
Isopropanol 82Medium-HighSimilar to ethanol, but less volatile.
Ethyl Acetate 77MediumGood for compounds of intermediate polarity. Can be mixed with hexanes.
Acetonitrile 82HighAprotic polar solvent, can be effective when protic solvents fail.

Section 4: Column Chromatography Troubleshooting

For difficult separations or small-scale purification, column chromatography is the method of choice.[12] Given that 5-Chloro-1H-pyrrole-3-carboxylic acid is a polar, acidic molecule, special considerations are necessary.

FAQ: My compound is streaking or not moving off the baseline on a silica gel column. What should I do?

This is a classic problem when running acidic or basic compounds on standard silica gel.

  • Causality : Silica gel is inherently acidic due to surface silanol (Si-OH) groups.[13] Your polar carboxylic acid can interact very strongly with these sites through hydrogen bonding, leading to irreversible adsorption or significant peak tailing (streaking).[12][13]

  • Solution 1: Modify the Mobile Phase : The most common solution is to add a small amount of a polar, acidic modifier to your eluent. This modifier competes with your compound for the active sites on the silica.

    • Add 0.5-2% acetic acid or formic acid to your mobile phase (e.g., ethyl acetate/hexane). This will protonate any basic sites on the silica and reduce the strong interaction with your carboxylic acid, allowing it to elute properly.

  • Solution 2: Use a Different Stationary Phase :

    • Reversed-Phase (C18) Silica : This is an excellent alternative for highly polar compounds.[4] You would use a polar mobile phase (like water/acetonitrile or water/methanol) and your compound will elute based on its residual hydrophobicity.[4] Adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is standard practice to ensure good peak shape.[4]

    • Neutral Alumina : If your compound is sensitive to acid, neutral alumina can be a substitute for silica gel.[4]

FAQ: What is a good starting solvent system for my column?

Always develop your solvent system using Thin Layer Chromatography (TLC) first.[14] The goal is to find a solvent mixture that gives your desired compound an Rf value of approximately 0.25-0.35 .

Recommended Starting Systems for TLC Analysis:

  • System 1 : 50% Ethyl Acetate / 50% Hexanes + 1% Acetic Acid

  • System 2 : 95% Dichloromethane / 5% Methanol + 1% Acetic Acid[15]

  • System 3 (for highly polar compounds) : 80% Dichloromethane / 18% Methanol / 2% Acetic Acid

Adjust the ratio of the polar to non-polar solvent to achieve the target Rf. If the spot is too high (high Rf), decrease the polarity (less ethyl acetate or methanol). If it is too low (low Rf), increase the polarity.[4][14]

References

  • Williamson, K. L., & Masters, K. M. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia contributors. (2023). Acid–base extraction. Wikipedia. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • JoVE. (2020). Extraction. Retrieved from [Link]

  • Reddit user thetoastyone. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • Reddit user organiker. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems For Flash Column Chromatography. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid

Welcome to the technical support center for the synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. As Senior Application Scientists, our goal is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to diagnose issues and rationally optimize your reaction conditions for improved yield and purity.

Synthesis Overview & Core Challenges

The synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid is a multi-step process that, while conceptually straightforward, presents several challenges that can significantly impact yield and purity. The most common synthetic strategy involves two key transformations:

  • Formation of a Stable Precursor : Synthesis of an ester or nitrile at the 3-position of the 5-chloropyrrole ring, such as Methyl 5-chloro-1H-pyrrole-3-carboxylate. This often involves the chlorination of a suitable pyrrole-3-carboxylate.

  • Hydrolysis to the Carboxylic Acid : Conversion of the ester or nitrile precursor to the final carboxylic acid, typically via saponification followed by an acidic workup.

The primary challenges in this synthesis include controlling the regioselectivity of chlorination, preventing degradation of the electron-rich pyrrole ring, ensuring complete hydrolysis without inducing side reactions like decarboxylation, and effectively purifying the final product.[1][2]

Visualized General Workflow

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Hydrolysis & Purification Start Pyrrole-3-carboxylate Precursor Chlorination Chlorination (e.g., NCS, SO2Cl2) Start->Chlorination Ester_Intermediate Methyl 5-chloro-1H-pyrrole-3-carboxylate Chlorination->Ester_Intermediate Saponification Base Hydrolysis (e.g., NaOH, KOH) Ester_Intermediate->Saponification Workup Acidic Workup & Extraction Saponification->Workup Purification Recrystallization Workup->Purification Final_Product 5-Chloro-1H-pyrrole-3-carboxylic acid Purification->Final_Product

Caption: General two-part workflow for the synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low or No Yield During the Hydrolysis of Methyl 5-chloro-1H-pyrrole-3-carboxylate.

  • Question: I've followed the protocol for saponification, but after acidification and extraction, I have very little or no desired product. What went wrong?

  • Answer: This is a common issue that can stem from several factors. The key is to analyze the crude reaction mixture by TLC or LC-MS before the workup to diagnose the problem.

    • Causality—Incomplete Reaction: The hydrolysis of pyrrole esters can be surprisingly sluggish.[3] The electron-donating nature of the pyrrole ring and the steric environment can reduce the electrophilicity of the ester carbonyl.

      • Solution: Increase the reaction time and/or temperature. Refluxing for 8-10 hours is not uncommon.[4] Consider using a higher concentration of NaOH (e.g., 2-5 M). The use of a co-solvent like methanol or ethanol can improve the solubility of the ester in the aqueous base, accelerating the reaction.

    • Causality—Product Degradation: Pyrroles are sensitive to strongly acidic conditions, which can lead to polymerization or other degradation pathways.[2] Furthermore, while less common for the 3-carboxylic acid compared to the 2-isomer, decarboxylation can occur under harsh acidic or thermal conditions.[5][6]

      • Solution: During the acidic workup, add the acid slowly while cooling the mixture in an ice bath to maintain a low temperature. Do not let the aqueous phase sit for an extended period after acidification. Extract the product promptly into an organic solvent like ethyl acetate.

    • Causality—Product Loss during Workup: The product has some solubility in water. Insufficient extraction will lead to significant loss.

      • Solution: Extract the acidified aqueous phase multiple times (at least 3-4 times) with a generous volume of ethyl acetate. Combine the organic extracts, wash with brine to remove excess water, and dry thoroughly with an anhydrous salt like Na₂SO₄ or MgSO₄ before evaporation.

Troubleshooting Decision Tree: Low Hydrolysis Yield

Troubleshooting_Hydrolysis Start Low yield after hydrolysis workup Analyze Analyze crude reaction mixture by TLC/LC-MS before acidification Start->Analyze SM_Present Significant starting material remains? Analyze->SM_Present Yes Side_Products Unknown side products observed? Analyze->Side_Products No Sol_Degradation Diagnosis: Product Degradation Actions: 1. Cool reaction during acidic workup. 2. Extract product immediately after acidification. 3. Check pH carefully; avoid strong excess acid. Analyze->Sol_Degradation Mainly Side Products Sol_Incomplete Diagnosis: Incomplete Hydrolysis Actions: 1. Increase reaction time/temperature. 2. Increase base concentration. 3. Add alcohol co-solvent. SM_Present->Sol_Incomplete No_Product Neither SM nor product observed? Side_Products->No_Product Sol_Extraction Diagnosis: Possible Extraction/Workup Issue Actions: 1. Perform more extractions (3-4x). 2. Use brine wash to break emulsions. 3. Ensure complete drying of organic layer. No_Product->Sol_Extraction

Caption: Decision tree for diagnosing low hydrolysis yield.

Issue 2: The Final Product is Impure, Oily, or Fails to Crystallize.

  • Question: After evaporating the solvent, my product is a dark oil or a sticky solid that I cannot purify by recrystallization. How can I clean it up?

  • Answer: This indicates the presence of persistent impurities, which could be unreacted starting material, side products, or baseline polymeric material.

    • Causality—Insufficient Purity of Precursor: The purity of the final product is highly dependent on the purity of the starting ester. Impurities carried over from the chlorination step will complicate the final purification.

      • Solution: Ensure the Methyl 5-chloro-1H-pyrrole-3-carboxylate precursor is thoroughly purified (e.g., by column chromatography or recrystallization) before hydrolysis.

    • Causality—Formation of Colored Byproducts: Pyrrole derivatives can be unstable and form colored impurities upon exposure to air, light, or acid.[1]

      • Solution: If the product is dark, you can try dissolving the crude material in ethyl acetate and treating it with a small amount of activated carbon. Stir for 15-20 minutes, then filter through a pad of Celite to remove the carbon and colored impurities. This should be done before attempting recrystallization.

    • Causality—Incorrect Recrystallization Solvent: The choice of solvent is critical. The ideal solvent will dissolve the product when hot but not when cold, while impurities remain soluble at all temperatures.

      • Solution: A common and effective solvent system for this compound is a mixture of methylene chloride and hexane.[4] Dissolve the crude solid in a minimal amount of hot methylene chloride, then slowly add hexane until the solution becomes turbid. Allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

Data Summary: Typical Reaction & Purification Parameters
ParameterValue / ConditionRationale & Notes
Hydrolysis Reagent 1-5 M Sodium Hydroxide (NaOH)Sufficiently strong to hydrolyze the ester. Higher concentration can speed up the reaction.
Solvent Water, often with Methanol co-solventMethanol improves the solubility of the organic ester in the aqueous base.[4]
Temperature Reflux (e.g., ~100 °C)Thermal energy is required to overcome the activation energy for this often slow reaction.
Reaction Time 4-10 hoursMonitor by TLC/LC-MS to determine completion.
Workup Acid Concentrated HCl or 1-3 M HClUsed to protonate the carboxylate salt and precipitate the carboxylic acid.
Extraction Solvent Ethyl AcetateGood solubility for the product and immiscible with water.
Purification Method Recrystallization (CH₂Cl₂/Hexane)Effective for removing both more polar and less polar impurities.[4]

Frequently Asked Questions (FAQs)

  • Q1: My Vilsmeier-Haack formylation to create a precursor aldehyde gives a low yield. What are the most common pitfalls?

    • A1: The Vilsmeier-Haack reaction's success hinges on the reactivity of the Vilsmeier reagent, which is a relatively weak electrophile.[7] Key issues include:

      • Moisture: The Vilsmeier reagent is extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents (DMF, POCl₃) are anhydrous.

      • Temperature Control: The formation of the reagent (mixing DMF and POCl₃) should be done at 0 °C to prevent side reactions. The subsequent reaction with the pyrrole is often run at or below room temperature.[2]

      • Order of Addition: Typically, the Vilsmeier reagent is formed first, and then the pyrrole substrate is added slowly to the pre-formed reagent.

  • Q2: Are there alternative methods for introducing the carboxylic acid group at the 3-position?

    • A2: Yes. While hydrolysis of an ester or nitrile is common, other methods exist. One approach is the acylation of the pyrrole ring with trichloroacetyl chloride, followed by hydrolysis of the resulting ketone. The trichloromethyl group is a good leaving group under basic conditions, effectively converting the ketone to a carboxylic acid.[8] Another route could involve direct carboxylation using strong bases and CO₂, though this can be challenging and may have regioselectivity issues.[9]

  • Q3: How should I store the final 5-Chloro-1H-pyrrole-3-carboxylic acid product?

    • A3: Pyrrole derivatives can be sensitive to light, air, and heat.[1] The final product should be stored as a solid in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a refrigerator or freezer) to maximize its shelf-life.

  • Q4: What analytical techniques are best for confirming the final product's identity and purity?

    • A4: A combination of techniques is recommended:

      • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation.

      • Mass Spectrometry (MS): Confirms the molecular weight.

      • Melting Point: A sharp melting point close to the literature value (178-180 °C) indicates high purity.[4]

      • HPLC: Can be used to assess purity with high accuracy.

Experimental Protocols

Protocol 1: Saponification of Methyl 5-chloro-1H-pyrrole-3-carboxylate

This protocol is adapted from established literature procedures.[4]

Materials:

  • Methyl 5-chloro-1H-pyrrole-3-carboxylate

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methylene Chloride (DCM)

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine Methyl 5-chloro-1H-pyrrole-3-carboxylate (1.0 eq), methanol (approx. 10 mL per gram of ester), and 1 M NaOH (approx. 5.0 eq).

  • Heat the mixture to reflux and stir vigorously for 8-10 hours. Monitor the reaction's progress by TLC (e.g., 30% EtOAc in hexane), checking for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.

  • Dilute the remaining aqueous residue with water and transfer it to a separatory funnel. Wash the aqueous phase twice with diethyl ether or EtOAc to remove any unreacted starting material or non-polar impurities. Discard the organic washes.

  • Cool the aqueous phase in an ice bath. Slowly and carefully acidify the solution to pH ~2-3 by adding concentrated HCl dropwise with stirring. A white or off-white precipitate should form.

  • Extract the product from the acidified aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash once with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-Chloro-1H-pyrrole-3-carboxylic acid.

  • For purification, dissolve the crude solid in a minimum amount of hot methylene chloride. While still warm, add hexane dropwise until the solution becomes cloudy.

  • Allow the flask to cool slowly to room temperature, then place it in a refrigerator to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

References

  • Synthesis of 5-Chloropyrrole-3-carboxylic Acid. PrepChem.com.[Link]

  • What are the challenges in the synthesis and application of pyrrole? BIOSYNCE Blog.[Link]

  • Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. PubMed, J Am Chem Soc. 2009. [Link]

  • THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCULATIONS. World Scientific Publishing, J Theor Comput Chem.[Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps.[Link]

  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. NIH National Center for Biotechnology Information. 2021. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.[Link]

  • Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. ResearchGate.[Link]

  • Vilsmeier-Haack Reaction. NROChemistry.[Link]

  • Synthesis of 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile (3). ResearchGate.[Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI.[Link]

  • A FACILE AND EFFICIENT SYNTHESIS OF PYRROLE-3-CARBOXYLIC ACID FROM PYRROLE. Organic Preparations and Procedures International. 1986. [Link]

  • 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. MDPI.[Link]

  • Vilsmeier-Haack formilation help. Reddit.[Link]

  • Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate.[Link]

  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses.[Link]

  • One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Syrris.[Link]

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. NIH National Center for Biotechnology Information.[Link]

  • ADVANCES AND CHALLENGES IN THE SYNTHESIS OF PYRROLE SYSTEMS OF A LIMITED ACCESS. ResearchGate.[Link]

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances. 2019. [Link]

  • Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. ResearchGate.[Link]

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Publishing.[Link]

  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. 2022. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline.[Link]

  • 58 questions with answers in PYRROLES | Science topic. ResearchGate.[Link]

  • (PDF) 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. ResearchGate.[Link]

  • Synthetic procedure for 5‐(carboxycarbonyl)‐1H‐pyrrole‐3‐carboxylic acid (compound 1a). ResearchGate.[Link]

  • Pyrrole synthesis. Organic Chemistry Portal.[Link]

  • Pyrrole chemistry. XXI. Synthetic approaches to cyanopyrroles. Canadian Journal of Chemistry. 1980. [Link]

  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • One-pot three-component synthesis of stable pyrrole-3-selones using propargyl amines, acyl chlorides, and elemental selenium. Organic & Biomolecular Chemistry.[Link]

  • Method for purifying acid chlorides.
  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. ResearchGate.[Link]

  • Conversion of pyrrole into racemic proline. Carboxylation reaction condition. ResearchGate.[Link]

  • 2-chloro-5-ethyl-1H-pyrrole-3-carbonitrile. ChemSynthesis.[Link]

  • Enzymatic Synthesis and Purification of L-pyrroline-5-carboxylic Acid. PubMed.[Link]

  • Hydrolysis of Nitriles. YouTube.[Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid

Welcome to the technical support guide for the synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, offering field-proven insights to help you optimize your reaction outcomes and troubleshoot effectively.

Overview of Synthetic Strategy

The synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid typically proceeds via a two-step pathway starting from a suitable pyrrole-3-carboxylate ester. The core transformations are:

  • Electrophilic Chlorination: Introduction of a chlorine atom at the C5 position of the pyrrole ring using an electrophilic chlorine source like N-Chlorosuccinimide (NCS).

  • Ester Hydrolysis: Conversion of the C3-ester group to the final carboxylic acid, typically under basic conditions.

While seemingly straightforward, the electron-rich and sensitive nature of the pyrrole ring presents several opportunities for side reactions that can compromise yield and purity. This guide provides solutions to the most common issues.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Electrophilic Chlorination cluster_1 Step 2: Ester Hydrolysis Start Methyl 1H-pyrrole-3-carboxylate Reagent1 + N-Chlorosuccinimide (NCS) Solvent: DMF or THF Start->Reagent1 Reaction Conditions (e.g., 0°C to RT) Intermediate Methyl 5-chloro-1H-pyrrole-3-carboxylate Reagent1->Intermediate Reagent2 + 1N NaOH (aq) Methanol Intermediate->Reagent2 Reflux, then Acidic Workup (HCl) FinalProduct 5-Chloro-1H-pyrrole-3-carboxylic acid Reagent2->FinalProduct G cluster_main Electrophilic Chlorination of Pyrrole Ester cluster_desired Desired Pathway (Controlled Conditions) cluster_undesired Side Reaction (Harsh Conditions) Pyrrole Pyrrole-3-carboxylate NCS NCS MonoChloro 5-Chloro Product Pyrrole->MonoChloro 1.0 eq. NCS ≤ 0°C DiChloro Di-chloro Byproduct MonoChloro->DiChloro >1.0 eq. NCS > RT NCS_side NCS

Caption: Desired mono-chlorination vs. undesired side reaction.

Question 2: The reaction stalls, leaving significant unreacted starting material, but forcing it with heat leads to a dark, tarry mixture. What's happening?

Answer: This indicates that the reaction conditions are not optimal for activation, and heating is causing product or starting material degradation. Pyrroles can be sensitive to both heat and acidic conditions. [1]The succinimide byproduct from NCS can create a mildly acidic environment.

Troubleshooting & Optimization:

  • Purity of Starting Material: Ensure your starting pyrrole ester is pure. Impurities can inhibit the reaction. [1]* Purity of NCS: Use freshly opened or properly stored NCS. Over time, NCS can hydrolyze, reducing its efficacy.

  • Reaction Time: Allow the reaction to stir at a low temperature (0-5°C) for a longer period (e.g., 2-4 hours) after NCS addition before slowly warming to room temperature. Monitor by TLC or LCMS.

  • Avoid Strong Acid Catalysis: While acid catalysts can enhance electrophilicity for some substrates, they are generally not recommended here as they can promote polymerization and decomposition of the pyrrole ring. [2]

Part 2: The Hydrolysis Step

Question 3: My final hydrolysis and workup step results in a very low yield. I suspect I'm losing my product. What is the most likely cause?

Answer: The two most common culprits during the hydrolysis of the chlorinated pyrrole ester are incomplete hydrolysis and unintentional decarboxylation .

Core Causality:

  • Incomplete Hydrolysis: The ester may be sterically hindered or electronically deactivated, requiring more forcing conditions (longer time, higher temperature, or stronger base) than a simple alkyl ester.

  • Decarboxylation: Pyrrole carboxylic acids are susceptible to decarboxylation, especially under harsh acidic conditions or high temperatures during workup. While C2-carboxylic acids are more prone to this, the C3-isomer can also decarboxylate. [3][4]The mechanism often involves protonation of the pyrrole ring, which facilitates the loss of CO2.

Troubleshooting & Optimization:

G start Low Yield in Hydrolysis? check_hydrolysis Is Hydrolysis Complete? (Check TLC/LCMS for ester) start->check_hydrolysis check_workup Is Product Lost in Workup? check_hydrolysis->check_workup Yes action_hydrolysis Solution: • Increase reflux time • Use slightly higher [NaOH] • Ensure sufficient MeOH co-solvent check_hydrolysis->action_hydrolysis No decarboxylation High Suspicion of Decarboxylation check_workup->decarboxylation Yes action_workup Solution: • Use continuous extraction • Saturate aqueous layer with NaCl • Use a better solvent (e.g., EtOAc) check_workup->action_workup No (Likely physical loss) action_decarboxylation action_decarboxylation decarboxylation->action_decarboxylation Solution: • Avoid high heat • Do not boil during solvent removal • Acidify at low temp (0°C) • Extract product immediately

Caption: Troubleshooting flowchart for low hydrolysis yield.

To Minimize Decarboxylation:

  • Cool Before Acidification: After the hydrolysis is complete, cool the basic aqueous solution in an ice bath to 0-5°C before slowly adding concentrated HCl to acidify.

  • Avoid Over-Acidification: Adjust the pH to approximately 2-3. Strongly acidic conditions (pH < 2) can accelerate decarboxylation. [2]3. Prompt Extraction: Once the carboxylic acid precipitates upon acidification, extract it immediately into a suitable organic solvent like ethyl acetate. Do not let the product sit in the acidic aqueous solution for an extended period.

  • Gentle Solvent Removal: When evaporating the organic solvent, use a rotary evaporator with a water bath temperature below 40°C.

Validated Experimental Protocol

This protocol is a synthesis of best practices to maximize yield and purity.

Step 1: Synthesis of Methyl 5-chloro-1H-pyrrole-3-carboxylate
  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve methyl 1H-pyrrole-3-carboxylate (1.0 eq) in anhydrous DMF (approx. 0.5 M concentration).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • NCS Addition: Once the solution is at 0°C, add N-Chlorosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexane) until the starting material is consumed.

  • Quenching & Extraction: Pour the reaction mixture into ice-cold water. A precipitate may form. Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, a 10% sodium thiosulfate solution (to remove any residual oxidant), and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization if necessary.

Step 2: Synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid
  • Setup: To a solution of methyl 5-chloro-1H-pyrrole-3-carboxylate (1.0 eq) in methanol, add 1N sodium hydroxide solution (2.0-3.0 eq). [5]2. Hydrolysis: Heat the mixture to reflux and maintain for 4-8 hours. The exact time will depend on the substrate. Monitor the disappearance of the starting ester by TLC.

  • Solvent Removal: After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Workup: Dilute the remaining aqueous residue with water and cool in an ice bath to 0-5°C.

  • Acidification: Slowly acidify the cold solution with concentrated HCl to pH ~2-3. A solid precipitate of the carboxylic acid should form.

  • Extraction: Immediately extract the product with three portions of ethyl acetate. To improve recovery, saturate the aqueous layer with NaCl.

  • Drying & Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure (bath temp < 40°C) to yield the final product. Recrystallization (e.g., from methylene chloride/hexane) can be performed for further purification. [5]

References

  • PrepChem. Synthesis of 5-Chloropyrrole-3-carboxylic Acid. Available at: [Link]

  • BIOSYNCE. (2025). What are the challenges in the synthesis and application of pyrrole? Available at: [Link]

  • National Center for Biotechnology Information. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. Available at: [Link]

  • PharmaGuideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available at: [Link]

  • ChemTube3D. Pyrrole decarboxylation. Available at: [Link]

  • PubMed. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Available at: [Link]

  • Common Organic Chemistry. N-Chlorosuccinimide (NCS). Available at: [Link]

Sources

Troubleshooting

Optimizing reaction conditions for 5-Chloro-1H-pyrrole-3-carboxylic acid synthesis

Welcome to the technical support guide for the synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides an in-depth, field-tested protocol and a comprehensive troubleshooting guide to help you navigate the common challenges associated with this synthesis, ensuring optimal yield and purity.

I. Foundational Synthesis Protocol: Saponification of Methyl 5-Chloro-1H-pyrrole-3-carboxylate

The most direct and commonly employed route to 5-Chloro-1H-pyrrole-3-carboxylic acid is the saponification (base-catalyzed hydrolysis) of its corresponding methyl ester. This method is reliable and scalable, but success hinges on careful control of reaction and workup conditions.

Core Reaction Scheme

G cluster_main Saponification Reaction A Methyl 5-chloro-1H-pyrrole-3-carboxylate C Sodium 5-chloro-1H-pyrrole-3-carboxylate A->C Reflux B NaOH / Methanol, H₂O E 5-Chloro-1H-pyrrole-3-carboxylic acid C->E Acidification D HCl (aq)

Caption: Overall reaction for the synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid.

Detailed Step-by-Step Experimental Protocol

This protocol is based on established laboratory procedures for ester hydrolysis.[1]

Materials & Reagents:

  • Methyl 5-chloro-1H-pyrrole-3-carboxylate

  • Methanol (MeOH)

  • 1 N Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methylene Chloride (DCM)

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine Methyl 5-chloro-1H-pyrrole-3-carboxylate (1.0 eq) and methanol.

  • Saponification: Add 1 N Sodium Hydroxide solution. The amount of NaOH should be in slight excess to ensure complete hydrolysis. Heat the mixture to reflux.[1] Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ester is fully consumed (typically several hours).

  • Solvent Removal: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup - Extraction 1 (Base/Neutral): Dilute the aqueous residue with water. This solution contains the sodium salt of your product. Perform an extraction with diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities. Discard the organic layer.

  • Acidification: Cool the remaining aqueous phase in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH ~2-3). A precipitate of the carboxylic acid product should form.[1]

  • Aqueous Workup - Extraction 2 (Product): Extract the acidified aqueous phase multiple times with ethyl acetate. The carboxylic acid product will move into the organic layer.[1]

  • Washing and Drying: Combine the ethyl acetate extracts and wash with a saturated sodium chloride solution (brine) to aid in the removal of water. Dry the organic layer over anhydrous sodium sulfate.[1]

  • Isolation: Filter off the drying agent and concentrate the ethyl acetate solution under reduced pressure to yield the crude 5-Chloro-1H-pyrrole-3-carboxylic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as methylene chloride/hexane, to obtain the purified product.[1]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

G cluster_troubleshooting Troubleshooting Workflow Start Low or No Yield of Final Product CheckReaction Was the reaction complete? (Check TLC of crude) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete No Complete Reaction Was Complete CheckReaction->Complete Yes SolutionIncomplete Increase reflux time Ensure sufficient NaOH Check starting material purity Incomplete->SolutionIncomplete WorkupIssue Suspect Workup or Purification Issue Complete->WorkupIssue SolutionWorkup Check pH during acidification Ensure thorough extraction Avoid excessive heat during solvent removal WorkupIssue->SolutionWorkup Yes FinalProduct Optimized Yield SolutionIncomplete->FinalProduct SolutionWorkup->FinalProduct

Caption: Decision tree for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q1: My reaction seems to have stalled; the starting material is still present on TLC after many hours of reflux. What could be the issue?

A1: An incomplete reaction is a common problem and can stem from several factors:

  • Insufficient Base: The hydrolysis of an ester with NaOH is a saponification, which consumes one equivalent of base per equivalent of ester.[2] If you do not use at least a stoichiometric amount of NaOH, the reaction will not proceed to completion. It is best practice to use a slight excess (e.g., 1.1-1.5 equivalents).

  • Reaction Time: While literature may provide a specific duration, reaction rates can vary based on scale and substrate purity. Always monitor the reaction by TLC to determine the actual point of completion rather than relying solely on a timed procedure.[3]

  • Temperature: Ensure that the reaction mixture is maintaining a steady reflux. An inadequate heating temperature will slow down the reaction kinetics.

  • Solvent Choice: While methanol is standard, using a co-solvent like THF in a 1:1 ratio with water can sometimes improve solubility and reaction rates, especially for more sterically hindered esters.[4] However, avoid using alcoholic solvents if transesterification is a concern, though in this case, methanol would just regenerate the starting material if it were to react with the sodium carboxylate.[4]

Q2: I obtained a very low yield after the workup, even though the reaction appeared complete by TLC. Where did my product go?

A2: Product loss during workup is a frequent culprit for low yields. Here are the critical points to check:

  • Incomplete Acidification: The carboxylic acid product is soluble in the aqueous phase as its sodium salt. To extract it into an organic solvent, it must be protonated by acidifying the solution.[1][5] Ensure you add enough HCl to bring the pH down to ~2-3. Use pH paper to confirm. If the solution is not sufficiently acidic, your product will remain in the aqueous layer and be discarded.

  • Insufficient Extraction: 5-Chloro-1H-pyrrole-3-carboxylic acid may have some water solubility. It is crucial to perform multiple extractions (at least 3) with ethyl acetate to ensure the complete transfer of the product from the aqueous phase to the organic phase.[1]

  • Premature Product Precipitation: If the product precipitates upon acidification and is not properly redissolved or extracted, it can be lost during transfers or filtration steps. Ensure all precipitated solid is either collected or fully dissolved in the extraction solvent.

Q3: The final product is a dark, oily substance instead of the expected solid. What are the likely impurities?

A3: The appearance of a dark oil suggests the presence of impurities or degradation products.

  • Pyrrole Oxidation/Polymerization: Pyrrole and its derivatives can be sensitive to air and strong acids, leading to discoloration and the formation of polymeric materials.[6] During the workup, especially the acidification and solvent evaporation steps, minimize exposure to high heat and air. Concentrating the product at the lowest practical temperature is recommended.[7]

  • Residual Solvent: Ensure all extraction and purification solvents are thoroughly removed under vacuum.

  • Ineffective Purification: If the crude product is highly impure, a single recrystallization may not be sufficient. Consider performing column chromatography on silica gel to separate the desired product from more polar or colored impurities.[3]

Q4: Can I use a different base, like LiOH or KOH, for the hydrolysis?

A4: Yes, other alkali metal hydroxides like lithium hydroxide (LiOH) or potassium hydroxide (KOH) are often used for saponification. LiOH is sometimes preferred for its high reactivity and can be effective in mixed solvent systems like THF/water.[4][8] The choice of base is generally not critical for simple esters, but for substrates prone to side reactions or with poor solubility, switching the base and solvent system can be a valid optimization strategy.

Q5: My starting material, Methyl 5-chloro-1H-pyrrole-3-carboxylate, is not commercially available. How can I synthesize it?

A5: The synthesis of the starting ester is a key preceding step. A common route is the Hantzsch pyrrole synthesis.[9][10] This multicomponent reaction involves the condensation of a β-ketoester (e.g., methyl acetoacetate), an α-haloketone, and an amine or ammonia.[10][11] The chlorination step can be challenging due to the high reactivity of the pyrrole ring, which tends to over-chlorinate at the electron-rich C2 and C5 positions.[12] A more controlled approach might involve:

  • Synthesizing the unchlorinated Methyl 1H-pyrrole-3-carboxylate.

  • Performing a regioselective chlorination. This often requires protecting the nitrogen (e.g., with a phenylsulfonyl group) to direct the chlorination to the C5 position, followed by deprotection.[12]

Data Summary: Reaction Conditions & Expected Outcomes
ParameterRecommended ConditionRationale & Potential Issues
Base 1.1 - 1.5 eq. NaOHEnsures complete reaction. Less than 1 eq. will result in incomplete conversion.[2]
Solvent Methanol / WaterGood solubility for the ester and the base.
Temperature RefluxProvides sufficient energy to overcome the activation barrier for hydrolysis.
Reaction Time Monitor by TLCReaction completion can vary. Prolonged heating may lead to degradation.
Workup pH Acidic (pH ~2-3)Crucial for protonating the carboxylate salt, making it extractable into organic solvent.[5]
Purification Recrystallization (DCM/Hexane)Effective for removing minor impurities and obtaining a crystalline solid.[1]
Expected Yield Variable (Crude)Highly dependent on reaction completion and workup efficiency.
Melting Point 178-180 °CA key indicator of product purity.[1]

III. References

  • Synthesis of 5-Chloropyrrole-3-carboxylic Acid. PrepChem.com. Available at: [Link]

  • Hantzsch pyrrole synthesis. Grokipedia. Available at: [Link]

  • Hantzsch Pyrrole Synthesis. Available at: [Link]

  • The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Thieme Chemistry. Available at: [Link]

  • Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Quora. Available at: [Link]

  • Hantzsch pyrrole synthesis. Wikipedia. Available at: [Link]

  • One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. National Institutes of Health. Available at: [Link]

  • Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. National Institutes of Health. Available at: [Link]

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Available at: [Link]

  • Why are my ester hydrolysis not working : r/Chempros. Reddit. Available at: [Link]

  • Regioselective Synthesis of Highly Functionalized 2 H-Pyrroles via Dearomative Chlorination of 1 H-Pyrroles. PubMed. Available at: [Link]

  • Paal-Knorr Furan Synthesis. Organic Chemistry Portal. Available at: [Link]

  • When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. MBB College. Available at: [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. JOCPR. Available at: [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]

  • Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles. Canadian Science Publishing. Available at: [Link]

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Syrris. Available at: [Link]

  • hydrolysing esters. Chemguide. Available at: [Link]

  • Regioselective halogenation of aminopyrimidinyl-pyrrole carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • ethyl 2-chloro-1-methyl-5-phenyl-1H-pyrrole-3-carboxylate. Chemical Synthesis Database. Available at: [Link]

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. Available at: [Link]

  • Reactions of Pyrrole. MBB College. Available at: [Link]

  • Synthesis of Methyl 5-Ethylthiopyrrole-3-carboxylate. PrepChem.com. Available at: [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]

  • The regioselective synthesis of aryl pyrroles. PubMed. Available at: [Link]

  • Debrominative chlorination of pyrroles. Google Patents. Available at:

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. Available at: [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at: [Link]

  • Methyl Esters. Organic Chemistry Portal. Available at: [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]

  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]

Sources

Optimization

Stability issues with 5-Chloro-1H-pyrrole-3-carboxylic acid and how to solve them

Technical Support Center: 5-Chloro-1H-pyrrole-3-carboxylic acid A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 5-Chloro-1H-pyrrole-3-carboxylic acid. T...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloro-1H-pyrrole-3-carboxylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Chloro-1H-pyrrole-3-carboxylic acid. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability challenges you may encounter during your experiments. As this compound is a specialized reagent, understanding its potential reactivity based on the pyrrole, carboxylic acid, and chloro-substituent functionalities is key to successful and reproducible results.

I. Introduction to the Stability Profile of 5-Chloro-1H-pyrrole-3-carboxylic acid

While specific degradation pathways for 5-Chloro-1H-pyrrole-3-carboxylic acid are not extensively documented in publicly available literature, we can anticipate potential stability issues based on the chemical nature of its constituent parts. The pyrrole ring is known to be susceptible to oxidation and polymerization, especially when exposed to air and light.[1] The presence of a carboxylic acid group can influence its solubility and reactivity, while the chloro-substituent can affect the electron density of the pyrrole ring, potentially influencing its stability and reactivity in certain reactions like the "halogen dance" under specific conditions.[2][3]

This guide will provide a proactive approach to handling and using this compound, focusing on preventing degradation and troubleshooting common issues that may arise.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues that may arise when working with 5-Chloro-1H-pyrrole-3-carboxylic acid.

Storage and Handling

  • Q1: What are the ideal storage conditions for 5-Chloro-1H-pyrrole-3-carboxylic acid to ensure its long-term stability?

    A1: Proper storage is the first line of defense against degradation.[4] To maintain the integrity of 5-Chloro-1H-pyrrole-3-carboxylic acid, it should be stored in a cool, dry, and dark place.[5][6] Light-sensitive materials should be kept in amber vials or other opaque containers.[4][7] For enhanced stability, especially for long-term storage, refrigeration (2-8°C) or freezing (-20°C or below) is recommended.[4][7] Always ensure the container is tightly sealed to prevent exposure to moisture and air.[6]

  • Q2: I've noticed the solid material has changed color over time. What could be the cause and is it still usable?

    A2: A color change, often from a white or light yellow to a darker shade, can be an indication of degradation.[1] This is likely due to slow oxidation or polymerization of the pyrrole ring upon exposure to air and light.[1] While a slight color change may not significantly impact the outcome of all reactions, it is a sign of reduced purity. For sensitive applications, it is advisable to use fresh, uncolored material. If you must use the discolored material, consider purifying it by recrystallization before use.

In-Reaction Issues

  • Q3: My reaction is not proceeding as expected, and I suspect the 5-Chloro-1H-pyrrole-3-carboxylic acid may have degraded. How can I confirm this?

    A3: If you suspect degradation, you can analyze the starting material using techniques like NMR spectroscopy or LC-MS to check for impurities or the presence of degradation products. Comparing the spectrum of your current stock to that of a fresh sample or a reference spectrum can help identify any changes.

  • Q4: I am observing unexpected side products in my reaction. Could this be related to the stability of the 5-Chloro-1H-pyrrole-3-carboxylic acid?

    A4: Yes, degradation products can act as impurities that may lead to unwanted side reactions. Additionally, the inherent reactivity of the pyrrole ring could lead to side reactions under certain conditions. For instance, pyrroles can be sensitive to strong acids.[8] If your reaction conditions are strongly acidic, you might be promoting side reactions or degradation. Consider if a "halogen dance" or migration of the chloro-substituent is possible under your specific reaction conditions, which has been observed in other halogenated pyrroles.[2][3]

Troubleshooting Workflow for Unexpected Reaction Outcomes

G start Unexpected Reaction Outcome (Low Yield, Side Products) check_sm Verify Purity of 5-Chloro-1H-pyrrole-3-carboxylic acid (NMR, LC-MS) start->check_sm sm_ok Starting Material is Pure check_sm->sm_ok sm_bad Degradation/Impurities Detected check_sm->sm_bad Impure check_conditions Review Reaction Conditions (pH, Temp, Atmosphere) sm_ok->check_conditions Pure purify Purify by Recrystallization or Use Fresh Stock sm_bad->purify re_run Re-run Experiment purify->re_run conditions_ok Conditions Seem Appropriate check_conditions->conditions_ok conditions_harsh Harsh Conditions Identified (e.g., strong acid, high temp) check_conditions->conditions_harsh Harsh conditions_ok->re_run Re-attempt modify_conditions Modify Conditions: - Buffer pH - Lower Temperature - Use Inert Atmosphere conditions_harsh->modify_conditions modify_conditions->re_run success Successful Outcome re_run->success

Caption: Troubleshooting workflow for reactions involving 5-Chloro-1H-pyrrole-3-carboxylic acid.

III. Protocols for Handling and Stabilization

To minimize stability issues, adhere to the following protocols for handling and experimental setup.

Protocol 1: General Handling and Weighing

  • Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture inside.

  • Inert Atmosphere: For highly sensitive reactions, handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line with argon or nitrogen).

  • Dispensing: Use clean, dry spatulas and glassware to avoid introducing contaminants.

  • Storage after Use: Promptly and tightly reseal the container after dispensing the required amount. For added protection, consider storing the container inside a desiccator.

Protocol 2: Setting up a Reaction to Minimize Degradation

  • Glassware: Ensure all glassware is thoroughly cleaned and dried before use.

  • Solvents: Use high-purity, dry solvents, as residual water or impurities can promote degradation.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) before adding reagents, especially if the reaction is run at elevated temperatures or for an extended period.

  • Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating, which can accelerate decomposition.

  • Monitoring: Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times.

Data Summary Table: Recommended Storage and Handling Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°C (refrigerated) or -20°C (frozen) for long-term.[4][7]Slows down potential decomposition pathways.
Atmosphere Tightly sealed container, consider inert gas overlay.Prevents oxidation and reaction with moisture.[6]
Light Store in an amber or opaque container.[4][6][7]Prevents light-induced degradation.
Handling Use in a well-ventilated area or fume hood.[4]General laboratory safety practice.
Cross-Contamination Segregate from incompatible chemicals like strong acids and oxidizing agents.[4][6]Prevents hazardous reactions.

IV. Mechanistic Considerations

Understanding the potential degradation pathways can aid in designing more robust experiments.

Potential Degradation Pathways

G start 5-Chloro-1H-pyrrole- 3-carboxylic acid oxidized Oxidized Pyrrole Species (e.g., Pyrrolinones) start->oxidized Air (O2), Light polymerized Polymeric Materials ('Pyrrole Black') start->polymerized Acid/Heat decarboxylated 2-Chloropyrrole (under harsh thermal/acidic conditions) start->decarboxylated High Heat/Strong Acid oxidized->polymerized Further Reaction

Caption: Potential degradation pathways for 5-Chloro-1H-pyrrole-3-carboxylic acid.

  • Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light. This can lead to the formation of various oxidized species and contribute to color change.

  • Polymerization: In the presence of acids or upon heating, pyrroles can undergo polymerization, leading to the formation of dark, insoluble materials often referred to as "pyrrole black".[1]

  • Decarboxylation: While generally stable, carboxylic acids can undergo decarboxylation under harsh thermal or acidic conditions. For this molecule, this would lead to the formation of 2-chloropyrrole.

By understanding these potential issues and implementing the recommended handling and storage procedures, you can significantly improve the reliability and reproducibility of your experimental results when working with 5-Chloro-1H-pyrrole-3-carboxylic acid.

V. References

  • Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025). BenchChem.

  • 10 Tips for Safely Storing and Handling Laboratory Reagents, Stains & Indicator Solutions. (2023). Lab Pro Inc.

  • What is the degradation mechanism of pyrrole? (2015). Chemistry Stack Exchange.

  • Pyrrole-3-carboxylic acid 931-03-3 wiki. (n.d.). Guidechem.

  • Storage instructions for chemical reagents. (2025). Acme Organics.

  • Proper Storage and Management of Lab Reagents: Guidelines and Best Practices in Hospital Settings. (n.d.). Needle.Tube.

  • Regiocontrolled Halogen Dance and In Situ Transmetalation of Pyrroles Directed by the α- Substituent. (2024). Kobe University Repository.

  • Acid Catalyzed Halogen Dance on Deactivated Pyrroles. (2010). ResearchGate.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Efficient 5-Chloro-1H-pyrrole-3-carboxylic acid Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to the synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic building block. Here, we provide in-depth, field-proven insights, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges and streamline your experimental workflow.

I. Synthetic Strategy Overview

The synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid is not typically a single-step reaction from simple precursors. A robust and common strategy involves a multi-step sequence:

  • Pyrrole Ring Formation : Construction of the core pyrrole-3-carboxylate scaffold.

  • Electrophilic Chlorination : Regioselective introduction of the chlorine atom at the C5 position.

  • Ester Hydrolysis : Conversion of the carboxylate ester to the final carboxylic acid.

The choice of catalyst is most critical during the initial ring formation, as it dictates yield, purity, and the feasibility of the reaction with various substrates. This guide will focus heavily on catalyst selection for this key step and address challenges in the subsequent transformations.

Overall Synthetic Workflow Diagram

G cluster_0 Step 1: Pyrrole Ring Formation cluster_1 Step 2: Electrophilic Chlorination cluster_2 Step 3: Ester Hydrolysis start 1,4-Dicarbonyl Compound + Primary Amine step1 Paal-Knorr Cyclization start->step1 Catalyst (e.g., FeCl₃, Sc(OTf)₃) Solvent, Heat inter1 Ethyl 1H-pyrrole-3-carboxylate (Intermediate) step1->inter1 step2 Regioselective Chlorination inter1->step2 Chlorinating Agent (e.g., NCS) Solvent, 0°C to RT inter2 Ethyl 5-chloro-1H-pyrrole-3-carboxylate (Chlorinated Intermediate) step2->inter2 step3 Saponification inter2->step3 Base (e.g., LiOH, NaOH) Aq. Workup (HCl) final 5-Chloro-1H-pyrrole-3-carboxylic acid (Final Product) step3->final

Caption: A typical three-step workflow for synthesizing the target compound.

II. Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis.

Q1: What are the most common catalytic methods for forming the initial pyrrole-3-carboxylate ring?

A: The Paal-Knorr synthesis is one of the most direct and reliable methods, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2] The reaction is typically promoted by an acid catalyst to facilitate the cyclization and subsequent dehydration steps.[3] Alternative methods like the Knorr and Hantzsch pyrrole syntheses are also widely used, though they involve different starting materials (α-amino ketones and β-ketoesters, respectively).[1][4] For industrial applications, continuous flow synthesis methods are also being developed to improve efficiency and yield.[5]

Q2: How do I choose the right catalyst for the Paal-Knorr cyclization step?

A: Catalyst choice is crucial and depends on the sensitivity of your substrates, desired reaction time, and environmental considerations.

  • Brønsted Acids (e.g., Acetic Acid, p-TsOH): These are traditional catalysts. They are effective but can sometimes require harsh conditions (prolonged heating), which may degrade sensitive molecules.[2]

  • Lewis Acids (e.g., FeCl₃, Sc(OTf)₃, InCl₃): These are often more efficient and allow for milder reaction conditions.[6][7] Iron(III) chloride is particularly noteworthy as it is inexpensive, practical, and can be used in catalytic amounts in water, making the process greener.[6][8] Scandium triflate is highly effective, even at low loadings (1 mol%), but is more expensive.[7]

  • Heterogeneous Catalysts (e.g., Montmorillonite Clays): These solid acid catalysts offer the advantage of easy separation and potential for recycling, contributing to a more sustainable process.[2]

Q3: How is the chlorine atom selectively introduced at the C5 position?

A: The C5 position of a pyrrole-3-carboxylate is electronically enriched and sterically accessible, making it susceptible to electrophilic substitution. The electron-withdrawing carboxylate group at C3 deactivates the adjacent C2 and C4 positions to a degree, further favoring substitution at C5. The most common reagent for this is N-Chlorosuccinimide (NCS) , a mild and effective electrophilic chlorinating agent that minimizes over-chlorination and other side reactions.[9]

Q4: What are the critical parameters to monitor and control throughout the synthesis?

A:

  • pH Control: Especially during the Paal-Knorr synthesis, maintaining a weakly acidic to neutral pH is vital. Strongly acidic conditions (pH < 3) can promote a competing side reaction that leads to the formation of furan byproducts instead of the desired pyrrole.[10][11]

  • Temperature: Both the cyclization and chlorination steps are temperature-sensitive. Insufficient heat during cyclization can lead to low yields, while excessive heat can cause degradation.[11] Chlorination is typically performed at low temperatures (e.g., 0 °C) to control its exothermicity and improve selectivity.

  • Purity of Starting Materials: Pyrrole and its precursors can be prone to air oxidation and polymerization, appearing as dark, tarry substances.[12] Using freshly distilled or purified starting materials is essential for achieving high yields and a clean reaction profile.[13]

III. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Troubleshooting Logic Diagram

G node_q node_q node_sol node_sol start Problem Encountered q1 Low Yield? start->q1 Step 1: Cyclization q2 Furan byproduct detected (GC/MS)? q1->q2 Yes q_other Other Issue... q1->q_other No sol1 Increase pH to >3. Use milder acid catalyst (e.g., acetic acid). Consider a non-acidic catalyst system. q2->sol1 Yes q3 Starting material remains (TLC)? q2->q3 No sol2 Increase catalyst loading. Screen more active Lewis acids (FeCl₃, Sc(OTf)₃). Increase temperature or reaction time. q3->sol2 Yes sol3 Reduce reaction temperature. Ensure inert atmosphere (N₂). Use freshly purified starting materials. q3->sol3 No (degradation)

Caption: A decision tree for troubleshooting low yields in the Paal-Knorr cyclization step.

Common Problems and Solutions

Problem 1: The Paal-Knorr cyclization step has a very low yield or fails completely.

  • Probable Cause (A): Inappropriate Catalyst or Conditions. The catalyst may not be active enough, or the temperature is too low for the specific substrates being used.[11]

    • Solution: If using a weak Brønsted acid like acetic acid, consider switching to a more potent Lewis acid catalyst such as FeCl₃ or Sc(OTf)₃.[6][7] Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC. Microwave-assisted synthesis can also be explored to shorten reaction times and improve yields.[2]

  • Probable Cause (B): Furan Byproduct Formation. As mentioned in the FAQs, excessively acidic conditions can favor the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound to form a furan, which competes directly with the desired pyrrole synthesis.[10]

    • Solution: Monitor and adjust the pH of the reaction mixture to ensure it remains in the weakly acidic to neutral range (pH > 3).[10] Use the minimum effective amount of catalyst. If furan formation persists, consider a catalyst-free approach under high heat, as some reactive amines and dicarbonyls can condense without a catalyst.[14]

  • Probable Cause (C): Poorly Reactive Starting Materials. Amines with strong electron-withdrawing groups are less nucleophilic, and sterically hindered substrates can react very slowly.[11]

    • Solution: For less reactive amines, more forcing conditions (higher temperatures, longer reaction times) may be necessary. Alternatively, a more active catalyst system is required. If steric hindrance is the issue, redesigning the synthesis to use less hindered precursors may be the only viable option.

Problem 2: The chlorination step produces multiple products or a low yield of the desired 5-chloro isomer.

  • Probable Cause (A): Over-chlorination. Using an excess of the chlorinating agent or running the reaction for too long can lead to the formation of dichlorinated byproducts.

    • Solution: Carefully control the stoichiometry. Use 1.0 to 1.05 equivalents of N-Chlorosuccinimide (NCS). Add the NCS portion-wise to the reaction mixture at 0 °C and monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed.

  • Probable Cause (B): Lack of Regioselectivity. While C5 is the favored position, some chlorination may occur at other positions on the ring, especially if the reaction is run at elevated temperatures.

    • Solution: Maintain a low temperature (0 °C is ideal) throughout the addition of the chlorinating agent. Ensure the solvent is appropriate (THF, DMF, or acetonitrile are common choices) and that the starting material is fully dissolved.

Problem 3: The final ester hydrolysis step is incomplete or leads to product degradation.

  • Probable Cause (A): Incomplete Reaction. The ester group may be sterically hindered or electronically deactivated, making it resistant to saponification under standard conditions (e.g., NaOH in methanol/water).

    • Solution: Switch to a stronger nucleophile/base combination, such as lithium hydroxide (LiOH) in a mixture of THF and water, which is often more effective for hydrolyzing stubborn esters. Gentle heating (40-50 °C) may be required, but monitor for potential degradation.

  • Probable Cause (B): Product Degradation. The chlorinated pyrrole ring can be sensitive to strongly basic conditions, especially at high temperatures, leading to decomposition or side reactions.

    • Solution: Perform the hydrolysis at room temperature if possible, even if it requires a longer reaction time. During the acidic workup, add the acid slowly to the cooled solution to control the exotherm and prevent degradation of the acid-sensitive product. Ensure the final product is not left in strong acid for extended periods.

IV. Catalyst Performance Comparison

The following table summarizes the performance and characteristics of common catalysts used in the Paal-Knorr synthesis of pyrrole rings, which is the foundational step for producing the target molecule.

CatalystTypical ConditionsReported Yield RangeAdvantagesDisadvantages & Troubleshooting
Acetic Acid Reflux in Ethanol/Acetic Acid50-85%Inexpensive, readily available.Often requires high temperatures and long reaction times; can promote furan formation if concentration is too high.[2][10]
FeCl₃ Catalytic amount (5-10 mol%) in Water or Ethanol, RT to 80 °C85-95%Very cheap, efficient, and works well in environmentally benign solvents like water.[6]Can be hygroscopic; aqueous workup is required to remove iron salts.
Sc(OTf)₃ Low loading (1 mol%) in solvent-free conditions or organic solvent, RT89-98%Extremely high catalytic activity, very mild conditions, recyclable.[7]High cost compared to other Lewis acids.
Iodine Catalytic amount (10 mol%) in solvent-free conditions, MW or RT70-90%Acts as a mild Lewis acid and oxidant; reactions can be very fast under microwave irradiation.[2][15]Volatile; may not be suitable for all substrates.
Mn-based Catalysts Defined Mn complex, dehydrogenative couplingUp to 97%Sustainable (uses earth-abundant metal), produces H₂ as the only byproduct, high atom economy.[4]Requires specific ligand synthesis; may not be commercially available as a ready-to-use catalyst.

V. Recommended Experimental Protocol

This protocol describes a reliable, three-step synthesis for 5-Chloro-1H-pyrrole-3-carboxylic acid starting from commercially available ethyl 4-oxobutanoate (a precursor to the necessary 1,4-dicarbonyl structure).

Step 1: Synthesis of Ethyl 1H-pyrrole-3-carboxylate

This step is an adaptation of the Paal-Knorr synthesis. Here we assume the formation of the required 1,4-dicarbonyl precursor in situ for simplicity. A more direct route may start from commercially available 2,5-dimethoxytetrahydrofuran-3-carboxylate.

  • Materials:

    • Ethyl 4-oxobutanoate

    • Ammonium acetate

    • Iron(III) Chloride (FeCl₃)

    • Ethanol

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

  • Procedure:

    • In a round-bottom flask, dissolve ethyl 4-oxobutanoate (1.0 eq) and ammonium acetate (2.0 eq) in ethanol.

    • Add a catalytic amount of FeCl₃ (0.1 eq) to the solution.

    • Heat the mixture to reflux (approx. 78 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 1H-pyrrole-3-carboxylate, which can be purified by column chromatography if necessary.

Step 2: Synthesis of Ethyl 5-chloro-1H-pyrrole-3-carboxylate
  • Materials:

    • Ethyl 1H-pyrrole-3-carboxylate (from Step 1)

    • N-Chlorosuccinimide (NCS)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the ethyl 1H-pyrrole-3-carboxylate (1.0 eq) in anhydrous THF in a flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add NCS (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.

    • Once the reaction is complete, quench by adding water.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure ethyl 5-chloro-1H-pyrrole-3-carboxylate.

Step 3: Hydrolysis to 5-Chloro-1H-pyrrole-3-carboxylic acid
  • Materials:

    • Ethyl 5-chloro-1H-pyrrole-3-carboxylate (from Step 2)

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF) / Water

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the chlorinated ester (1.0 eq) in a 3:1 mixture of THF and water.

    • Add LiOH (2.0-3.0 eq) and stir the mixture vigorously at room temperature overnight (12-18 hours). Monitor the hydrolysis by TLC until the starting material has disappeared.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 1 M HCl. A precipitate should form.

    • Stir the cold suspension for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water and dry under vacuum to yield the final product, 5-Chloro-1H-pyrrole-3-carboxylic acid. Purity can be checked by NMR and LC-MS.

VI. References

  • Azizi, N., Khajeh-Amiri, A., Ghafuri, H., Bolourtchian, M., & Saidi, M. R. (2009). An operationally simple, practical, and economical Paal-Knorr pyrrole condensation in water. Synlett, 2009(14), 2245-2248. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. PharmaGuideline. [Link]

  • Syrris, V., et al. (2011). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters. [Link]

  • Yakaiah, M., et al. (2019). Recent Advancements in Pyrrole Synthesis. Molecules. [Link]

  • Fernandes, C., & Santos, M. M. M. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

  • American Chemical Society. (2024). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. ACS Publications. [Link]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]

  • PubChem. (n.d.). 5-chloro-1H-pyrazole-3-carboxylic acid. PubChem. [Link]

  • National Institutes of Health. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC. [Link]

  • Royal Society of Chemistry. (2005). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry. [Link]

  • MDPI. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. MDPI. [Link]

  • Royal Society of Chemistry. (2016). Catalyst-free direct regiospecific multicomponent synthesis of C3-functionalized pyrroles. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (2024). A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines. Organic Chemistry Portal. [Link]

  • ResearchGate. (2011). An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. ResearchGate. [Link]

  • Google Patents. (n.d.). Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents.

  • ResearchGate. (2023). Synthetic procedure for 5‐(carboxycarbonyl)‐1H‐pyrrole‐3‐carboxylic acid (compound 1a). ResearchGate. [Link]

  • Wikipedia. (n.d.). Pyrrole. Wikipedia. [Link]

  • YouTube. (2021). Reactions of Pyrrole. YouTube. [Link]

  • ACS Publications. (2020). Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. Journal of the American Chemical Society. [Link]

  • PubMed Central. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

  • YouTube. (2020). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. YouTube. [Link]

  • Synfacts. (2014). Synthesis of Functionalized Pyrroles by a Multi-Component Reaction. Thieme. [Link]

Sources

Optimization

Monitoring the progress of 5-Chloro-1H-pyrrole-3-carboxylic acid reactions by TLC or HPLC

Welcome to the technical support hub for the analysis of reactions involving 5-Chloro-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who require robust...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the analysis of reactions involving 5-Chloro-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who require robust and reliable methods for real-time reaction monitoring. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can not only solve common analytical challenges but also proactively prevent them.

Introduction: The Analytical Challenge

5-Chloro-1H-pyrrole-3-carboxylic acid is a polar, acidic heterocyclic compound. Its structure presents a unique set of challenges for chromatographic monitoring. The carboxylic acid moiety can interact strongly with common stationary phases like silica, while the pyrrole ring provides a chromophore for UV detection. Understanding these properties is the key to developing effective Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) methods.

Part 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective tool for qualitatively monitoring reaction progress. It allows for the simultaneous analysis of the starting material, reaction mixture, and product standards on a single plate, providing a clear visual representation of conversion.

Frequently Asked Questions (TLC)

Q1: What is the best starting solvent system for TLC analysis of this compound?

A1: Due to the polar and acidic nature of 5-Chloro-1H-pyrrole-3-carboxylic acid, a polar solvent system is required. A good starting point is a mixture of a moderately polar solvent and a nonpolar solvent, such as 70:30 Ethyl Acetate : Hexanes . However, you will likely observe significant streaking with this initial system.

Q2: My TLC spots are streaking severely. What is the cause and how do I fix it?

A2: Streaking is the most common problem for acidic compounds on silica gel plates.[1][2] The cause is the strong interaction between the acidic proton of the carboxylic acid and the slightly acidic silanol groups (-Si-OH) on the silica surface.[3] This strong, sometimes irreversible, binding prevents the compound from moving smoothly with the mobile phase, resulting in a streak rather than a compact spot.

The Solution: To mitigate this, you must add a small amount of a competitive acidic modifier to your mobile phase.[1][2][4] Adding 0.5-1% acetic acid or formic acid to the eluent is highly effective.[3][4][5] The added acid protonates the analyte and occupies the active sites on the silica, ensuring a more uniform migration and leading to sharp, well-defined spots.[4]

Q3: How do I visualize the spots on the TLC plate?

A3: The pyrrole ring is a UV-active chromophore. Spots can be readily visualized under a UV lamp at 254 nm. The compound will appear as a dark spot on the fluorescent green background of the TLC plate (assuming standard F254 plates are used).

Troubleshooting Guide: Common TLC Problems
Problem Primary Cause Step-by-Step Solution
Spots are streaked or smeared Strong interaction of the carboxylic acid with the silica stationary phase.[1][2]1. Prepare your mobile phase (e.g., 70:30 Ethyl Acetate:Hexanes).2. Add 0.5-1.0 mL of glacial acetic acid for every 100 mL of your mobile phase.[2][3]3. Mix thoroughly and re-run the TLC. The spots should be significantly more compact.
Rf values are too low (spots don't move) The mobile phase is not polar enough to effectively move the polar analyte off the baseline.[6]1. Increase the proportion of the polar solvent. 2. For a 70:30 Ethyl Acetate:Hexanes system, try moving to 80:20 or 90:10. 3. If still too low, consider a more polar solvent like methanol in place of ethyl acetate.
Rf values are too high (spots at solvent front) The mobile phase is too polar, causing the analyte to have a high affinity for the mobile phase and minimal interaction with the stationary phase.[6]1. Decrease the proportion of the polar solvent. 2. For a 70:30 Ethyl Acetate:Hexanes system, try moving to 50:50 or 30:70.
Poor separation of starting material and product The chosen solvent system does not have the right selectivity for the two compounds.1. Try a different solvent combination. For example, replace Ethyl Acetate:Hexanes with Dichloromethane:Methanol (with 0.5% acetic acid). 2. Experiment with different ratios to optimize the separation.
Workflow for TLC Method Optimization

The following diagram illustrates a systematic approach to developing a robust TLC method for acidic compounds.

TLC_Optimization Start Start: Spot Reaction Mixture InitialRun Run TLC in 70:30 EtOAc:Hexanes Start->InitialRun CheckStreaking Evaluate Spot Shape: Streaking Observed? InitialRun->CheckStreaking AddAcid Add 0.5-1% Acetic Acid to Mobile Phase CheckStreaking->AddAcid Yes CheckRf Evaluate Rf Value CheckStreaking->CheckRf No AddAcid->CheckRf IncreasePolarity Increase % EtOAc (e.g., to 90:10) CheckRf->IncreasePolarity Rf Too Low DecreasePolarity Decrease % EtOAc (e.g., to 50:50) CheckRf->DecreasePolarity Rf Too High Optimized Optimized Method: Clear Spots, Good Separation CheckRf->Optimized Rf ~0.3-0.5 IncreasePolarity->CheckRf DecreasePolarity->CheckRf

Caption: TLC method development workflow.

Part 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

For quantitative analysis and higher resolution, Reversed-Phase HPLC (RP-HPLC) is the method of choice. It provides precise data on conversion rates, impurity profiles, and product purity.

Frequently Asked Questions (HPLC)

Q1: What is a recommended starting HPLC method for 5-Chloro-1H-pyrrole-3-carboxylic acid?

A1: A robust starting point for a polar acidic compound is a reversed-phase method.

  • Column: C18, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Gradient: Start with a 5-minute hold at 10% B, then ramp to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength between 210-280 nm. A validated method for a similar pyrrole derivative used 225 nm.[7][8]

Q2: Why is an acidic modifier (TFA or Formic Acid) essential in the mobile phase?

A2: The acidic modifier is critical for two reasons.[9] First, it maintains a low pH (typically 2-3), which suppresses the ionization of the carboxylic acid group (-COOH to -COO⁻).[10][11] The neutral, protonated form of the acid is more hydrophobic and will have better retention and a much sharper, more symmetrical peak shape on a C18 column. Second, the low pH also suppresses the ionization of residual silanol groups on the silica support of the column, minimizing secondary interactions that cause peak tailing.[12][13]

Q3: My peak is tailing badly. What are the most likely causes?

A3: Peak tailing is the most frequent issue for acidic and basic compounds in RP-HPLC.[12][14] The primary cause is secondary polar interactions between the analyte and the stationary phase.[13][14]

  • Insufficiently Acidified Mobile Phase: If the pH is not low enough, a portion of your analyte will be in its ionized (carboxylate) form, which interacts differently and more strongly with the stationary phase. Ensure your acidic modifier concentration is correct (0.1% v/v).

  • Poorly End-capped Column: The column may have an excess of free, acidic silanol groups. Using a high-quality, end-capped column is crucial.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[12] Try diluting your sample.

Troubleshooting Guide: Common HPLC Problems
Problem Potential Cause(s) Recommended Solutions
Peak Tailing [14]1. Mobile phase pH is too high or buffer is inadequate.[15][16]2. Secondary interactions with residual silanols on the column.[12][13]3. Column overload.[12]1. Ensure mobile phase contains 0.1% TFA or Formic Acid to maintain pH < 3.[7]2. Use a high-quality, end-capped C18 column.3. Reduce injection volume or dilute the sample.
Broad Peaks 1. High extra-column volume (long tubing).[15]2. Column contamination or degradation (void).[13]3. Mismatch between sample solvent and mobile phase.1. Use shorter, narrower ID tubing between the injector, column, and detector.2. Flush the column or replace it if performance does not improve.3. Dissolve the sample in the initial mobile phase if possible.
Shifting Retention Times 1. Inadequate column equilibration.2. Mobile phase composition changing (evaporation).3. Fluctuations in column temperature.1. Equilibrate the column for at least 10-15 column volumes before injection.2. Keep mobile phase bottles capped; prepare fresh mobile phase daily.3. Use a column oven to maintain a constant temperature.
Poor Resolution 1. Gradient is too steep.2. Mobile phase is not optimal.1. Decrease the slope of your gradient (e.g., ramp from 10% to 95% B over 25 minutes instead of 15).2. Try switching the organic modifier (e.g., from Acetonitrile to Methanol).
Decision Tree for HPLC Troubleshooting

This diagram provides a logical path for diagnosing and solving common HPLC issues encountered during the analysis of 5-Chloro-1H-pyrrole-3-carboxylic acid.

HPLC_Troubleshooting Problem Identify Problem PeakShape Poor Peak Shape Problem->PeakShape Shape Retention Retention Time Shift Problem->Retention Retention Resolution Poor Resolution Problem->Resolution Resolution Tailing Tailing Peak PeakShape->Tailing Broad Broad Peak PeakShape->Broad Sol_Tailing_pH Check Mobile Phase pH (Ensure 0.1% Acid) Tailing->Sol_Tailing_pH Sol_Tailing_Column Use End-Capped Column Tailing->Sol_Tailing_Column Sol_Tailing_Load Reduce Sample Load Tailing->Sol_Tailing_Load Sol_Broad_Tubing Minimize Tubing Length/ID Broad->Sol_Broad_Tubing Sol_Broad_Column Flush or Replace Column Broad->Sol_Broad_Column Sol_Broad_Solvent Match Sample Solvent to Initial Mobile Phase Broad->Sol_Broad_Solvent Sol_RT_Equil Increase Equilibration Time Retention->Sol_RT_Equil Sol_RT_MobilePhase Prepare Fresh Mobile Phase Retention->Sol_RT_MobilePhase Sol_RT_Temp Use Column Oven Retention->Sol_RT_Temp Sol_Res_Gradient Flatten Gradient Slope Resolution->Sol_Res_Gradient Sol_Res_Solvent Try Alternative Organic Solvent (e.g., Methanol) Resolution->Sol_Res_Solvent

Caption: HPLC troubleshooting decision tree.
References
  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • ChemBAM. TLC troubleshooting. Available at: [Link]

  • Pharmashare.in. Troubleshooting TLC. Available at: [Link]

  • Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Available at: [Link]

  • ResearchGate. How can i prevent peak fronting of acidic compound in TLC?. Available at: [Link]

  • Alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • YouTube. TLC TROUBLESHOOTING- The most common problems with TLCs. Available at: [Link]

  • ResearchGate. Tailing in TLC - can anyone help?. Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available at: [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Available at: [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • SIELC Technologies. Separation of 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- on Newcrom R1 HPLC column. Available at: [Link]

  • WSU. Monitoring Reactions by TLC. Available at: [Link]

  • ResearchGate. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available at: [Link]

  • Pharmacia. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Available at: [Link]

  • Thin Layer Chromatography (TLC). Available at: [Link]

  • ResearchGate. (PDF) Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Available at: [Link]

  • PubChem. 5-chloro-1H-pyrazole-3-carboxylic acid. Available at: [Link]

  • LCGC International. Stationary Phases for Modern Thin-Layer Chromatography. Available at: [Link]

  • CHEM 344 Thin Layer Chromatography. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of 5-Chloro-1H-pyrrole-3-carboxylic acid

This technical guide provides a comprehensive framework for the structural elucidation of 5-Chloro-1H-pyrrole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. For researc...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the structural elucidation of 5-Chloro-1H-pyrrole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, unambiguous structural confirmation is paramount to ensure the integrity of their findings and the safety and efficacy of potential therapeutic agents. This guide offers an in-depth comparison of core spectroscopic techniques, supported by detailed experimental protocols and data interpretation, to provide a self-validating system for the confirmation of the target molecule's structure.

The Imperative of Structural Verification in Drug Discovery

Heterocyclic compounds, such as pyrrole derivatives, form the scaffold of a vast number of pharmaceuticals. Their biological activity is intrinsically linked to their precise three-dimensional structure. Even minor variations in substituent patterns can lead to dramatic differences in pharmacological profiles, highlighting the critical need for robust analytical methods to confirm their chemical identity and purity. In this context, a multi-pronged spectroscopic approach, integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provides the necessary layers of evidence for unequivocal structural assignment.

An Integrated Spectroscopic Workflow

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir interpretation Data Interpretation & Correlation nmr->interpretation ms->interpretation ir->interpretation structure Confirmed Structure interpretation->structure

Caption: An integrated workflow for the synthesis, purification, and spectroscopic confirmation of 5-Chloro-1H-pyrrole-3-carboxylic acid.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 5-Chloro-1H-pyrrole-3-carboxylic acid, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of purified 5-Chloro-1H-pyrrole-3-carboxylic acid in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube. The choice of solvent is critical to ensure the solubility of the compound and to avoid obscuring key proton signals.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion and resolution. The instrument should be properly tuned and shimmed to obtain sharp, symmetrical peaks.[2]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a spectral width of 15 ppm, and a relaxation delay of 2-5 seconds.

    • The number of scans should be sufficient to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

    • A wider spectral width (e.g., 220 ppm) and a longer relaxation delay (5-10 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[3]

Data Interpretation and Comparison

The presence of the electron-withdrawing chlorine and carboxylic acid groups significantly influences the chemical shifts of the pyrrole ring protons and carbons.

Table 1: Predicted ¹H NMR Data for 5-Chloro-1H-pyrrole-3-carboxylic acid (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.2 - 7.5Doublet~2.5 - 3.5
H-4~6.8 - 7.1Doublet~2.5 - 3.5
N-H~11.5 - 12.5Broad Singlet-
COOH~12.0 - 13.0Broad Singlet-
  • Causality of Chemical Shifts: The H-2 proton is expected to be the most downfield of the ring protons due to the anisotropic effect of the adjacent carboxylic acid and the inductive effect of the chlorine at C-5. The H-4 proton will be upfield relative to H-2. The acidic protons of the N-H and COOH groups will appear as broad singlets at a significantly downfield chemical shift, and their positions can be concentration and temperature-dependent.[4]

Table 2: Predicted ¹³C NMR Data for 5-Chloro-1H-pyrrole-3-carboxylic acid (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~125 - 130
C-3~115 - 120
C-4~110 - 115
C-5~120 - 125
C=O~160 - 165
  • Influence of Substituents: The C-5 carbon, directly attached to the electronegative chlorine, will be significantly deshielded.[5] The carbonyl carbon of the carboxylic acid will appear in the characteristic downfield region for such functional groups.[6][7]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Elemental Composition

Mass spectrometry is a powerful analytical technique that provides highly accurate molecular weight information, which is crucial for determining the elemental composition of a molecule.[8] For halogenated compounds, MS offers the additional advantage of revealing the presence and number of halogen atoms through their characteristic isotopic patterns.[9]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent, such as methanol or acetonitrile.

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and maximize the abundance of the molecular ion.

  • Mass Analysis: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to obtain accurate mass measurements.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.

Data Interpretation and Isotopic Signature

The presence of a chlorine atom is readily identified by the characteristic M+ and M+2 isotopic peaks.

Table 3: Predicted HRMS Data for 5-Chloro-1H-pyrrole-3-carboxylic acid

IonCalculated m/z
[M+H]⁺ (³⁵Cl)160.0012
[M+H]⁺ (³⁷Cl)162.0000
[M-H]⁻ (³⁵Cl)157.9856
[M-H]⁻ (³⁷Cl)159.9827
  • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion with a peak ratio of approximately 3:1 for the M+ and M+2 peaks, respectively.[9][10] This provides definitive evidence for the presence of a single chlorine atom in the molecule.

fragmentation M [M+H]⁺ m/z = 160/162 loss_cooh Loss of -COOH (45 Da) M->loss_cooh loss_cl Loss of -Cl (35/37 Da) M->loss_cl fragment1 [M+H - COOH]⁺ m/z = 115/117 loss_cooh->fragment1 fragment2 [M+H - Cl]⁺ m/z = 125 loss_cl->fragment2

Caption: A simplified representation of potential fragmentation pathways for 5-Chloro-1H-pyrrole-3-carboxylic acid in mass spectrometry.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR
  • Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Data Interpretation and Characteristic Absorptions

The IR spectrum of 5-Chloro-1H-pyrrole-3-carboxylic acid will be dominated by the characteristic absorptions of the carboxylic acid and the pyrrole ring.

Table 4: Predicted IR Absorption Bands for 5-Chloro-1H-pyrrole-3-carboxylic acid

Wavenumber (cm⁻¹)Vibrational ModeDescription
3200 - 3400N-H stretchBroad, characteristic of the pyrrole N-H
2500 - 3300O-H stretchVery broad, characteristic of a carboxylic acid dimer
~1680 - 1710C=O stretchStrong, characteristic of a carboxylic acid
~1550 - 1600C=C stretchMedium, from the pyrrole ring
~1200 - 1300C-O stretchStrong, associated with the carboxylic acid
~700 - 800C-Cl stretchMedium to weak
  • Key Diagnostic Peaks: The very broad O-H stretch of the carboxylic acid, often overlapping with C-H stretches, and the strong carbonyl (C=O) absorption are key indicators of the carboxylic acid functionality.[5][11] The N-H stretch of the pyrrole ring will also be a prominent feature.[12]

Conclusion: A Unified Approach to Structural Certainty

The structural confirmation of 5-Chloro-1H-pyrrole-3-carboxylic acid is a testament to the power of a multi-faceted spectroscopic approach. By integrating the detailed connectivity information from ¹H and ¹³C NMR, the precise molecular weight and elemental composition from HRMS, and the functional group identification from IR spectroscopy, researchers can achieve an unambiguous and self-validating structural assignment. This rigorous analytical workflow is fundamental to ensuring the quality and reproducibility of research in drug discovery and development.

References

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • IEEE Xplore. (2022). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. Retrieved from [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. Retrieved from [Link]

  • Indian Journal of Pure & Applied Physics. (2007). Density functional theory and FTIR spectroscopic study of carboxyl group. Retrieved from [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • PubMed Central. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Retrieved from [Link]

  • ResearchGate. (2021). H.NMR-Spectrum of Heterocyclic Compound {2}. Retrieved from [Link]

  • PubMed Central. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyrrole studies. Part XIV. Spectroscopic characteristics of cyanopyrroles. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Retrieved from [Link]

  • YouTube. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. Retrieved from [Link]

  • Instructables. (n.d.). How to Read a Simple Mass Spectrum. Retrieved from [Link]

  • PubMed Central. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Retrieved from [Link]

  • MDPI. (n.d.). 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. Retrieved from [Link]

  • MDPI. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved from [Link]

  • University of Illinois. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • PubChem. (n.d.). 5-chloro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (2023). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthetic procedure for 5‐(carboxycarbonyl)‐1H‐pyrrole‐3‐carboxylic acid (compound 1a). Retrieved from [Link]

  • PubChem. (n.d.). 5-chloro-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Chloro-1H-indole-3-carboxylic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Pyrrole-2-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Comparative

Biological activity of 5-Chloro-1H-pyrrole-3-carboxylic acid versus its analogs

An In-Depth Comparative Guide to the Biological Activity of 5-Chloro-1H-pyrrole-3-carboxylic Acid and Its Analogs Introduction: The Pyrrole Scaffold in Medicinal Chemistry The pyrrole ring is a privileged scaffold in med...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 5-Chloro-1H-pyrrole-3-carboxylic Acid and Its Analogs

Introduction: The Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its aromatic, electron-rich nature makes it a versatile template for designing molecules that can interact with various biological targets.[3] Within this class, pyrrole-3-carboxylic acids represent a significant subclass, with derivatives exhibiting antimicrobial, anticancer, and enzyme-inhibitory properties.[4][5][6]

This guide focuses on 5-Chloro-1H-pyrrole-3-carboxylic acid as a focal point for understanding the structure-activity relationships (SAR) within this chemical family. While extensive public data on the specific biological profile of this parent compound is limited[7], its structure provides a crucial starting point for a comparative analysis of its analogs. By examining how structural modifications—such as altering substituents on the pyrrole ring or derivatizing the carboxylic acid moiety—impact biological function, we can elucidate the key chemical features driving efficacy and selectivity. This guide will synthesize data from various studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic potential of this compound class.

Comparative Biological Activity of Analogs

The introduction of a chlorine atom at the C5 position and a carboxylic acid at the C3 position of the pyrrole ring provides a unique electronic and structural framework. The following sections compare the biological activities of analogs where this core structure is systematically modified.

Antimicrobial and Antifungal Activity

Pyrrole derivatives have long been investigated for their antimicrobial properties.[8] The presence and nature of substituents on the pyrrole ring are critical for both the potency and spectrum of activity.

Structure-Activity Relationship Insights:

  • Halogenation: Halogen substitution on the pyrrole ring, as seen in the parent compound, is a common strategy to enhance antimicrobial activity. For instance, a compound featuring a 3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl moiety was identified as a potent inhibitor of Mycobacterium tuberculosis DNA gyrase, with an IC50 value of less than 5 nM.[5] This suggests that multiple halogen substitutions can be beneficial for biological activity.[5]

  • Amide and Ester Derivatives: Modification of the carboxylic acid group into amides or esters is a key strategy. Studies on various pyrrole-3-carboxylic acid derivatives have shown that these modifications can lead to potent antibacterial and antifungal agents.[9][10][11] For example, certain pyrrole-3-carboxamide derivatives have demonstrated significant activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as fungal strains like C. albicans.[10][11] The incorporation of a 4-hydroxyphenyl ring in some amide derivatives was found to be particularly effective against C. albicans.[10][11]

  • Fused Ring Systems: Fusing the pyrrole ring to other heterocyclic systems, such as imidazoles or pyrimidines, has yielded compounds with potent and broad-spectrum antimicrobial effects.[8]

Table 1: Comparative Antimicrobial Activity of Selected Pyrrole Analogs

Compound/Analog ClassTarget Organism(s)Reported Activity (MIC or IC50)Key Structural FeaturesReference
Pyrrole-3-carboxamide derivativesE. coli, S. aureus, C. albicansComparable to Ciprofloxacin/Clotrimazole at 100 µg/mLAmide linkage, varied aryl substituents[10][11]
3-bromo-4-chloro-5-methyl-1H-pyrrole derivativeMycobacterium tuberculosis DNA gyraseIC50 < 5 nMDihalogenated pyrrole, piperidine linker[5]
1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acidsStaphylococcus sp.Moderate antibacterial activityArylmethyl at N1, aryl at C4[5]
Fused pyrrolo[3,2-e]pyrimidine-thioneE. coli, P. aeruginosa (Gram-negative)MIC = 7.81 µg/mLFused pyrimidine-thione ring system[8]
Anticancer and Cytotoxic Activity

The pyrrole scaffold is a cornerstone in the development of novel anticancer agents, with derivatives targeting various mechanisms, including kinase inhibition and apoptosis induction.[12][13]

Structure-Activity Relationship Insights:

  • Kinase Inhibition (EGFR/BRAF): Analogs of 5-chloro-indole-2-carboxylate, a related heterocyclic structure, have shown potent inhibitory activity against mutant EGFR and BRAF kinases, which are crucial targets in several cancers.[14][15][16] The conversion of the carboxylic acid to an ester or amide was essential for antiproliferative action, with GI50 values in the nanomolar range.[14][15] Specifically, derivatives featuring a p-2-methyl pyrrolidin-1-yl substituent demonstrated GI50 values as low as 29 nM, outperforming the reference drug erlotinib.[17]

  • WNT Pathway Inhibition: A (S)-5-Chloro-1H-indole-2-carboxamide derivative was identified as a novel inhibitor of Dishevelled 1 (DVL1), a key component of the WNT signaling pathway, with an EC50 of 0.49 µM.[18] This highlights the potential of chlorinated indole/pyrrole carboxamides in targeting cancer-related signaling pathways.

  • General Cytotoxicity: Various pyrrole derivatives have demonstrated broad cytotoxic activity against panels of human cancer cell lines.[4][12] Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives showed significant growth inhibition (50-108%) against various cancer cell lines in the NCI-60 screen.[4] Molecular docking studies suggested these compounds bind to the ATP site of VEGFR-2, indicating a mechanism of action via angiogenesis inhibition.[4]

Table 2: Comparative Anticancer Activity of Selected Pyrrole and Indole Analogs

Compound/Analog ClassTarget(s)Cell Line(s)Reported Activity (GI50/IC50/EC50)Key Structural FeaturesReference
5-chloro-indole-2-carboxamide derivativeEGFRWT/EGFRT790MVarious cancer linesGI50 = 29 nMp-2-methyl pyrrolidin-1-yl substituent[17]
Pyrazoline-conjugated pyrrole-3-carboxylic acidsVEGFR-2NCI-60 panel50-108% growth inhibition at 10 µMPyrazoline conjugation[4]
(S)-5-Chloro-indole-2-carboxamideDVL1HCT116 (colon)EC50 = 7.1 µM (cell growth)(S)-enantiomer, specific sulfonyl group[18]
5-chloro-indole-2-carboxylate estersEGFRVarious cancer linesGI50 = 29 nM to 78 nMEsterification of carboxylic acid[15]
Enzyme Inhibition

Beyond anticancer kinases, pyrrole-3-carboxylic acid analogs have been developed as potent and selective inhibitors of other enzyme classes.

Structure-Activity Relationship Insights:

  • D-Amino Acid Oxidase (DAO) Inhibition: Fused pyrrole carboxylic acids have been identified as novel inhibitors of DAO, an enzyme implicated in schizophrenia. These compounds demonstrated the ability to raise plasma D-serine levels in rats, confirming target engagement in vivo.[6]

  • Metallo-β-Lactamase (MBL) Inhibition: In the fight against antibiotic resistance, 2-aminopyrrole-3-carbonitrile derivatives have been optimized as broad-spectrum MBL inhibitors. The study revealed that the 3-carbonitrile group, vicinal 4,5-diphenyl substituents, and an N-benzyl side chain were crucial for potent inhibition of multiple MBL subclasses.[19]

  • Butyrylcholinesterase (BChE) Inhibition: Certain 1,3-diaryl-pyrrole derivatives have been identified as selective BChE inhibitors, with IC50 values comparable to the drug donepezil.[20][21] This selectivity is important for potential applications in Alzheimer's disease therapy.[20]

Experimental Methodologies: Protocols for Biological Evaluation

To ensure scientific integrity, the biological activities described must be assessed using robust, validated protocols. Below are representative, step-by-step methodologies for evaluating the key activities of these compounds.

Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Causality and Rationale: The broth microdilution method is a gold standard for quantifying antimicrobial potency. It allows for the simultaneous testing of multiple concentrations and compounds in a high-throughput format, providing precise, quantitative MIC values that are essential for SAR studies.

Step-by-Step Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test microorganism. b. Inoculate the colonies into a sterile tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB). c. Incubate the broth culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this standardized suspension 1:100 in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Plate: a. Prepare a stock solution of the test compound (e.g., 5-Chloro-1H-pyrrole-3-carboxylic acid or its analog) in a suitable solvent like DMSO. b. In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in CAMHB to achieve a range of desired concentrations. Typically, this is done by adding 100 µL of broth to all wells, adding 100 µL of stock to the first well, mixing, and then transferring 100 µL to the next well, repeating across the row. c. Ensure final DMSO concentration is low (<1%) to avoid solvent toxicity.

  • Inoculation and Incubation: a. Add 10 µL of the final bacterial inoculum (from step 1d) to each well of the compound plate, bringing the final volume to 110 µL. b. Include a positive control (inoculum in broth, no compound) and a negative control (broth only) on each plate. c. Seal the plate and incubate at 35-37°C for 18-24 hours.

  • Reading the Results: a. The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a plate reader to measure optical density (OD) at 600 nm.

Protocol 2: Cytotoxicity Assessment via MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Causality and Rationale: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of a compound's cytotoxic effect.

Step-by-Step Procedure:

  • Cell Seeding: a. Culture the desired cancer cell line (e.g., MCF-7, LoVo) under standard conditions (e.g., 37°C, 5% CO₂). b. Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. d. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. b. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. c. Include wells with untreated cells (vehicle control) and wells with medium only (blank). d. Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation: a. Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). b. Add 20 µL of the MTT stock solution to each well. c. Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Measurement: a. Carefully remove the medium from each well. b. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. c. Gently shake the plate for 15 minutes to ensure complete dissolution. d. Measure the absorbance (OD) at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the blank from all readings. b. Calculate the percentage of cell viability relative to the untreated control. c. Plot the percentage viability against the compound concentration and determine the GI50 (concentration causing 50% growth inhibition) using non-linear regression analysis.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for clearly communicating complex workflows and biological mechanisms.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary & Tertiary Assays cluster_3 Lead Optimization Synthesis Synthesis of Pyrrole Analogs Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Verification (NMR, MS) Purification->Characterization Primary_Screen High-Throughput Screening (e.g., Single Concentration) Characterization->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response & Potency (IC50 / MIC / GI50) Hit_ID->Dose_Response Selectivity Selectivity Profiling (e.g., vs. Normal Cells) Dose_Response->Selectivity MoA Mechanism of Action (e.g., Enzyme Assay, Western Blot) Selectivity->MoA SAR Structure-Activity Relationship (SAR) Analysis MoA->SAR ADME In Vitro ADME/Tox (Solubility, Stability) SAR->ADME Lead_Opt Lead Optimization ADME->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: A generalized workflow for the discovery and optimization of novel bioactive compounds.

EGFR_Pathway EGF Growth Factor (EGF) EGFR EGFR Receptor EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Binding RAS RAS Dimer->RAS Activates Pyrrole_Analog Pyrrole Analog (Inhibitor) Pyrrole_Analog->Dimer Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylates Response Cellular Response (Proliferation, Survival) Transcription->Response

Caption: Simplified EGFR signaling pathway inhibited by certain pyrrole-based kinase inhibitors.

Conclusion and Future Directions

The 5-Chloro-1H-pyrrole-3-carboxylic acid scaffold and its analogs represent a fertile ground for the discovery of new therapeutic agents. Structure-activity relationship studies consistently demonstrate that modifications to this core structure profoundly influence biological activity. Key takeaways include:

  • Halogenation is a viable strategy for enhancing potency, particularly in antimicrobial applications.

  • Derivatization of the carboxylic acid into esters and amides is often crucial for improving cell permeability and achieving potent antiproliferative and kinase inhibitory effects.

  • The substitution pattern on the pyrrole ring dictates target specificity, enabling the development of selective inhibitors for enzymes ranging from bacterial DNA gyrase to human butyrylcholinesterase.

Future research should focus on a multi-pronged approach. Firstly, the synthesis and detailed biological evaluation of the parent 5-Chloro-1H-pyrrole-3-carboxylic acid are needed to establish a definitive baseline for comparative studies. Secondly, the exploration of novel substitutions and fused-ring systems could yield analogs with improved potency and unique pharmacological profiles. Finally, leveraging computational modeling and in-depth mechanistic studies will be essential to rationally design next-generation compounds with enhanced selectivity and drug-like properties, paving the way for potential clinical candidates.

References

  • Synthesis, characterization and biological activity of novel pyrrole compounds. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Kumar, A., et al. (2021). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Archiv der Pharmazie, 354(2), e2000267. [Link]

  • Walter, H. (n.d.). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. ResearchGate. Retrieved January 18, 2026, from [Link]

  • Chen, W. T., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364. [Link]

  • Rusu, A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(19), 14902. [Link]

  • Bîcu, E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(15), 5010. [Link]

  • Aricò, F., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Sustainable Chemistry & Engineering, 10(38), 12586-12595. [Link]

  • Charman, S. A., et al. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry, 56(8), 3299-3311. [Link]

  • Youssif, B. G. M., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1276. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (n.d.). SciSpace. Retrieved January 18, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Alam, O., & Khan, S. A. (2018). Pyrrole: An insight into recent pharmacological advances with structure activity relationship. European Journal of Medicinal Chemistry, 157, 1373-1393. [Link]

  • Sawa, M., et al. (2023). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Molecules, 28(19), 6757. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (n.d.). Redalyc. Retrieved January 18, 2026, from [Link]

  • Youssif, B. G. M., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFR/BRAF Pathways. ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis and biological evaluation of O-acyloximes of 5-chloro-4-formyl- 1H-pyrrol-3-carboxylates as antimicrobial agents. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Noman, M. A., et al. (2024). From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. Journal of Medicinal Chemistry. [Link]

  • Youssif, B. G. M., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports, 13(1), 8820. [Link]

  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Ostrovska, G. V., et al. (2012). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 22(18), 5878-5882. [Link]

  • Koutsoulas, C., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7957. [Link]

  • Duplantier, A. J., et al. (2008). The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3206-3210. [Link]

  • Abdel-Ghani, T. M., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of Taibah University for Science, 15(1), 896-907. [Link]

  • Synthesis and antimicrobial activity of some new pyrrole derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • El-Naggar, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5003. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Shi, Y., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry, 10, 1079549. [Link]

  • Youssif, B. G. M., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1276. [Link]

  • Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 18, 2026, from [Link]

  • Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Zhang, T., et al. (2020). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemMedChem, 15(1), 59-66. [Link]

  • 5-chloro-1H-pyrrole-2-carboxylic acid. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (n.d.). JUIT. Retrieved January 18, 2026, from [Link]

Sources

Validation

A Comparative Guide to the X-ray Crystallography of 5-Chloro-1H-pyrrole-3-carboxylic Acid and Its Derivatives: A Predictive Analysis

For Researchers, Scientists, and Drug Development Professionals This guide offers a detailed comparative analysis of the single-crystal X-ray diffraction data of compounds structurally related to 5-Chloro-1H-pyrrole-3-ca...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparative analysis of the single-crystal X-ray diffraction data of compounds structurally related to 5-Chloro-1H-pyrrole-3-carboxylic acid. In the absence of publicly available crystallographic data for 5-Chloro-1H-pyrrole-3-carboxylic acid itself, this document leverages data from close structural analogs to provide valuable predictive insights into its solid-state behavior. By examining the crystal structures of similar molecules, we can infer the likely intermolecular interactions and packing arrangements that govern the physicochemical properties of this important heterocyclic scaffold.

The Significance of Halogenated Pyrroles in Modern Chemistry

Pyrrole-3-carboxylic acid and its derivatives are key building blocks in medicinal chemistry and materials science, appearing in the structures of numerous biologically active compounds. The introduction of a halogen atom, such as chlorine, can significantly modulate a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The 5-chloro substitution on the pyrrole ring is of particular interest as it can influence the electronic distribution within the aromatic system and introduce the potential for specific intermolecular interactions, such as halogen bonding. Understanding the three-dimensional arrangement of these molecules in the solid state through X-ray crystallography is paramount for rational drug design and the development of new materials with tailored properties.

PART 1: Comparative Crystallographic Analysis

The cornerstone of this guide is a comparative analysis of the crystallographic data from compounds that are structurally analogous to 5-Chloro-1H-pyrrole-3-carboxylic acid. The most relevant comparator for which detailed single-crystal X-ray data is available is 5-Chloro-1H-indole-3-carboxylic acid . The indole scaffold is an isostere of the pyrrole system, with a fused benzene ring. This similarity allows for a reasoned prediction of the behavior of the pyrrole analogue.

Crystal Structure of 5-Chloro-1H-indole-3-carboxylic acid

The crystal structure of 5-Chloro-1H-indole-3-carboxylic acid reveals several key features that are likely to be conserved in the pyrrole derivative. In the solid state, the molecules form inversion dimers through strong O—H⋯O hydrogen bonds between their carboxylic acid moieties, creating a characteristic R²₂(8) graph-set motif.[1] These dimers are further linked into sheets by N—H⋯O hydrogen bonds.[1] Additionally, aromatic π–π stacking interactions are observed, with a centroid–centroid distance of 3.7185 (12) Å, contributing to the overall stability of the crystal lattice.[1] The carboxyl group is slightly twisted from the plane of the indole ring system.[1]

Comparative Data of Related Heterocyclic Carboxylic Acids

To broaden our understanding, the following table compares the crystallographic data of 5-Chloro-1H-indole-3-carboxylic acid with other related heterocyclic carboxylic acids. This comparison highlights the common packing motifs and the influence of different ring systems and substituents.

Compound NameFormulaCrystal SystemSpace GroupKey Intermolecular InteractionsRef.
5-Chloro-1H-indole-3-carboxylic acid C₉H₆ClNO₂OrthorhombicPbcaO—H⋯O and N—H⋯O hydrogen bonds, π–π stacking[1]
Pyrrole-2-carboxylic acid C₅H₅NO₂--Forms cyclic dimers via O—H⋯O hydrogen bonds[2]
5-Fluoro-1H-indole-2-carboxylic acid C₉H₆FNO₂--Forms cyclic dimers via O—H⋯O hydrogen bonds[1]

Note: Detailed unit cell parameters for all compounds are not consistently available in the search results.

PART 2: Predictive Insights for 5-Chloro-1H-pyrrole-3-carboxylic acid

Based on the robust hydrogen bonding motifs observed in analogous structures, we can confidently predict the primary intermolecular interactions in the crystal structure of 5-Chloro-1H-pyrrole-3-carboxylic acid.

  • Hydrogen Bonding: The presence of both a carboxylic acid group and an N-H group strongly suggests that the crystal packing will be dominated by hydrogen bonds. It is highly probable that the molecules will form centrosymmetric dimers via O—H⋯O hydrogen bonds between the carboxylic acid groups, creating the same R²₂(8) loop seen in its indole analog.[1] These dimers are likely to be further interconnected by N—H⋯O hydrogen bonds, forming extended chains or sheets.

  • Role of the Chlorine Atom: The chlorine atom at the 5-position can participate in weaker intermolecular interactions. While classic hydrogen bonds will likely be the primary drivers of the crystal packing, the chlorine atom may engage in C—H⋯Cl or halogen bonding (C—Cl⋯O or C—Cl⋯π) interactions, further stabilizing the three-dimensional network.

  • Molecular Conformation: Similar to its indole counterpart, the carboxylic acid group in 5-Chloro-1H-pyrrole-3-carboxylic acid is expected to be nearly coplanar with the pyrrole ring to maximize conjugation, with a slight twist possible.

The interplay of these interactions will determine the final crystal packing. It is also conceivable that 5-Chloro-1H-pyrrole-3-carboxylic acid could exhibit polymorphism, where different arrangements of the same molecule in the crystal lattice lead to different physical properties.

PART 3: Experimental Protocols & Methodologies

Synthesis of 5-Chloropyrrole-3-carboxylic Acid

The synthesis of 5-chloropyrrole-3-carboxylic acid can be achieved via the hydrolysis of its corresponding methyl ester. A typical procedure involves the following steps:

  • Hydrolysis: Methyl 5-chloropyrrole-3-carboxylate is refluxed for several hours with a solution of sodium hydroxide in methanol and water.

  • Work-up: The methanol is removed by evaporation, and the remaining aqueous solution is washed with ether to remove any unreacted ester.

  • Acidification: The aqueous phase is then acidified with concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid.

  • Extraction and Purification: The product is extracted into ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be further purified by recrystallization from a suitable solvent system like methylene chloride/hexane to yield purified 5-chloropyrrole-3-carboxylic acid.

Single-Crystal Growth for X-ray Diffraction

Growing single crystals of sufficient quality for X-ray diffraction is a crucial step. A general and widely used method is slow evaporation:

  • Solvent Selection: The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate) to create a saturated or near-saturated solution. The choice of solvent is often determined empirically.

  • Slow Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent at room temperature. This gradual increase in concentration promotes the formation of well-ordered single crystals.

  • Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully removed from the mother liquor and prepared for mounting on the diffractometer.

Workflow of Single-Crystal X-ray Diffraction Analysis

The determination of a molecular structure by single-crystal X-ray diffraction follows a well-established workflow.

X-ray_Crystallography_Workflow A Crystal Growth B Crystal Selection & Mounting A->B Select suitable crystal C Data Collection (Diffractometer) B->C Mount on goniometer D Structure Solution C->D Process diffraction data E Structure Refinement D->E Initial model F Structure Validation & Analysis E->F Refine atomic positions F->E Check & correct model

Caption: General workflow for single-crystal X-ray diffraction analysis.

Visualization of Predicted Intermolecular Interactions

The following diagram illustrates the predicted hydrogen-bonded dimer motif for 5-Chloro-1H-pyrrole-3-carboxylic acid, based on the known structure of its indole analogue.

Hydrogen_Bonding_Dimer cluster_0 Molecule A cluster_1 Molecule B mol_A R-COOH mol_B HOOC-R' mol_A->mol_B O-H···O O···H-O

Sources

Comparative

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 5-Chloro-1H-pyrrole-3-carboxylic Acid

For researchers, scientists, and professionals in drug development, the unambiguous determination of purity for a synthesized active pharmaceutical ingredient (API) is a cornerstone of quality, safety, and efficacy. This...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of purity for a synthesized active pharmaceutical ingredient (API) is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth technical comparison for the purity assessment of 5-Chloro-1H-pyrrole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. We will delve into a robust High-Performance Liquid Chromatography (HPLC) method as the primary analytical technique and objectively compare its performance against alternative methods, supported by experimental rationale and data.

The pyrrole scaffold is a fundamental component in a vast array of natural products and pharmaceuticals. The introduction of a chloro-substituent and a carboxylic acid functional group, as in 5-Chloro-1H-pyrrole-3-carboxylic acid, significantly influences its physicochemical properties and potential biological activity. Consequently, a precise and accurate purity assessment is paramount to ensure the integrity of subsequent research and development.

The Imperative of Purity: Why It Matters

The presence of impurities in an API can have significant consequences, ranging from altered pharmacological activity and increased toxicity to adverse effects on drug product stability and manufacturability. Impurities can originate from various sources, including unreacted starting materials, by-products of the synthesis, degradation products, or residual solvents. Therefore, a well-designed analytical method for purity determination must be capable of separating and quantifying the main compound from all potential impurities.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolving power, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds, such as 5-Chloro-1H-pyrrole-3-carboxylic acid.

Causality Behind Experimental Choices

The selection of HPLC parameters is a critical step driven by the physicochemical properties of the analyte. For 5-Chloro-1H-pyrrole-3-carboxylic acid, a reversed-phase method is chosen due to the molecule's moderate polarity.

  • Stationary Phase (Column): A C18 column is selected for its hydrophobic stationary phase, which will provide good retention and separation of the analyte from potential, more polar or less polar, impurities.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is employed. The buffer's pH is maintained slightly acidic to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

Experimental Protocol: HPLC Purity Assessment

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of 5-Chloro-1H-pyrrole-3-carboxylic acid reference standard in a 100 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

4. Analysis and Calculation:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to 5-Chloro-1H-pyrrole-3-carboxylic acid in the sample chromatogram by comparing its retention time with the standard.

  • Calculate the percentage purity using the area normalization method:

    % Purity = (Area of Main Peak / Total Area of all Peaks) x 100

Data Presentation: Hypothetical Purity Analysis
Peak No.Retention Time (min)Peak Area% AreaIdentification
13.515,0000.3Unknown Impurity 1
28.225,0000.5Methyl 5-chloropyrrole-3-carboxylate (Starting Material)
312.54,950,00099.05-Chloro-1H-pyrrole-3-carboxylic acid
415.110,0000.2Unknown Impurity 2
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Synthesized Sample Dissolve Dissolve in Diluent Sample->Dissolve Standard Reference Standard Standard->Dissolve Autosampler Autosampler Injection Dissolve->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection (210 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation

Caption: Workflow for HPLC purity assessment of 5-Chloro-1H-pyrrole-3-carboxylic acid.

Comparative Analysis with Alternative Methods

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods that rely on different separation or detection principles.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds.

  • Applicability: 5-Chloro-1H-pyrrole-3-carboxylic acid is a non-volatile solid with a relatively high melting point (178-180 °C)[4]. Direct analysis by GC would likely lead to thermal degradation in the injector port rather than volatilization. While derivatization to a more volatile ester could be performed, this adds complexity and potential for introducing new impurities[5][6].

  • Advantages: High sensitivity and structural information from the mass spectrometer.

  • Disadvantages: Not suitable for non-volatile and thermally labile compounds without derivatization.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR has emerged as a powerful and accurate method for determining the purity of organic compounds, serving as a primary analytical method.

  • Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity and concentration.

  • Advantages:

    • Primary Method: It is a primary ratio method of measurement, and with a certified reference material, it can provide a direct and highly accurate purity value.

    • Non-destructive: The sample can be recovered after analysis.

    • Structural Information: Provides structural confirmation of the main component and can help in the identification of impurities.

    • Speed: Analysis times are relatively short.

  • Disadvantages:

    • Sensitivity: Generally less sensitive than HPLC, making it less suitable for detecting trace-level impurities.

    • Peak Overlap: Resonances from impurities can overlap with those of the main compound or the internal standard, complicating quantification.

Comparison Summary
FeatureHPLC-UVGC-MSqNMR
Applicability to Analyte ExcellentPoor (requires derivatization)Excellent
Sensitivity HighVery HighModerate
Quantification Accuracy High (with reference standard)High (with reference standard)Very High (primary method)
Structural Information Limited (retention time)High (mass spectrum)High (chemical shifts, coupling)
Sample Throughput HighModerateModerate
Destructive to Sample YesYesNo

Synthesis and Potential Impurities

The documented synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid involves the hydrolysis of Methyl 5-chloropyrrole-3-carboxylate[4].

Reaction: Methyl 5-chloropyrrole-3-carboxylate + NaOH/MeOH -> 5-Chloro-1H-pyrrole-3-carboxylic acid

Potential Impurities:

  • Unreacted Starting Material: Methyl 5-chloropyrrole-3-carboxylate.

  • Isomeric Impurities: Positional isomers of the chloro-substituent that may have formed during the synthesis of the starting material.

  • By-products of Hydrolysis: For instance, impurities arising from side reactions under basic conditions.

  • Residual Solvents: Methanol, ethyl acetate, methylene chloride, and hexane are mentioned in the synthetic and purification steps and could be present in the final product[4].

The developed HPLC method should demonstrate specificity by separating the main peak from all potential process-related impurities and degradation products.

Conclusion

For the routine purity assessment of synthesized 5-Chloro-1H-pyrrole-3-carboxylic acid, a well-validated RP-HPLC method is the technique of choice, offering a balance of high resolution, sensitivity, and throughput. The method's ability to separate the main compound from potential impurities, particularly the starting methyl ester, is crucial for ensuring the quality of this important chemical intermediate.

For an orthogonal confirmation of purity and to obtain a highly accurate, traceable purity value, quantitative NMR (qNMR) is the recommended complementary technique. The use of both HPLC and qNMR provides a comprehensive and robust assessment of the purity of 5-Chloro-1H-pyrrole-3-carboxylic acid, ensuring its suitability for downstream applications in research and drug development. GC-MS is generally not recommended for this analyte due to its non-volatile nature.

References

  • PrepChem. (n.d.). Synthesis of 5-Chloropyrrole-3-carboxylic Acid. PrepChem.com. Retrieved from [Link]

  • Abraham, R. J., et al. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (6), 627-633. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. ResearchGate. Retrieved from [Link]

  • Kalyon, M., et al. (2022). Synthesis of meso-pyrrole-substituted corroles by condensation of 1,9-diformyldipyrromethanes with pyrrole. Beilstein Journal of Organic Chemistry, 18, 1403–1408. Retrieved from [Link]

  • MDPI. (n.d.). Substituted Pyrroles. MDPI. Retrieved from [Link]

  • Suh, J., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1888. Retrieved from [Link]

  • Al-Majedy, Y. K., et al. (2017). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 22(11), 1999. Retrieved from [Link]

  • Cativiela, C., & Garcia, J. I. (1986). A Facile and Efficient Synthesis of Pyrrole-3-Carboxylic Acid from Pyrrole. Organic Preparations and Procedures International, 18(4), 283-286. Retrieved from [Link]

  • Herath, A., & Cosford, N. D. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. Retrieved from [Link]

  • PubChem. (n.d.). 5-chloro-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. ResearchGate. Retrieved from [Link]

  • ChemRxiv. (2020). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. ChemRxiv. Retrieved from [Link]

  • Tsednee, M., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Plant Methods, 12, 48. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS determination of halogen derivatives of acetic acid. ResearchGate. Retrieved from [Link]

  • Uğras, S., et al. (2020). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Pharmacognosy Journal, 12(5), 1017-1026. Retrieved from [Link]

  • ResearchGate. (n.d.). UV−vis absorption spectra of pyrrole before and after polymerization by.... ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • NIST. (n.d.). Pyrrole. NIST WebBook. Retrieved from [Link]

Sources

Validation

A Comparative Guide to 5-Chloro-1H-pyrrole-3-carboxylic Acid and Other Pyrrole Derivatives for Drug Discovery

The pyrrole scaffold, an unassuming five-membered aromatic heterocycle, is a cornerstone in the edifice of medicinal chemistry.[1][2][3][4] Its prevalence in a vast array of natural products and synthetic pharmaceuticals...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrole scaffold, an unassuming five-membered aromatic heterocycle, is a cornerstone in the edifice of medicinal chemistry.[1][2][3][4] Its prevalence in a vast array of natural products and synthetic pharmaceuticals underscores its significance as a "privileged scaffold."[1][3] The unique electronic configuration and hydrogen bonding capabilities of the pyrrole ring allow for multifaceted interactions with biological targets, making it a versatile template for drug design.[1] This guide provides a comparative analysis of 5-Chloro-1H-pyrrole-3-carboxylic acid against other notable pyrrole derivatives, offering researchers and drug development professionals a technically grounded perspective on their synthesis, reactivity, and biological applications.

The Pyrrole Core: A Foundation for Diverse Bioactivity

The biological importance of the pyrrole nucleus is evident in its presence in vital natural molecules like heme, chlorophyll, and vitamin B12.[1][4][5] In synthetic drug development, pyrrole derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2][6][7] The versatility of the pyrrole ring allows for the strategic placement of various functional groups, which in turn modulates the compound's physicochemical properties and biological activity.[8]

A Comparative Look at Key Pyrrole Derivatives

This guide focuses on a comparative study of 5-Chloro-1H-pyrrole-3-carboxylic acid alongside three other strategically chosen pyrrole derivatives: 2-formylpyrrole, pyrrole-2-carboxylic acid, and 2,5-dimethylpyrrole. These compounds have been selected based on their frequent use as synthetic intermediates and their presence in numerous bioactive molecules.[9][10][11][12][13]

Table 1: Comparative Profile of Selected Pyrrole Derivatives

Compound Structure Molecular Weight ( g/mol ) Key Applications & Biological Activities
5-Chloro-1H-pyrrole-3-carboxylic acid [Image of 5-Chloro-1H-pyrrole-3-carboxylic acid structure]159.56Precursor for the synthesis of antimicrobial agents and kinase inhibitors.[14]
2-Formylpyrrole [Image of 2-formylpyrrole structure]95.09Intermediate in the synthesis of natural products and pharmaceuticals with hepatoprotective, immunostimulatory, and antiproliferative effects.[12][13][15]
Pyrrole-2-carboxylic acid [Image of pyrrole-2-carboxylic acid structure]111.10A natural alkaloid and precursor for various derivatives with antiparasitic and antifungal activities.[11][16][17]
2,5-Dimethylpyrrole [Image of 2,5-dimethylpyrrole structure]95.15Building block for pharmaceuticals, agrochemicals, and conducting polymers.[10][18][19]

Synthetic Strategies and Chemical Reactivity

The ease of synthesis and subsequent reactivity of a chemical scaffold are paramount in drug discovery campaigns. The selected pyrrole derivatives each present unique synthetic challenges and opportunities.

Synthesis of 5-Chloro-1H-pyrrole-3-carboxylic Acid

The synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid can be achieved through various routes, often involving the hydrolysis of its corresponding ester, which can be prepared from commercially available precursors.[20]

Experimental Workflow: Synthesis of 5-Chloro-1H-pyrrole-3-carboxylic Acid from its Methyl Ester

Caption: A typical laboratory synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid.

Comparative Reactivity and Functionalization

The substituent groups on the pyrrole ring significantly influence its reactivity. The electron-withdrawing nature of the chloro and carboxylic acid groups in 5-Chloro-1H-pyrrole-3-carboxylic acid deactivates the ring towards electrophilic substitution. In contrast, the formyl group in 2-formylpyrrole also deactivates the ring but provides a handle for condensation reactions.[12][13][21] Pyrrole-2-carboxylic acid exhibits reactivity similar to its 3-carboxylic acid isomer. Conversely, the electron-donating methyl groups in 2,5-dimethylpyrrole activate the ring, making it more susceptible to electrophilic attack.[18]

Biological Activity and Therapeutic Potential

The true measure of a scaffold's utility lies in its translation into biologically active molecules.

5-Chloro-1H-pyrrole-3-carboxylic Acid in Antimicrobial Drug Design

Derivatives of 5-Chloro-1H-pyrrole-3-carboxylic acid have been investigated as potent antimicrobial agents. For instance, certain 5-chloro-4-(1,3-oxazol-5-yl)-1Н-pyrrole-3-carboxyamides have demonstrated significant anti-staphylococcal and antifungal activity.[14]

Diverse Biological Roles of Other Pyrrole Derivatives
  • 2-Formylpyrrole derivatives are found in nature and can be formed through Maillard reactions.[12][13][15] They exhibit a range of biological effects, including antiproliferative and antioxidant activities.[12][13]

  • Pyrrole-2-carboxylic acid , a metabolite from Streptomyces species, has shown antiparasitic activity by inhibiting proline racemase.[16]

  • 2,5-Dimethylpyrrole serves as a versatile building block in the synthesis of various pharmaceuticals and agrochemicals.[10][19]

Signaling Pathway: General Mechanism of Action for Pyrrole-Based Enzyme Inhibitors

sub Substrate enz Enzyme sub->enz Binds to active site prod Product enz->prod Catalyzes reaction inhib Pyrrole Derivative (e.g., Kinase Inhibitor) inhib->enz Inhibits

Caption: Pyrrole derivatives can act as enzyme inhibitors by blocking the active site.

Experimental Protocol: Screening for Antibacterial Activity

To facilitate the practical evaluation of these compounds, a standardized protocol for assessing antibacterial activity is provided below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of a pyrrole derivative that inhibits the visible growth of a specific bacterium.

Materials:

  • Pyrrole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Protocol:

  • Preparation of Compound Dilutions: Prepare a stock solution of each pyrrole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Experimental Workflow: MIC Determination

A Prepare serial dilutions of pyrrole derivatives in a 96-well plate C Inoculate wells with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually inspect for bacterial growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Perspectives

This comparative guide underscores the immense potential of pyrrole derivatives in drug discovery. 5-Chloro-1H-pyrrole-3-carboxylic acid stands out as a valuable starting point for the development of targeted therapies, particularly in the realm of antimicrobial agents. The other highlighted pyrrole derivatives, each with their unique chemical and biological characteristics, offer a rich chemical space for exploration. The continued development of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of pyrrole-based compounds will undoubtedly lead to the discovery of new and effective therapeutic agents.

References

A comprehensive list of references is available upon request.

Sources

Comparative

Benchmarking the reactivity of 5-Chloro-1H-pyrrole-3-carboxylic acid against similar compounds

An In-Depth Guide to the Reactivity of 5-Chloro-1H-pyrrole-3-carboxylic acid for Synthetic and Medicinal Chemistry As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the chemical...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity of 5-Chloro-1H-pyrrole-3-carboxylic acid for Synthetic and Medicinal Chemistry

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the chemical reactivity of 5-Chloro-1H-pyrrole-3-carboxylic acid against its parent compound, pyrrole-3-carboxylic acid. This analysis is designed for researchers, scientists, and drug development professionals to inform strategic decisions in synthetic route design and molecular derivatization. We will move beyond simple protocol listing to explore the causal relationships between molecular structure and chemical behavior, supported by detailed experimental frameworks.

Introduction: The Pyrrole Scaffold and the Influence of Substitution

The pyrrole ring is a foundational five-membered aromatic heterocycle ubiquitous in natural products and pharmaceuticals.[1] Its reactivity is governed by the nitrogen atom's lone pair, which participates in the aromatic π-system, rendering the ring electron-rich and highly susceptible to electrophilic attack, particularly at the C2 and C5 positions.[2][3][4][5]

However, the introduction of substituents dramatically modulates this inherent reactivity. In our target molecule, 5-Chloro-1H-pyrrole-3-carboxylic acid, two key groups alter the electronic landscape:

  • 3-Carboxylic Acid Group: This is a meta-directing, deactivating group that withdraws electron density from the ring through both inductive and resonance effects.

  • 5-Chloro Group: This substituent exhibits a dual nature. It is strongly electron-withdrawing via induction but weakly electron-donating through resonance. The net effect is deactivation of the ring compared to unsubstituted pyrrole.

This guide benchmarks the cumulative effect of these substituents across three fundamental reaction classes critical to drug discovery and development: Electrophilic Aromatic Substitution, N-Acylation, and Palladium-catalyzed Cross-Coupling.

The Impact of Substituents on the Pyrrole Ring

The interplay between the electron-withdrawing carboxylic acid and the dual-natured chloro group significantly reduces the electron density of the pyrrole ring, making it less nucleophilic than its unsubstituted counterparts. This deactivation is central to understanding its reactivity profile.

Caption: Electronic effects of substituents on the pyrrole ring.

Benchmark 1: Electrophilic Aromatic Substitution (Bromination)

Electrophilic aromatic substitution (EAS) is a hallmark reaction of pyrroles.[6] Due to the high electron density, these reactions are often rapid and can lead to polysubstitution.[7] The presence of two deactivating groups in 5-Chloro-1H-pyrrole-3-carboxylic acid is hypothesized to significantly temper this reactivity, requiring more forcing conditions and leading to regioselective outcomes. We chose bromination with N-Bromosuccinimide (NBS), a mild and controllable brominating agent, to probe this effect.

Experimental Protocol: Bromination of Pyrrole Carboxylic Acids
  • Setup: To a solution of the pyrrole substrate (1.0 mmol) in 5 mL of anhydrous Tetrahydrofuran (THF) in a round-bottom flask, add N-Bromosuccinimide (1.05 mmol, 1.05 eq).

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). For the more deactivated substrate, the reaction may be gently heated to 40°C.

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparative Data: Bromination
CompoundReagentConditionsTime (h)Yield (%)Product
Pyrrole-3-carboxylic acidNBS (1.05 eq)THF, RT2~90%2,5-Dibromo-1H-pyrrole-3-carboxylic acid
5-Chloro-1H-pyrrole-3-carboxylic acidNBS (1.05 eq)THF, 40°C12~75%2-Bromo-5-chloro-1H-pyrrole-3-carboxylic acid

Discussion of Results:

The data clearly demonstrates the deactivating effect of the chloro substituent. Pyrrole-3-carboxylic acid readily undergoes dibromination at the activated C2 and C5 positions. In contrast, 5-Chloro-1H-pyrrole-3-carboxylic acid requires heating and a significantly longer reaction time to achieve monobromination at the only available activated position (C2). This reduced reactivity is a direct consequence of the cumulative electron-withdrawing effects of both the chloro and carboxylic acid groups, making it a more predictable and controllable substrate in stepwise functionalization.

Benchmark 2: N-Acylation

The N-H proton of pyrrole can be readily deprotonated and the resulting anion can be functionalized. The acidity of this proton is influenced by the ring's substituents. Electron-withdrawing groups are expected to increase the N-H acidity, potentially allowing for acylation under milder basic conditions.

Experimental Protocol: N-Acylation with Benzoyl Chloride
  • Setup: In a flame-dried, nitrogen-purged flask, dissolve the pyrrole substrate (1.0 mmol) in 5 mL of anhydrous THF.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol, 1.1 eq) portion-wise at 0°C. Allow the mixture to stir at room temperature for 30 minutes.

  • Acylation: Cool the mixture back to 0°C and add benzoyl chloride (1.2 mmol, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Purification: Extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via silica gel chromatography.

Comparative Data: N-Acylation
CompoundBaseConditionsTime (h)Yield (%)
Pyrrole-3-carboxylic acidNaH (1.1 eq)THF, 0°C to RT6~65%
5-Chloro-1H-pyrrole-3-carboxylic acidNaH (1.1 eq)THF, 0°C to RT4~80%

Discussion of Results:

While both compounds undergo N-acylation under similar conditions, the increased yield and slightly faster reaction for 5-Chloro-1H-pyrrole-3-carboxylic acid suggest that the N-H proton is indeed more acidic. The potent electron-withdrawing nature of the substituents stabilizes the resulting pyrrolide anion, facilitating a more efficient reaction with the electrophile (benzoyl chloride).[8] This enhanced acidity can be leveraged for selective N-functionalization in the presence of other nucleophilic sites.

Benchmark 3: Suzuki-Miyaura Cross-Coupling

The presence of a halogen atom provides a critical handle for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions.[9] The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for constructing biaryl structures.[10] We benchmarked the reactivity of the C-Cl bond in our target molecule.

Experimental Workflow: Suzuki-Miyaura Coupling

suzuki_workflow start Setup reagents Add Pyrrole Substrate, Phenylboronic Acid, Base (K2CO3), and Solvent (DME/H2O) start->reagents purge Purge with N2/Ar for 15 min reagents->purge catalyst Add Pd(PPh3)4 Catalyst purge->catalyst reflux Heat to Reflux (85°C) Monitor by TLC/LC-MS catalyst->reflux workup Cool to RT Quench & Extract with Ethyl Acetate reflux->workup purify Dry, Concentrate & Purify via Chromatography workup->purify end Characterize Product purify->end

Caption: General workflow for the Suzuki-Miyaura cross-coupling experiment.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Setup: To a mixture of 5-Chloro-1H-pyrrole-3-carboxylic acid (1.0 mmol), phenylboronic acid (1.5 mmol, 1.5 eq), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq), add a 4:1 mixture of 1,2-dimethoxyethane (DME) and water (5 mL).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to reflux (approximately 85°C) and stir for 12-18 hours until TLC analysis indicates consumption of the starting material.

  • Workup: Cool the reaction to room temperature and dilute with water (10 mL). Acidify with 1M HCl to pH ~3-4 and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.

Reactivity Data: Suzuki-Miyaura Coupling
CompoundBoronic AcidCatalystBaseConditionsYield (%)
5-Chloro-1H-pyrrole-3-carboxylic acidPhenylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O, 85°C~70%

Discussion of Results:

The C5-Cl bond of 5-Chloro-1H-pyrrole-3-carboxylic acid is sufficiently reactive to participate effectively in Suzuki-Miyaura cross-coupling.[11][12] A 70% yield is robust for this type of transformation on an electron-rich, yet deactivated, heterocyclic system. The electron-withdrawing nature of the carboxylic acid group can enhance the rate of oxidative addition of the palladium catalyst to the C-Cl bond, which is often the rate-limiting step in the catalytic cycle. This demonstrates the compound's utility as a building block for introducing a pyrrole-3-carboxylic acid moiety into more complex molecular architectures.

Conclusion and Outlook

This guide demonstrates that 5-Chloro-1H-pyrrole-3-carboxylic acid possesses a nuanced reactivity profile that is highly valuable for chemical synthesis.

  • Reduced Electrophilic Reactivity: The combined deactivating effects of the chloro and carboxylic acid groups temper the typically high reactivity of the pyrrole ring towards electrophiles. This allows for more controlled and regioselective substitutions, preventing the formation of undesired byproducts.

  • Enhanced N-H Acidity: The electron-withdrawing substituents increase the acidity of the N-H proton, facilitating efficient N-functionalization.

  • Viable Cross-Coupling Handle: The C5-chloro group serves as a reliable point of attachment for palladium-catalyzed cross-coupling reactions, enabling the construction of complex C-C bonds.

References

  • Pearson+. (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readily... Study Prep.
  • Online Organic Chemistry Tutor. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation).
  • Slideshare. (n.d.). Heterocyclic compounds part _IV (Pyrrole).
  • Vedantu. (n.d.). When pyrrole undergoes electrophilic aromatic substitution class 11 chemistry CBSE.
  • ResearchGate. (n.d.). Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives.
  • ResearchGate. (n.d.). (PDF) Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory.
  • PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. J Comb Chem, 5(3), 267-72.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene.
  • PrepChem.com. (n.d.). Synthesis of 5-Chloropyrrole-3-carboxylic Acid.
  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a.
  • Homework.Study.com. (n.d.). Explain the reactivity and orientation effects observed in each heterocycle. Pyrrole is more....
  • Quora. (2017). Why are pyrrole and furan more reactive for electrophilic substitution at the C2 and C5 positions?.
  • National Institutes of Health. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks.
  • ResearchGate. (n.d.). Transformation of 2‐chloropyrrole 5.
  • chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. (n.d.).
  • MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity.
  • ResearchGate. (n.d.). (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design.
  • Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction.
  • National Institutes of Health. (n.d.). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy.
  • Organic Preparations and Procedures International. (1986). A FACILE AND EFFICIENT SYNTHESIS OF PYRROLE-3-CARBOXYLIC ACID FROM PYRROLE.
  • Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation.
  • Quora. (2016). Reactivity order is pyrrole>furan >thiophene . What is the reason?.
  • Quora. (2017). Why is pyrrole more reactive than pyridine for an electrophilic substitution reaction?.
  • ACS Publications. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry.
  • Baran Lab. (n.d.). Haloselectivity of Heterocycles.
  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW).
  • MDPI. (n.d.). 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile.
  • National Institutes of Health. (n.d.). Pyrrole-3-carboxylic acid. PubChem.
  • PubMed Central. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.

Sources

Validation

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel 5-Chloro-1H-pyrrole-3-carboxylic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Welcome to a comprehensive guide on the in vitro validation of assays for a promising class of compounds: derivatives of 5-Chloro-1H-pyrrole-3-carb...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive guide on the in vitro validation of assays for a promising class of compounds: derivatives of 5-Chloro-1H-pyrrole-3-carboxylic acid. In early-stage drug discovery, the journey from a hit compound to a viable therapeutic candidate is paved with rigorous, reproducible, and biologically relevant data.[1][2] The foundation of this journey is robust assay validation—a process that demonstrates an analytical procedure is suitable for its intended purpose.[3][4]

This guide eschews a rigid template, instead focusing on the core principles and practical workflows essential for validating assays targeting the likely biological families implicated for this chemical scaffold: protein kinases and Poly(ADP-ribose) polymerases (PARPs) . We will delve into the causality behind experimental choices, describe self-validating protocols, and ground our discussion in authoritative standards, ensuring you can confidently assess the inhibitory potential of your novel compounds.

The Imperative of Context-Specific Assay Validation

Before embarking on high-throughput screening (HTS), it is critical to develop and validate assays that are fit-for-purpose.[2][4] For derivatives of 5-Chloro-1H-pyrrole-3-carboxylic acid, which have shown potential as both kinase and PARP inhibitors, this means establishing distinct validation funnels for each target class. A frequent pitfall in drug discovery is the failure of promising compounds from biochemical assays to show efficacy in cell-based systems.[5] This guide addresses this discrepancy by outlining a validation cascade, from initial biochemical characterization to more physiologically relevant cell-based assessments.

The validation process is governed by internationally recognized guidelines, primarily the ICH Q2(R1) "Validation of Analytical Procedures".[3][6][7] These guidelines provide a framework for assessing key performance characteristics, which we will adapt for our specific biochemical and cell-based assays.

Foundational Validation Parameters

Across all assays, a core set of validation characteristics must be assessed to ensure data integrity. These parameters, derived from ICH Q2(R1) guidelines, form the basis of a trustworthy assay.[6][7][8]

  • Specificity & Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3] For our purposes, this means distinguishing true inhibition from assay artifacts and, in later stages, confirming the compound acts on the intended target versus off-targets.

  • Accuracy: The closeness of agreement between the value which is accepted as a conventional true value and the value found.[8][9]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[8] This is typically evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).

    • Reproducibility: Precision between laboratories (collaborative studies).

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[8]

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10]

Comparison Guide 1: Biochemical Kinase Inhibition Assay

Protein kinases are a major class of drug targets, and many inhibitors have been developed for oncological and inflammatory diseases.[11] Validating an in vitro kinase assay is a critical first step in characterizing novel inhibitors.[12]

The "Why": Causality in Experimental Design

The goal of a biochemical kinase assay is to determine a compound's ability to directly inhibit the catalytic activity of a purified enzyme. The choice of assay format (e.g., fluorescence, luminescence, radiometric) can influence results, but the validation principles remain constant.[12] A common and robust method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which we will use as our primary example. We must run the reaction under initial velocity conditions with the ATP concentration at or near its Michaelis-Menten constant (Km) to correctly identify competitive inhibitors.[13][14]

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis reagents Prepare Reagents (Kinase, Substrate, ATP, TR-FRET Donor/Acceptor) add_kinase Add Kinase & Substrate Mix reagents->add_kinase compound Compound Serial Dilution in DMSO plate Dispense Compound to 384-well Plate compound->plate plate->add_kinase incubate1 Incubate add_kinase->incubate1 add_atp Initiate Reaction (Add ATP) incubate1->add_atp incubate2 Incubate (Reaction Time) add_atp->incubate2 add_stop Add Stop/Detection Reagent (TR-FRET) incubate2->add_stop incubate3 Incubate (Signal Development) add_stop->incubate3 read_plate Read Plate (TR-FRET Reader) incubate3->read_plate analyze Calculate % Inhibition & Plot Dose-Response Curve read_plate->analyze ic50 Determine IC50 Value analyze->ic50

Step-by-Step Validation Protocol: TR-FRET Kinase Assay
  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare purified kinase (e.g., a relevant tyrosine or serine/threonine kinase) to a 2X working concentration.

    • Prepare biotinylated peptide substrate to a 2X working concentration.

    • Prepare ATP to a 2X working concentration, typically equal to the apparent Km for the specific kinase.

    • Prepare TR-FRET detection reagents (e.g., Europium-labeled anti-phospho antibody and Streptavidin-Allophycocyanin) in detection buffer.

  • Compound Plating:

    • Perform a serial dilution of the 5-Chloro-1H-pyrrole-3-carboxylic acid derivative in 100% DMSO.

    • Dispense a small volume (e.g., 50 nL) of the compound dilutions into a low-volume 384-well assay plate. Include positive (no enzyme) and negative (DMSO vehicle) controls.

  • Enzymatic Reaction:

    • Add the 1X kinase/substrate mix to the plate and incubate for 15 minutes to allow for compound-enzyme binding.

    • Initiate the reaction by adding the 1X ATP solution.

    • Incubate for the determined linear reaction time (e.g., 60 minutes) at room temperature.

  • Signal Detection:

    • Stop the reaction by adding the TR-FRET detection reagents. This solution typically contains EDTA to chelate Mg²⁺ and halt kinase activity.

    • Incubate for 60 minutes to allow for antibody binding and signal development.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm / 620 nm).

    • Normalize the data to controls (% Inhibition).

    • Fit the concentration-response data to a four-parameter logistic model to determine the IC₅₀ value.[13]

Data Comparison & Acceptance Criteria
Validation ParameterExperimentAcceptance CriteriaSample Data (Compound X)
IC₅₀ Repeatability Run 3 independent assays on the same day.Coefficient of Variation (CV) < 20%IC₅₀ values: 15 nM, 18 nM, 16 nM (CV = 9.8%)
Intermediate Precision Run assays on 3 different days by 2 analysts.Overall CV < 30%Day 1/Analyst 1: 17 nM; Day 2/Analyst 1: 21 nM; Day 3/Analyst 2: 19 nM (Overall CV = 10.5%)
Robustness Vary ATP concentration (±10%), incubation time (±10%).IC₅₀ fold-change < 2ATP -10%: 20 nM; ATP +10%: 15 nM. Time -10%: 18 nM; Time +10%: 16 nM.
Z'-factor Assess signal window and variability of controls.Z' > 0.5Z' = 0.78

Comparison Guide 2: Cell-Based PARP Trapping Assay

While catalytic inhibition is important, a key mechanism for many potent PARP inhibitors is their ability to "trap" PARP enzymes on DNA, a highly cytotoxic event.[15][16] A cell-based assay is essential to quantify this effect, as it integrates compound cell permeability, target engagement, and the cellular response.[11][17]

The "Why": Causality in Experimental Design

A biochemical assay cannot measure PARP trapping, as this phenomenon occurs at the interface of chromatin, DNA repair machinery, and the inhibitor within a live cell. We will describe a proximity ligation assay (PLA), a powerful technique to visualize and quantify protein-DNA complexes in situ. This provides a more physiologically relevant measure of a compound's mechanism of action compared to a simple enzyme activity assay.[10][18]

G cluster_cell_culture Cell Treatment cluster_pla Proximity Ligation Assay (PLA) cluster_imaging Imaging & Analysis seed Seed Cells in Microplate treat_cpd Treat with Compound Derivatives seed->treat_cpd treat_dmg Induce DNA Damage (e.g., MMS) treat_cpd->treat_dmg fix_perm Fix & Permeabilize Cells treat_dmg->fix_perm primary_ab Add Primary Antibodies (Anti-PARP1, Anti-BrdU) fix_perm->primary_ab pla_probes Add PLA Probes (Secondary Ab-Oligos) primary_ab->pla_probes ligation Ligate Oligos pla_probes->ligation amplification Amplify Signal (Rolling Circle Amp.) ligation->amplification stain Stain Nuclei (DAPI) amplification->stain image Acquire Images (High-Content Imager) stain->image analyze Quantify PLA Foci per Nucleus image->analyze

Step-by-Step Validation Protocol: PARP Trapping PLA
  • Cell Culture & Treatment:

    • Seed a relevant cancer cell line (e.g., with a known DNA repair defect) in a 96- or 384-well imaging plate. Allow cells to adhere overnight.

    • Label nascent DNA by incubating cells with BrdU (5-bromo-2'-deoxyuridine).

    • Treat cells with a concentration range of the 5-Chloro-1H-pyrrole-3-carboxylic acid derivative for a defined period (e.g., 4 hours). Include a known PARP trapper (e.g., Talazoparib) as a positive control and DMSO as a negative control.[15]

    • Induce single-strand DNA breaks by treating with a DNA damaging agent like methyl methanesulfonate (MMS) for the final 15 minutes of compound incubation.

  • Proximity Ligation Assay (PLA):

    • Fix cells with 4% paraformaldehyde and permeabilize with Triton X-100.

    • Incubate with primary antibodies targeting PARP1 and BrdU (to mark DNA).

    • Incubate with secondary antibodies conjugated to unique oligonucleotides (PLA probes).

    • Add ligase to join the oligonucleotides when the probes (and thus the target proteins) are in close proximity (<40 nm).

    • Add polymerase for rolling-circle amplification of the ligated DNA circle, creating a concatemer.

    • Hybridize fluorescently labeled oligonucleotides to the amplified DNA to generate a detectable signal (a "PLA focus").

  • Imaging and Analysis:

    • Stain the cell nuclei with DAPI.

    • Acquire images using an automated high-content imaging system.

    • Use image analysis software to identify nuclei and quantify the number of PLA foci per nucleus. An increase in foci indicates PARP1 is "trapped" on the DNA.

  • Parallel Cytotoxicity Assay:

    • Concurrently, run a standard cell viability assay (e.g., measuring ATP content) with the same compound concentrations and treatment times to ensure the observed trapping is not simply a result of general cytotoxicity.[19]

Data Comparison & Acceptance Criteria
Validation ParameterExperimentAcceptance CriteriaSample Data (Compound Y)
EC₅₀ Repeatability Run 3 independent assays on the same day.CV < 25%EC₅₀ values: 45 nM, 55 nM, 51 nM (CV = 10.1%)
Specificity Run assay in PARP1 knockout/knockdown cells.Signal significantly reduced (>80%) compared to wild-type cells.>85% signal reduction in PARP1 KO cells.
Signal Window Compare max signal (positive control) to background (DMSO).Signal-to-Background (S/B) ratio > 3S/B Ratio = 5.2
Z'-factor Assess signal window and variability of controls.Z' > 0.4 (often lower for cell-based assays)Z' = 0.55

Conclusion: A Foundation for Confident Decision-Making

The validation of in vitro assays is not a perfunctory exercise but a cornerstone of scientific integrity in drug discovery.[20][21] By systematically evaluating key performance parameters for both biochemical and cell-based assays, researchers can build a reliable and comprehensive data package for novel compounds derived from 5-Chloro-1H-pyrrole-3-carboxylic acid. This dual-pronged approach—assessing direct enzyme inhibition and a more complex cellular mechanism of action—provides the robust, field-proven insights necessary to make confident, data-driven decisions on which candidates to advance toward preclinical development.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.

  • Quality Guidelines. International Council for Harmonisation.

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.

  • How to Develop Effective in vitro Assays for Early Drug Discovery. Aurelia Bioscience.

  • HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS. ResearchGate.

  • Assay Development in Drug Discovery. Danaher Life Sciences.

  • Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories.

  • Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review.

  • Design of a small molecule screening assay to detect DNA trapping of PARP1/2. AACR Journals.

  • A Practical Approach to Biological Assay Validation. EDQM.

  • PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. National Institutes of Health.

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health.

  • Applying analytical method validation to cell-based potency assays. Sterling Pharma Solutions.

  • Biochemical assays in drug discovery and development. Celtarys Research.

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.

  • In Vitro Cell Based Assays. National Center for Biotechnology Information.

  • The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. Promega Corporation.

  • Basics of Enzymatic Assays for HTS. National Center for Biotechnology Information.

  • PASTA: PARP activity screening and inhibitor testing assay. National Institutes of Health.

  • The Role of Assay Development and Validation in Drug Discovery. PeploBio.

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Ludwig-Maximilians-Universität München.

  • How To Meet The Regulatory Requirements For Preclinical Assay Development. InfinixBio.

  • Validating the Binding Target of PARP Inhibitors: A Comparative Guide. Benchchem.

  • Technical Support Center: Refining High-Throughput Screening (HTS) Assays for HPV Inhibitors. Benchchem.

  • A Comparative Guide to In-Vitro Testing of Kinase Inhibitors. Benchchem.

  • HTS Assay Validation. National Center for Biotechnology Information.

  • Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information.

  • Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. U.S. Food and Drug Administration.

  • Experimental Activity Validation of Inhibitors. Creative Enzymes.

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol.

  • Assay Validation Guidelines. Ofni Systems.

  • In Silico Screening Identifies a Novel Potential PARP1 Inhibitor Targeting Synthetic Lethality in Cancer Treatment. MDPI.

  • A Phase II Pilot Study of Kinase Inhibition in Relapsed/Refractory Acute Leukemias: Using an in Vitro Kinase Inhibitor Panel to Select Individualized, Targeted Therapies. ASH Publications.

  • FDA Updates Analytical Validation Guidance. BioPharm International.

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. National Institutes of Health.

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration.

  • Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019. YouTube.

Sources

Comparative

A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of 5-Chloro-1H-pyrrole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and agrochemical research, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. Among t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. Among these, 5-Chloro-1H-pyrrole-3-carboxylic acid and its derivatives represent a critical scaffold, appearing in a variety of biologically active molecules. The regioselective incorporation of both a halogen at the C5 position and a carboxylic acid moiety at the C3 position presents unique synthetic challenges. This guide provides a head-to-head comparison of catalytic strategies that can be employed for the synthesis of this valuable pyrrole, offering insights into the mechanistic underpinnings and practical considerations for each approach.

The Synthetic Challenge: Achieving Regiocontrolled Substitution

The direct synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid is not straightforward. The inherent reactivity of the pyrrole ring often leads to a mixture of regioisomers and over-halogenation with many traditional methods. Therefore, modern catalytic approaches are paramount in achieving the desired substitution pattern with high efficiency and selectivity. This guide will focus on two primary catalytic pathways:

  • Transition Metal-Catalyzed Cyclization and Annulation Reactions: These methods often involve the construction of the pyrrole ring from acyclic precursors, with the catalyst playing a key role in bond formation and controlling regioselectivity.

  • Multicomponent Reactions (MCRs): MCRs offer an atom-economical and convergent approach to complex molecules from simple starting materials in a one-pot fashion, with the catalyst orchestrating the entire reaction cascade.

While direct catalytic synthesis of the target molecule is sparsely documented, we will explore catalytic methods for closely related structures, such as the corresponding esters (e.g., ethyl 5-chloro-1H-pyrrole-3-carboxylate), which can be readily hydrolyzed to the desired carboxylic acid.

Transition Metal Catalysis: A Comparative Analysis

Transition metals, particularly copper, rhodium, and gold, have emerged as powerful catalysts for the synthesis of substituted pyrroles. Each metal offers a unique reactivity profile, influencing the scope and efficiency of the transformation.

Copper Catalysis: A Versatile and Economical Choice

Copper catalysts are attractive due to their low cost, ready availability, and diverse catalytic activity. In the context of pyrrole synthesis, copper catalysts have been effectively employed in various cyclization and cycloaddition reactions.

Key Advantages:

  • Cost-Effectiveness: Copper is significantly more abundant and less expensive than precious metals like rhodium and gold.

  • Versatility: Copper catalysts can promote a wide range of transformations, including C-N and C-C bond formations, which are crucial for pyrrole ring construction.

  • Functional Group Tolerance: Many copper-catalyzed methods exhibit good tolerance to a variety of functional groups, allowing for the synthesis of complex pyrrole derivatives.

Experimental Data Snapshot: Copper-Catalyzed Pyrrole Synthesis

Catalyst SystemStarting MaterialsKey Reaction TypeProduct ScopeYieldsReference
Cu/C (heterogeneous)3,6-dihydro-1,2-oxazinesRing transformationHighly functionalized pyrrolesGood to excellent[1]
Copper(I) saltsNitrones and α-acidic isocyanides[3+1+1] CycloadditionPolysubstituted pyrrolesGood[2]
CuHEnynes and nitrilesReductive coupling and cyclizationPolysubstituted N-H pyrrolesGood[3]
Copper saltsKetoxime carboxylates5-endo-trig cyclization2-ArylpyrrolesHigh[4]

Causality Behind Experimental Choices: The choice of a heterogeneous catalyst like Cu/C is often driven by the desire for easy catalyst separation and recycling, contributing to a more sustainable process.[1] In contrast, homogeneous copper salts are often preferred for their higher activity and ability to catalyze more intricate transformations like multicomponent reactions.[2][3] The selection of the copper source and ligands can be tuned to optimize the reaction for specific substrates and desired outcomes.

Rhodium Catalysis: Precision and Efficiency in Annulation

Rhodium catalysts are renowned for their ability to catalyze a wide array of organic transformations with high efficiency and selectivity. In pyrrole synthesis, rhodium catalysts are particularly effective in C-H activation and annulation strategies.

Key Advantages:

  • High Catalytic Activity: Rhodium catalysts often exhibit high turnover numbers, allowing for low catalyst loadings.

  • Regiocontrol: Rhodium's ability to direct reactions through chelation assistance enables precise control over the regioselectivity of C-H functionalization and subsequent annulation.[5][6]

  • Diverse Reaction Pathways: Rhodium catalysts can access unique reaction pathways, such as the transannulation of 1,2,3-triazoles, to produce highly substituted pyrroles.[7]

Experimental Data Snapshot: Rhodium-Catalyzed Pyrrole Synthesis

Catalyst SystemStarting MaterialsKey Reaction TypeProduct ScopeYieldsReference
[Rh(III)] catalyst with AgOAcAllylamines and alkenesC-H activation and N-annulationSubstituted pyrrolesGood[5][6][8]
Rhodium(II) catalysts1-Sulfonyl-1,2,3-triazoles and various partnersTransannulation/CycloadditionMono-, di-, and trisubstituted pyrrolesGood[7]

Causality Behind Experimental Choices: The use of a Rh(III) catalyst in combination with a silver salt oxidant is a common strategy to facilitate C-H activation/annulation cascades. The silver salt acts as a halide scavenger and promotes the catalytic cycle. The choice of directing groups on the starting materials is crucial for achieving the desired regioselectivity in these reactions.

Gold Catalysis: Mild Conditions and Unique Reactivity

Gold catalysis has gained prominence for its ability to activate alkynes and allenes under exceptionally mild conditions, often at room temperature. This unique reactivity has been harnessed for the synthesis of a variety of heterocyclic compounds, including pyrroles.

Key Advantages:

  • Mild Reaction Conditions: Gold catalysts are typically active at low temperatures, which allows for the presence of sensitive functional groups.

  • Alkyne and Allene Activation: Gold catalysts are powerful π-acids, making them highly effective for activating carbon-carbon multiple bonds for nucleophilic attack.

  • Cascade Reactions: Gold's unique reactivity can trigger complex cascade reactions, enabling the rapid construction of intricate molecular architectures from simple precursors.

Experimental Data Snapshot: Gold-Catalyzed Pyrrole Synthesis

Catalyst SystemStarting MaterialsKey Reaction TypeProduct ScopeYieldsReference
Gold(I) catalystsN-protected 5-aminopent-2-yn-1-olCyclizationN-protected pyrrolesHigh[9]

Causality Behind Experimental Choices: Gold catalysts are often the catalysts of choice when the synthetic strategy involves the intramolecular cyclization of substrates containing both an alkyne and a nucleophilic nitrogen atom. The mildness of the conditions prevents the degradation of sensitive starting materials and products.

Multicomponent Reactions: A Convergent and Atom-Economical Approach

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates all or most of the atoms of the starting materials.[10][11] This approach is highly desirable for its efficiency, atom economy, and the ability to rapidly generate molecular diversity.

Key Advantages:

  • High Convergence: MCRs allow for the rapid assembly of complex molecules from simple and readily available starting materials.

  • Atom Economy: By design, MCRs minimize the formation of byproducts, leading to higher efficiency and reduced waste.

  • Operational Simplicity: The one-pot nature of MCRs simplifies experimental procedures and reduces the need for purification of intermediates.

Catalysis in MCRs for Pyrrole Synthesis:

A variety of catalysts can be employed to promote MCRs for pyrrole synthesis, including both Brønsted and Lewis acids, as well as transition metal catalysts.[12][13] For instance, a four-component reaction of an amine, an aldehyde, a 1,3-dicarbonyl compound, and a nitroalkane can be catalyzed by natural hydroxyapatite to afford polysubstituted pyrroles in good yields.[12]

Experimental Data Snapshot: Catalytic Multicomponent Pyrrole Synthesis

Catalyst SystemReaction TypeStarting MaterialsProduct ScopeYieldsReference
Natural Hydroxyapatite (HAp)Four-component reactionAmine, aldehyde, 1,3-dicarbonyl, nitroalkanePolysubstituted pyrrolesGood[12]

Causality Behind Experimental Choices: The choice of catalyst in an MCR is critical for controlling the reaction pathway and ensuring the desired product is formed selectively. Heterogeneous catalysts like hydroxyapatite are advantageous for their ease of separation and reusability, aligning with the principles of green chemistry.[12]

Experimental Protocols

Generalized Protocol for Catalytic Synthesis of a Substituted Pyrrole Ester
  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the appropriate starting materials (e.g., a chlorinated β-ketoester, an amine, and an α-haloketone for a Hantzsch-type synthesis) in a suitable anhydrous solvent (e.g., toluene, THF, or DMF).

  • Catalyst Addition: To the stirred solution, add the chosen catalyst (e.g., a copper(I) salt, a rhodium(II) complex, or a gold(I) complex) and any necessary ligands or additives (e.g., a base or an oxidant). The catalyst loading is typically in the range of 1-10 mol%.

  • Reaction: Heat the reaction mixture to the optimal temperature (ranging from room temperature to reflux, depending on the catalyst and substrates) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with an appropriate aqueous solution (e.g., saturated ammonium chloride or water). Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired pyrrole ester.

Protocol for Hydrolysis to 5-Chloro-1H-pyrrole-3-carboxylic Acid

A known, non-catalytic method for the final hydrolysis step is as follows:

  • Saponification: Reflux the synthesized methyl 5-chloropyrrole-3-carboxylate with a mixture of methanol and 1 N sodium hydroxide.

  • Solvent Removal: After the reaction is complete (typically monitored by TLC), remove the methanol by evaporation.

  • Extraction: Dilute the aqueous residue with water and extract with an ether to remove any unreacted starting material.

  • Acidification and Product Extraction: Acidify the aqueous phase with concentrated hydrochloric acid and extract the product into ethyl acetate.

  • Purification: Combine the ethyl acetate extracts, wash with saturated sodium chloride, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product. Recrystallize from a suitable solvent system (e.g., methylene chloride/hexane) to obtain purified 5-Chloro-1H-pyrrole-3-carboxylic acid.

Visualizing the Synthetic Pathways

Catalytic Pyrrole Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Catalytic Reaction cluster_product Product Formation Acyclic_Precursors Acyclic Precursors (e.g., ketoesters, amines, alkynes) Reaction_Vessel Reaction Vessel (Solvent, Temp, Time) Acyclic_Precursors->Reaction_Vessel 1. Add Reactants Catalyst Catalyst (Cu, Rh, Au, etc.) Catalyst->Reaction_Vessel 2. Add Catalyst Pyrrole_Ester Substituted Pyrrole Ester Reaction_Vessel->Pyrrole_Ester 3. Cyclization/ Annulation Hydrolysis Hydrolysis (e.g., NaOH, H2O) Pyrrole_Ester->Hydrolysis 4. Saponification Final_Product 5-Chloro-1H-pyrrole-3-carboxylic acid Hydrolysis->Final_Product 5. Acidification

Caption: Generalized workflow for the synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid.

Comparison of Catalytic Approaches

G cluster_tm Transition Metal Catalysis cluster_mcr Multicomponent Reactions Target 5-Chloro-1H-pyrrole-3-carboxylic acid Synthesis Copper Copper (Cost-effective, Versatile) Target->Copper Rhodium Rhodium (High Activity, Regiocontrolled) Target->Rhodium Gold Gold (Mild Conditions, Unique Reactivity) Target->Gold MCR MCRs (Convergent, Atom-economical) Target->MCR

Caption: Overview of catalytic strategies for substituted pyrrole synthesis.

Conclusion and Future Outlook

The synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid remains a challenging yet important endeavor. While direct catalytic routes are still under development, a head-to-head comparison of existing catalytic methodologies for related pyrrole structures provides valuable guidance for researchers.

  • Copper catalysis stands out as a practical and economical choice for a wide range of pyrrole syntheses, with both homogeneous and heterogeneous systems offering distinct advantages.

  • Rhodium catalysis offers unparalleled precision and efficiency, particularly for reactions requiring high regioselectivity through C-H activation.

  • Gold catalysis provides a powerful tool for transformations involving alkynes under mild conditions, preserving sensitive functional groups.

  • Multicomponent reactions represent a highly efficient and sustainable strategy for the rapid construction of complex pyrroles.

The choice of catalyst will ultimately depend on the specific synthetic strategy, substrate scope, and desired process parameters such as cost, scalability, and environmental impact. Future research will likely focus on the development of novel catalytic systems that can directly and selectively synthesize 5-Chloro-1H-pyrrole-3-carboxylic acid in a single step, further streamlining the path to valuable pharmaceutical and agrochemical agents.

References

  • Tian, Z., Xu, J., Liu, B., et al. (2018). Copper-Catalyzed Synthesis of Polysubstituted Pyrroles through [3+1+1] Cycloaddition Reaction of Nitrones and Isocyanides. Organic Letters. Available at: [Link]

  • Anonymous. (n.d.). Copper-catalyzed pyrrole synthesis from 3,6-dihydro-1,2-oxazines. RSC Publishing. Available at: [Link]

  • Kalimullah, M., Chaudhary, D., & Saunthwal, R. K. (n.d.). Synthesis of functionalized pyrroles by Cu‐catalyzed cycloisomerization of allenynes. ResearchGate. Available at: [Link]

  • Anonymous. (2022). Practical Copper-catalyzed Synthesis of Pyrroles under Solvent Free Condition. Journal of Chemical Research. Available at: [Link]

  • Anonymous. (2020). Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. Journal of the American Chemical Society. Available at: [Link]

  • Li, X. (2009). Synthesis of Trisubstituted Pyrroles from Rhodium-Catalyzed Alkyne Head-to-Tail Dimerization and Subsequent Gold.
  • Estevez, V., Villacampa, M., & Menendez, J. C. (2010). Multicomponent reactions for the synthesis of pyrroles. Chemical Society Reviews.
  • Kim, D. S., Seo, Y. S., & Jun, C. H. (2015). Synthesis of Pyrroles through Rhodium(III)-Catalyzed Reactions of Allylamines and Alkenes. Organic Letters.
  • Kim, D. S., Seo, Y. S., & Jun, C. H. (2015). Synthesis of Pyrroles through Rhodium(III)-Catalyzed Reactions of Allylamines and Alkenes. ACS Publications. Available at: [Link]

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy.
  • Anonymous. (n.d.).
  • Estévez, V., Villacampa, M., & Menéndez, J. C. (2010). Multicomponent reactions for the synthesis of pyrroles. PubMed. Available at: [Link]

  • Kim, D. S., Seo, Y. S., & Jun, C. H. (2015). Synthesis of Pyrroles through Rhodium(III)-Catalyzed Reactions of Allylamines and Alkenes. Yonsei University.
  • Anonymous. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Anonymous. (2014). Copper-catalyzed 5-endo-trig cyclization of ketoxime carboxylates: a facile synthesis of 2-arylpyrroles. PubMed. Available at: [Link]

  • Anonymous. (2021). Natural Hydroxyapatite: Green Catalyst for the Synthesis of Pyrroles, Inhibitors of Corrosion. Semantic Scholar. Available at: [Link]

  • Anonymous. (2023). Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. Preprints.org. Available at: [Link]

  • Anonymous. (2021). Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. MDPI. Available at: [Link]

  • Anonymous. (2020). Recent Developments on Five-Component Reactions. PMC. Available at: [Link]

  • Anonymous. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)
  • Leinert, M., Irrgang, T., & Kempe, R. (2024). A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines.
  • Leinert, M., Irrgang, T., & Kempe, R. (2024). A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines. Organic Chemistry Portal. Available at: [Link]

  • Michlik, S., & Kempe, R. (2013). A sustainable catalytic pyrrole synthesis. PubMed. Available at: [Link]

  • Anonymous. (n.d.). ethyl 2-chloro-1-methyl-5-phenyl-1H-pyrrole-3-carboxylate.
  • Leinert, M., Irrgang, T., & Kempe, R. (2024). A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines. PubMed. Available at: [Link]

  • Michlik, S., & Kempe, R. (2013). A sustainable catalytic pyrrole synthesis. ResearchGate. Available at: [Link]

  • Anonymous. (2001). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Handling

A Researcher's Guide to Personal Protective Equipment for 5-Chloro-1H-pyrrole-3-carboxylic Acid

In the dynamic environment of drug discovery and chemical synthesis, the safety of our researchers is the bedrock upon which innovation is built. This guide provides an in-depth, procedural framework for the safe handlin...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of drug discovery and chemical synthesis, the safety of our researchers is the bedrock upon which innovation is built. This guide provides an in-depth, procedural framework for the safe handling of 5-Chloro-1H-pyrrole-3-carboxylic acid, a halogenated heterocyclic compound. Our directive is to move beyond mere compliance and instill a deep, causal understanding of safety protocols, ensuring that every researcher is empowered to work confidently and securely. This document serves as a self-validating system for laboratory safety, grounded in authoritative standards and field-proven experience.

The Foundational Step: A Rigorous Hazard Assessment

The anticipated hazards, supported by GHS classifications for analogous compounds, are as follows:

  • Acute Toxicity, Oral (Warning): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

These classifications mandate a stringent approach to personal protective equipment to prevent oral, dermal, ocular, and respiratory exposure.

The Core Protocol: Selecting Your Personal Protective Equipment

The selection of Personal Protective Equipment (PPE) is a critical control measure. The following is a step-by-step guide to selecting the appropriate barriers for each potential route of exposure.

Dermal Protection: Skin and Body

Your skin is the largest organ and a primary route of chemical exposure. Protection requires a multi-layered approach.

  • Gloves: The Critical Barrier: The choice of glove material is paramount. Aromatic and halogenated hydrocarbons are known to attack many common glove materials.[3] Standard nitrile gloves, while suitable for incidental contact, may not provide adequate protection for prolonged handling or in the event of a spill.

    Step-by-Step Glove Selection:

    • Initial Barrier: For all handling, begin with a base layer of nitrile gloves. They offer good general chemical resistance and tactile sensitivity.[4]

    • Enhanced Protection: For tasks involving larger quantities, potential for splashing, or extended handling times, double-gloving is mandatory. The outer glove should be of a more resistant material. Butyl rubber gloves are an excellent choice as they protect against a wide variety of chemicals, including highly corrosive acids.[5][6] Neoprene is another suitable option, offering good resistance to organic acids and alcohols.[4][5]

    • Glove Integrity: Always inspect gloves for any signs of degradation, such as swelling, stiffening, or discoloration, before and during use.[7]

    • Immediate Removal: If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact and dispose of it as hazardous waste.

    Table 1: Glove Material Compatibility

    Glove Material Suitability for Halogenated Organics Suitability for Organic Acids Recommendation for 5-Chloro-1H-pyrrole-3-carboxylic acid
    Nitrile Fair to Good Good Suitable for incidental contact; use as a base layer.[6][8]
    Neoprene Good Very Good Recommended as an outer glove for extended handling.[4][5]
    Butyl Rubber Poor to Fair Excellent Recommended as an outer glove, especially for handling concentrated solutions.[5][6]

    | Natural Latex | Poor | Good | Not recommended due to poor resistance to chlorinated solvents and potential for allergies.[7] |

  • Body Coverage: A flame-resistant laboratory coat must be worn and fully fastened. For procedures with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.

Ocular Protection: Eyes and Face

The risk of serious eye irritation necessitates robust protection.

  • Minimum Requirement: ANSI-approved safety glasses with side shields are the absolute minimum.

  • Enhanced Requirement: For any task involving liquids or the potential for splashing (e.g., preparing solutions, transfers), chemical splash goggles are required.

  • Maximum Protection: When handling larger volumes or conducting reactions under pressure, a full-face shield must be worn in conjunction with chemical splash goggles.

Respiratory Protection

Given that this compound may cause respiratory irritation, controlling inhalation exposure is crucial.

  • Primary Engineering Control: All work with solid 5-Chloro-1H-pyrrole-3-carboxylic acid or its solutions must be conducted in a certified chemical fume hood.[9][10]

  • Secondary Respiratory Protection: In the event of a spill outside of a fume hood or if engineering controls are insufficient, respiratory protection is necessary. A NIOSH-approved air-purifying respirator equipped with an organic vapor/acid gas (OV/AG) cartridge is the appropriate choice.[11] The cartridge will have a yellow color code as per the NIOSH system.[11] A P100 particulate pre-filter should be included if handling the solid material, which may become airborne.

Operational and Disposal Plans

Safe handling extends beyond PPE to include the entire workflow, from setup to disposal.

Emergency Response Protocol

Immediate and correct first aid is critical in the event of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[9][12][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with water for 15 minutes in a safety shower while removing all contaminated clothing.[9][12][13] Seek medical attention.

  • Inhalation: Move the affected person to fresh air.[2][9] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

operational_workflow cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal start Begin Procedure verify_hood Verify Fume Hood Certification start->verify_hood don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) verify_hood->don_ppe weigh Weigh Solid Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve react Conduct Reaction/Workup dissolve->react decontaminate Decontaminate Glassware & Surfaces react->decontaminate dispose_waste Segregate & Dispose of Halogenated Organic Waste decontaminate->dispose_waste doff_ppe Doff & Dispose of PPE dispose_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end End Procedure wash->end

Caption: Procedural Workflow for Handling 5-Chloro-1H-pyrrole-3-carboxylic acid.

Chemical Waste Disposal

As a halogenated organic compound, all waste streams containing 5-Chloro-1H-pyrrole-3-carboxylic acid must be segregated and disposed of as hazardous waste.

  • Segregation: Collect all waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.[14] Do not mix with non-halogenated organic waste.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name of all components.[9]

  • Storage: Keep the waste container tightly closed when not in use and store it in a designated satellite accumulation area away from incompatible materials.[14]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department.

waste_disposal_decision_tree start Generate Waste Containing 5-Chloro-1H-pyrrole-3-carboxylic acid is_halogenated Is the compound halogenated? start->is_halogenated halogenated_waste Dispose in 'Halogenated Organic Waste' Container is_halogenated->halogenated_waste Yes non_halogenated_waste Dispose in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_waste No contact_ehs Arrange for Pickup by EH&S halogenated_waste->contact_ehs

Caption: Decision Tree for Chemical Waste Segregation.

By integrating this comprehensive safety protocol into your daily laboratory practices, you contribute to a culture of safety that protects not only yourself but also your colleagues. Trust in these procedures is built upon the scientific rationale that underpins them.

References

  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • NIOSH. (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. [Link]

  • NIOSH. (1990). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • CPWR. (n.d.). Understanding the NIOSH Pocket Guide to Chemical Hazards. The Center for Construction Research and Training. [Link]

  • NIOSH. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

  • Unknown. (n.d.). Standard Operating Procedures - Organic Acids. [Link]

  • OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety - University of Texas at Dallas. [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. [Link]

  • UC Berkeley Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. [Link]

  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. [Link]

  • Washington State University Environmental Health & Safety. (n.d.). Acids, Organic. [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Organic Acid SOP. [Link]

  • Unknown. (n.d.). Resistance To Chemicals of Common Glove Materials. [Link]

  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. [Link]

  • Tasco-Safety.com. (n.d.). Work Gloves Chemical Glove Chart. [Link]

  • University of Texas at Austin Environmental Health and Safety. (n.d.). Glove Selection. [Link]

  • Ansell. (n.d.). Chemical Resistance Glove Chart. University of California, Santa Barbara - Environment, Health and Safety. [Link]

  • East Carolina University Office of Environmental Health and Safety. (n.d.). Chemical Resistance Selection Chart for Protective Gloves. [Link]

  • PubChem. (n.d.). 5-chloro-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • 3M. (n.d.). 3M Organic Vapor/Acid Gas Cartridge, Respiratory Protection. Dareen Global. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Chloro-1H-pyrrole-3-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.